molecular formula C27H31N5O5S B12420488 YM-60828-d3

YM-60828-d3

Cat. No.: B12420488
M. Wt: 540.7 g/mol
InChI Key: NPBKHEMDWREFJJ-FIBGUPNXSA-N
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Description

YM-60828-d3 is a useful research compound. Its molecular formula is C27H31N5O5S and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H31N5O5S

Molecular Weight

540.7 g/mol

IUPAC Name

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid

InChI

InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)/i1D3

InChI Key

NPBKHEMDWREFJJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of YM-60828-d3: A Technical Guide to a Potent and Selective Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-60828 is a potent, orally active, and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] By directly binding to FXa, YM-60828 effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This technical guide provides an in-depth overview of the mechanism of action of YM-60828, with a focus on its inhibitory kinetics, anticoagulant effects, and selectivity. The information presented is based on key preclinical studies and is intended to support further research and development in the field of anticoagulation. The deuterated form, YM-60828-d3, is expected to share the same mechanism of action and binding affinity, with potential differences in its pharmacokinetic profile.

Core Mechanism of Action: Direct Inhibition of Factor Xa

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of this cascade. Its primary function is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin, which polymerizes to form the structural basis of a blood clot.

YM-60828 exerts its anticoagulant effect by binding directly and reversibly to the active site of Factor Xa. This binding event physically obstructs the access of Factor Xa's natural substrate, prothrombin, to the catalytic center of the enzyme, thus inhibiting thrombin generation.

A diagram illustrating the coagulation cascade and the inhibitory action of YM-60828 is provided below.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X_int X IXa->X_int VIIIa TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF X_ext X Xa_ext Xa_ext X_ext->Xa_ext VIIa-TF complex Xa_common Factor Xa X_int->Xa_common IXa-VIIIa complex Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa-Va complex (Prothrombinase) Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa YM60828 YM-60828 YM60828->Xa_common Inhibition

Figure 1: YM-60828 Inhibition of the Coagulation Cascade.

Quantitative Analysis of Inhibitory Activity and Anticoagulant Effects

The potency and selectivity of YM-60828 have been quantified through various in vitro assays. The key parameters are summarized in the tables below.

Table 1: Inhibitory Potency of YM-60828 against Factor Xa
ParameterValueDescriptionReference
Ki (human Factor Xa) 1.3 nMInhibition constant, indicating high binding affinity for Factor Xa.[2]
IC50 (Prothrombinase complex) 7.7 nMConcentration required to inhibit 50% of Factor Xa activity within the prothrombinase complex.[2]
Table 2: In Vitro Anticoagulant Activity of YM-60828
AssayConcentration for Doubling of Clotting Time (µM)Pathway AssessedReference
Factor Xa Clotting Time 0.10Common[2]
Prothrombin Time (PT) 0.21Extrinsic and Common[2]
Activated Partial Thromboplastin Time (aPTT) 0.24Intrinsic and Common[2]
Table 3: Selectivity Profile of YM-60828
ProteaseKiFold Selectivity vs. Factor XaReference
Factor Xa 1.3 nM-[2]
Thrombin > 100 µM> 76,900[2]
TrypsinData not available-
PlasminData not available-
Activated Protein C (APC)Data not available-

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of YM-60828.

Determination of Inhibitory Constant (Ki) against Factor Xa (Chromogenic Assay)

Principle: The inhibitory potency of YM-60828 is determined by measuring its ability to inhibit the enzymatic activity of purified human Factor Xa on a specific chromogenic substrate. The rate of substrate cleavage is inversely proportional to the concentration of the inhibitor.

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Tris-HCl buffer (pH 8.4) containing NaCl and EDTA

  • YM-60828 stock solution (in DMSO or appropriate solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of YM-60828 in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the chromogenic substrate, and the different concentrations of YM-60828.

  • Initiate the reaction by adding a pre-determined concentration of purified human Factor Xa to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • The initial reaction velocities are calculated from the linear portion of the absorbance curves.

  • The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as the potency of YM-60828 is in the nanomolar range.

Prothrombin Time (PT) Assay

Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

Materials:

  • Citrated human plasma

  • Thromboplastin reagent (e.g., rabbit brain thromboplastin)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • YM-60828 stock solution

  • Coagulometer

Procedure:

  • Prepare serial dilutions of YM-60828 in saline or an appropriate buffer.

  • Mix a defined volume of citrated human plasma with each dilution of YM-60828 and incubate at 37°C for a specified time (e.g., 2 minutes).

  • Add the pre-warmed thromboplastin reagent to the plasma-inhibitor mixture.

  • Simultaneously, add the pre-warmed CaCl2 solution to initiate clotting.

  • The time to clot formation is measured using a coagulometer.

  • The concentration of YM-60828 that doubles the baseline clotting time is determined.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin (phospholipid substitute), and calcium.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • YM-60828 stock solution

  • Coagulometer

Procedure:

  • Prepare serial dilutions of YM-60828.

  • Mix a defined volume of citrated human plasma with each dilution of YM-60828.

  • Add the aPTT reagent to the plasma-inhibitor mixture and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

  • Initiate clotting by adding the pre-warmed CaCl2 solution.

  • Measure the time to clot formation using a coagulometer.

  • Determine the concentration of YM-60828 that doubles the baseline clotting time.

Inhibition of the Prothrombinase Complex

Principle: This assay measures the ability of YM-60828 to inhibit Factor Xa when it is assembled into the prothrombinase complex (Factor Xa, Factor Va, phospholipids, and Ca2+). The activity of the complex is determined by measuring the rate of thrombin generation from prothrombin.

Materials:

  • Purified human Factor Xa

  • Purified human Factor Va

  • Phospholipid vesicles (e.g., phosphatidylcholine and phosphatidylserine)

  • Purified human prothrombin

  • Chromogenic substrate for thrombin (e.g., S-2238)

  • Tris-HCl buffer (pH 7.5) containing NaCl, CaCl2, and a carrier protein (e.g., BSA)

  • YM-60828 stock solution

  • 96-well microplate and reader

Procedure:

  • Factor Xa, Factor Va, and phospholipid vesicles are pre-incubated in the assay buffer to allow for the formation of the prothrombinase complex.

  • A range of concentrations of YM-60828 is added to the pre-formed prothrombinase complex and incubated for a short period.

  • The reaction is initiated by the addition of prothrombin.

  • At specific time points, aliquots of the reaction mixture are transferred to a separate plate containing a thrombin-specific chromogenic substrate and a thrombin inhibitor (to stop further thrombin generation).

  • The rate of thrombin generation is determined by measuring the change in absorbance at 405 nm.

  • The IC50 value is calculated as the concentration of YM-60828 that causes a 50% reduction in the rate of thrombin generation.

A diagrammatic representation of a typical experimental workflow for assessing the anticoagulant activity of a Factor Xa inhibitor is provided below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare serial dilutions of YM-60828 D Mix YM-60828 dilutions with plasma A->D B Prepare citrated human plasma B->D C Pre-warm reagents (Thromboplastin/aPTT reagent, CaCl2) to 37°C F Add clotting reagent (Thromboplastin or aPTT reagent) C->F G Initiate clotting with CaCl2 C->G E Incubate mixture at 37°C D->E E->F F->G H Measure clotting time (Coagulometer) G->H I Plot clotting time vs. YM-60828 concentration H->I J Determine concentration for doubling of clotting time I->J

Figure 2: Workflow for In Vitro Anticoagulant Assays.

Conclusion

YM-60828 is a highly potent and selective direct inhibitor of Factor Xa. Its mechanism of action is characterized by a high binding affinity for Factor Xa, leading to effective inhibition of the prothrombinase complex and prolongation of clotting times in vitro. The pronounced selectivity of YM-60828 for Factor Xa over thrombin underscores its targeted therapeutic potential as an anticoagulant. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals working on the next generation of antithrombotic agents. Further studies to delineate a more complete selectivity profile against a wider array of serine proteases would be beneficial for a more thorough understanding of its pharmacological profile.

References

Unraveling the Deuterated Factor Xa Inhibitor: A Technical Guide to YM-60828-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM-60828-d3, a deuterated analog of the potent and selective Factor Xa inhibitor, YM-60828. The inclusion of deuterium atoms makes this compound an invaluable tool in pharmacokinetic studies, serving as a stable internal standard for mass spectrometry-based quantification of the parent drug. This document details its chemical structure, mechanism of action, and summarizes key in vitro and in vivo data. Furthermore, it provides illustrative experimental protocols and signaling pathways to support its application in research and development.

Chemical Structure and Properties

This compound is the deuterated form of YM-60828, with the full chemical name [N-[4-[(1-acetimidoyl-d3-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride. The three deuterium atoms are located on the acetyl group of the piperidine moiety. This specific labeling provides a distinct mass shift for analytical purposes without significantly altering the compound's chemical and biological properties.

PropertyValue
Chemical Formula C₂₇H₂₇D₃N₆O₅S (non-salt form)
Parent Compound CAS Number 170568-68-4
Parent Compound Molecular Weight 566.6 g/mol
Deuterated Form Molecular Weight 569.6 g/mol
Primary Mechanism of Action Direct, selective, and reversible inhibitor of Factor Xa

Mechanism of Action: Targeting the Coagulation Cascade

YM-60828 exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of Factor Xa, YM-60828 prevents this cascade from proceeding, thereby inhibiting thrombus formation.[1]

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin activation Fibrinogen Fibrinogen Thrombin->Fibrinogen cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Prothrombin YM60828 YM-60828 YM60828->FactorXa

Figure 1: Simplified Coagulation Cascade and the inhibitory action of YM-60828.

Quantitative Data Summary

The following tables summarize key in vitro and ex vivo data for the parent compound, YM-60828.

Table 1: In Vitro Inhibitory Activity of YM-60828 [2][3]

ParameterValueDescription
Kᵢ (Factor Xa) 1.3 nMInhibitor constant for Factor Xa, indicating high affinity.
Kᵢ (Thrombin) > 100 µMInhibitor constant for Thrombin, demonstrating high selectivity for Factor Xa.
IC₅₀ (Factor Xa in prothrombinase complex) 7.7 nMConcentration for 50% inhibition of Factor Xa within the prothrombinase complex.
IC₅₀ (Platelet Aggregation) 3 to 23 µMConcentration for 50% inhibition of platelet aggregation induced by various agonists.

Table 2: Ex Vivo Anticoagulant Activity of YM-60828 [3]

AssayConcentration for Doubling Time
Factor Xa Clotting Time 0.10 µM
Prothrombin Time (PT) 0.21 µM
Activated Partial Thromboplastin Time (APTT) 0.24 µM

Table 3: Pharmacokinetic Parameters of YM-60828 in Squirrel Monkeys (3 mg/kg, oral) [3]

ParameterValue
Maximum Plasma Concentration (Cₘₐₓ) 788 ± 167 ng/mL
Time to Cₘₐₓ (Tₘₐₓ) 1 hour
Oral Bioavailability 20.3%

Experimental Protocols

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol describes a typical method for determining the inhibitory activity of YM-60828 against human Factor Xa.

Materials:

  • Human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Antithrombin

  • Tris-HCl buffer (pH 7.4)

  • YM-60828 stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of YM-60828 in Tris-HCl buffer.

  • In a 96-well plate, add the YM-60828 dilutions, human Factor Xa, and antithrombin.

  • Incubate the mixture at 37°C for a specified period (e.g., 5 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic Factor Xa substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Calculate the percentage of inhibition for each YM-60828 concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - YM-60828 dilutions - Factor Xa - Antithrombin - Substrate Start->Prepare_Reagents Incubate_Inhibitor Incubate YM-60828, Factor Xa, and Antithrombin (37°C) Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add Chromogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro chromogenic Factor Xa inhibition assay.

Conclusion

This compound is a critical analytical tool for the development and study of the Factor Xa inhibitor, YM-60828. Its well-defined chemical structure and the extensive characterization of its parent compound provide a solid foundation for its use in quantitative bioanalysis. The data and protocols presented in this guide are intended to facilitate further research into this potent anticoagulant and its deuterated analog.

References

An In-depth Technical Guide to YM-60828-d3: A Potent Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM-60828-d3, a deuterated analog of the potent and orally active Factor Xa inhibitor, YM-60828. This document details its chemical properties, mechanism of action, and pharmacological effects, supported by experimental data and methodologies.

Core Compound Identification

IdentifierValue
Compound Name This compound
CAS Number 1794812-00-2
Molecular Formula C₂₇H₂₈D₃N₅O₅S
Molecular Weight 613.57 g/mol

Pharmacological Profile

YM-60828 is a highly potent and selective inhibitor of human Factor Xa, a critical enzyme in the coagulation cascade. Its deuterated form, this compound, is utilized in research for its potential to offer a modified pharmacokinetic profile.

In Vitro and Ex Vivo Activity of YM-60828

The following tables summarize the key quantitative data on the inhibitory activity of the non-deuterated parent compound, YM-60828.

Table 1: Inhibitory Activity of YM-60828

ParameterValueSpeciesNotes
Ki (Factor Xa) 1.3 nMHumanHigh affinity for Factor Xa.
Ki (Thrombin) > 100 µMHumanDemonstrates high selectivity against thrombin.[1]
IC₅₀ (Prothrombinase complex) 7.7 nMHumanInhibits Factor Xa within the prothrombinase complex.[1]
IC₅₀ (Platelet Aggregation) 3 to 23 µM-Inhibits platelet aggregation induced by various agonists.[1]

Table 2: Anticoagulant Effects of YM-60828

AssayConcentration for Doubling Time
Factor Xa clotting time 0.10 µM
Prothrombin Time (PT) 0.21 µM
Activated Partial Thromboplastin Time (APTT) 0.24 µM

Table 3: In Vivo Antithrombotic Efficacy of YM-60828 in Animal Models

ModelAnimalID₅₀
Venous Thrombosis Rat0.0081 mg/kg (i.v. bolus)[2]
Arterio-venous Shunt Rat0.010 mg/kg (i.v. bolus)[2]
Arterio-venous Shunt Rat0.0087 mg/kg/h (i.v. infusion)[3]

Table 4: Effect of YM-60828 on Bleeding Time in Rats

ParameterDose
ED₂ (2-fold prolongation of bleeding time) 0.76 mg/kg (i.v. bolus)[2]
ED₂ (2-fold prolongation of bleeding time) 3.0 mg/kg/h (i.v. infusion)[3]

Mechanism of Action: Inhibition of the Coagulation Cascade

YM-60828 exerts its anticoagulant effect by directly inhibiting Factor Xa, which is the converging point of the intrinsic and extrinsic pathways of the coagulation cascade. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme responsible for the formation of fibrin from fibrinogen, ultimately leading to the formation of a blood clot.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa + VIIIa VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor (TF) VIIa_TF TF-VIIa Complex TF->VIIa_TF VII Factor VII VII->VIIa_TF VIIa_TF->X Prothrombin Prothrombin (II) Xa->Prothrombin Prothrombinase (Xa + Va) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin YM60828 YM-60828 YM60828->Xa Inhibits

Caption: The Coagulation Cascade and the inhibitory action of YM-60828 on Factor Xa.

Experimental Protocols

Arterio-venous Shunt Thrombosis Model in Rats

This model is utilized to evaluate the antithrombotic efficacy of compounds under arterial flow conditions.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right carotid artery and left jugular vein are exposed and cannulated with polyethylene tubing.

  • Shunt Assembly: The arterial and venous cannulas are connected to form an extracorporeal shunt. A segment of the shunt contains a thrombogenic surface, such as a silk thread or a collagen-coated tube, to induce thrombus formation.

  • Drug Administration: YM-60828 or a vehicle control is administered intravenously, either as a bolus injection or a continuous infusion, prior to the initiation of blood flow through the shunt.

  • Thrombosis Induction and Measurement: Blood is allowed to circulate through the shunt for a specified period (e.g., 15-30 minutes).

  • Endpoint: After the circulation period, the thrombogenic component is removed from the shunt, and the formed thrombus is carefully excised and its wet weight is determined. The antithrombotic effect is expressed as the percentage inhibition of thrombus formation compared to the vehicle-treated group.

AV_Shunt_Workflow cluster_procedure Arterio-venous Shunt Model Workflow start Anesthetize Rat cannulation Cannulate Carotid Artery and Jugular Vein start->cannulation shunt_assembly Assemble Extracorporeal Shunt with Thrombogenic Surface cannulation->shunt_assembly drug_admin Administer YM-60828 or Vehicle (i.v.) shunt_assembly->drug_admin blood_flow Initiate Blood Flow Through Shunt drug_admin->blood_flow thrombus_formation Allow Thrombus to Form (15-30 min) blood_flow->thrombus_formation thrombus_removal Remove Thrombogenic Surface thrombus_formation->thrombus_removal weighing Excise and Weigh Thrombus thrombus_removal->weighing analysis Calculate % Inhibition weighing->analysis end Endpoint Reached analysis->end

Caption: Experimental workflow for the arterio-venous shunt thrombosis model in rats.

Venous Thrombosis Model in Guinea Pigs

This model is employed to assess the efficacy of antithrombotic agents in a venous stasis model.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized. A midline laparotomy is performed to expose the inferior vena cava (IVC).

  • Induction of Stasis: All side branches of the IVC are ligated. Two loose ligatures are placed around the IVC.

  • Thrombogenic Challenge: A thrombogenic stimulus, such as a cotton thread, is inserted into the lumen of the IVC.

  • Drug Administration: YM-60828 or a vehicle control is administered intravenously prior to the induction of stasis.

  • Thrombus Formation: The two ligatures around the IVC are tightened to induce complete stasis for a defined period (e.g., 2 hours).

  • Endpoint: After the stasis period, the ligated segment of the IVC is excised. The formed thrombus is removed from the vessel, and its wet weight is determined. The antithrombotic effect is calculated as the percentage inhibition of thrombus weight compared to the vehicle-treated group.

Venous_Thrombosis_Workflow cluster_procedure Venous Thrombosis Model Workflow start Anesthetize Guinea Pig expose_ivc Expose Inferior Vena Cava start->expose_ivc ligate_branches Ligate Side Branches expose_ivc->ligate_branches place_ligatures Place Loose Ligatures around IVC ligate_branches->place_ligatures insert_stimulus Insert Thrombogenic Stimulus place_ligatures->insert_stimulus drug_admin Administer YM-60828 or Vehicle (i.v.) insert_stimulus->drug_admin induce_stasis Induce Venous Stasis (Tighten Ligatures) drug_admin->induce_stasis thrombus_formation Allow Thrombus to Form (2 hours) induce_stasis->thrombus_formation excise_ivc Excise Ligated IVC Segment thrombus_formation->excise_ivc remove_thrombus Remove and Weigh Thrombus excise_ivc->remove_thrombus analysis Calculate % Inhibition remove_thrombus->analysis end Endpoint Reached analysis->end

Caption: Experimental workflow for the venous thrombosis model in guinea pigs.

References

YM-60828-d3: A Technical Guide to its Role in Coagulation Cascade Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-60828-d3, a deuterated potent and selective inhibitor of Factor Xa, for professionals engaged in coagulation cascade research and anticoagulant drug development. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

YM-60828 is a non-peptide, orally bioavailable Factor Xa inhibitor.[1][2] The deuterated form, this compound, is expected to have a similar pharmacological profile to YM-60828 but may exhibit altered pharmacokinetic properties due to the kinetic isotope effect, potentially leading to increased metabolic stability and a longer half-life.[3][4][5][6] This guide will utilize data available for YM-60828 as a proxy for its deuterated counterpart.

Core Mechanism of Action

This compound acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. By binding to the active site of FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This inhibition of thrombin generation is central to its anticoagulant effect, as thrombin is the key enzyme responsible for the conversion of fibrinogen to fibrin, the protein that forms the meshwork of a blood clot.

Quantitative Data Summary

The following tables summarize the key quantitative data for YM-60828, providing a comparative overview of its potency and anticoagulant effects.

Table 1: In Vitro Inhibitory Activity of YM-60828

ParameterTargetValueNotes
Ki Human Factor Xa1.3 nMHigh affinity for Factor Xa.
Ki Human Thrombin> 100 µMDemonstrates high selectivity for Factor Xa over thrombin.
IC50 Factor Xa in Prothrombinase Complex7.7 nMPotent inhibition of Factor Xa within its physiological complex.
IC50 Platelet Aggregation3 to 23 µMInhibits platelet aggregation induced by various agonists at higher concentrations.

Source: Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[7]

Table 2: In Vitro Anticoagulant Activity of YM-60828

AssayEffectConcentration (µM)
Factor Xa Clotting Time Doubling0.10
Prothrombin Time (PT) Doubling0.21
Activated Partial Thromboplastin Time (aPTT) Doubling0.24
Thrombin Time (TT) No Prolongation100

Source: Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[7]

Table 3: In Vivo Antithrombotic Activity of YM-60828 in a Rat Arterio-Venous Shunt Model

CompoundID50 (mg/kg/h, i.v. infusion)
YM-60828 0.0087
Argatroban 0.027
Heparin 22 IU/kg/h
Dalteparin 11 IU/kg/h

Source: YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time.[8]

Table 4: Effect of YM-60828 on Bleeding Time in Rats

CompoundED2 (Dose for 2-fold prolongation of bleeding time)
YM-60828 3.0 mg/kg/h, i.v. infusion
Argatroban 0.25 mg/kg/h, i.v. infusion
Heparin 18 IU/kg/h, i.v. infusion
Dalteparin 26 IU/kg/h, i.v. infusion

Source: YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the coagulation cascade, the mechanism of this compound action, and a typical experimental workflow for its evaluation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIIIa VIII->IXa XIIa->XI XIa->IX X FX IXa->X Xa FXa X->Xa TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Prothrombin Prothrombin (FII) Xa->Prothrombin V FVa V->Xa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen XIIIa FXIIIa Thrombin->XIIIa Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin XIIIa->Fibrin YM60828 This compound YM60828->Xa Inhibition

Figure 1: The Coagulation Cascade and the Site of Action of this compound.

FactorXa_Inhibition cluster_prothrombinase Prothrombinase Complex FXa Factor Xa (Enzyme) Prothrombin Prothrombin FXa->Prothrombin Inactive_FXa Inactive FXa FXa->Inactive_FXa FVa Factor Va (Cofactor) FVa->FXa Ca Ca2+ Ca->FXa PL Phospholipid Surface PL->FXa Thrombin Thrombin Prothrombin->Thrombin Conversion YM60828 This compound YM60828->FXa Binding & Inhibition

Figure 2: Mechanism of Factor Xa Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Rat Models) cluster_pkpd Pharmacokinetics/Pharmacodynamics EnzymeAssay Enzyme Inhibition Assays (FXa, Thrombin, etc.) CoagulationAssay Coagulation Assays (PT, aPTT) EnzymeAssay->CoagulationAssay ThrombosisModel Thrombosis Models (Venous Stasis, A-V Shunt) CoagulationAssay->ThrombosisModel BleedingModel Bleeding Time Model ThrombosisModel->BleedingModel PK Pharmacokinetic Studies (Oral Bioavailability, Half-life) BleedingModel->PK PD Pharmacodynamic Analysis PK->PD DataAnalysis Data Analysis & Risk-Benefit Assessment PD->DataAnalysis Start Compound Synthesis (this compound) Start->EnzymeAssay

Figure 3: Experimental Workflow for the Evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be adapted and optimized for specific laboratory conditions.

In Vitro Factor Xa Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against human Factor Xa.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Tris-buffered saline (TBS), pH 7.4

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in TBS from the stock solution.

  • In a 96-well microplate, add 20 µL of each this compound dilution or vehicle control (TBS with DMSO).

  • Add 40 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 40 µL of the chromogenic Factor Xa substrate (final concentration ~0.2 mM) to each well to initiate the reaction.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Calculate the rate of substrate hydrolysis for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.

Materials:

  • Citrated human plasma (platelet-poor)

  • PT reagent (thromboplastin and calcium chloride)

  • This compound stock solution (in DMSO)

  • Coagulometer

Procedure:

  • Prepare a series of dilutions of this compound in saline.

  • Pre-warm the citrated plasma and PT reagent to 37°C.

  • In a coagulometer cuvette, mix 50 µL of citrated plasma with 10 µL of the this compound dilution or vehicle control.

  • Incubate the mixture at 37°C for 3 minutes.

  • Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Perform each measurement in triplicate and calculate the mean clotting time.

  • Determine the concentration of this compound required to double the baseline PT.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

Materials:

  • Citrated human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • This compound stock solution (in DMSO)

  • Coagulometer

Procedure:

  • Prepare a series of dilutions of this compound in saline.

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of citrated plasma with 10 µL of the this compound dilution or vehicle control.

  • Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

  • Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) according to the reagent manufacturer's instructions.

  • Add 50 µL of the pre-warmed CaCl2 solution to initiate clotting.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Perform each measurement in triplicate and calculate the mean clotting time.

  • Determine the concentration of this compound required to double the baseline aPTT.

Rat Venous Thrombosis Model (Stasis-Induced)

Objective: To assess the in vivo antithrombotic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • Suture material

  • This compound formulation for administration (e.g., oral gavage or intravenous infusion)

Procedure:

  • Administer this compound or vehicle control to the rats at predetermined doses and time points before surgery.

  • Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).[9]

  • Carefully dissect the IVC free from surrounding tissues.

  • Ligate all side branches of a segment of the IVC.[9]

  • Induce thrombosis by complete ligation (stasis) of the isolated IVC segment with suture.[9][10]

  • Close the abdominal incision and allow the rat to recover from anesthesia.

  • After a set period (e.g., 4-6 hours), re-anesthetize the rat and excise the thrombosed IVC segment.

  • Isolate and weigh the thrombus.

  • Calculate the percentage of thrombus inhibition for the this compound treated groups compared to the vehicle control group.

Rat Arterio-Venous (A-V) Shunt Thrombosis Model

Objective: To evaluate the antithrombotic effect of this compound under arterial shear conditions.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic

  • Polyethylene tubing

  • Surgical instruments

  • Cotton thread

  • This compound for intravenous infusion

Procedure:

  • Anesthetize the rat.

  • Expose the left carotid artery and the right jugular vein.

  • Cannulate both vessels with polyethylene tubing filled with heparinized saline.

  • Connect the arterial and venous cannulas with a piece of polyethylene tubing containing a cotton thread of a known weight.

  • Establish blood flow through the shunt.

  • Administer a continuous intravenous infusion of this compound or vehicle control.

  • Allow blood to circulate through the shunt for a specified period (e.g., 15-30 minutes).

  • Clamp the tubing and remove the cotton thread.

  • Weigh the cotton thread to determine the thrombus weight.

  • Calculate the ID50 value, the dose of this compound that reduces thrombus weight by 50% compared to the control group.

This technical guide provides a comprehensive resource for researchers working with this compound. The provided data, pathways, and detailed protocols should facilitate the design and execution of experiments to further elucidate the role of this potent Factor Xa inhibitor in the coagulation cascade and its potential as an antithrombotic agent.

References

In Vitro Anticoagulant Properties of YM-60828: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticoagulant properties of YM-60828, a potent and selective Factor Xa inhibitor. The information presented herein is compiled from preclinical studies to assist researchers and drug development professionals in understanding the pharmacological profile of this compound.

Core Anticoagulant Profile of YM-60828

YM-60828 is a direct, reversible, and highly selective inhibitor of Factor Xa, a critical enzyme in the common pathway of the coagulation cascade.[1] Its mechanism of action does not require antithrombin as a cofactor. By directly binding to the active site of Factor Xa, YM-60828 effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1]

Potency and Selectivity

YM-60828 demonstrates high affinity for human Factor Xa with a Ki of 1.3 nM.[1] Its selectivity for Factor Xa over thrombin is exceptionally high, with a Ki for thrombin greater than 100 µM.[1] This significant selectivity profile suggests a lower potential for off-target effects related to direct thrombin inhibition. The compound also effectively inhibits Factor Xa within the prothrombinase complex, with an IC50 value of 7.7 nM.[1]

In Vitro Anticoagulant Activity

The inhibitory effect of YM-60828 on Factor Xa translates to a concentration-dependent prolongation of clotting times in standard coagulation assays. Notably, it doubles the Factor Xa clotting time, prothrombin time (PT), and activated partial thromboplastin time (aPTT) at concentrations of 0.10 µM, 0.21 µM, and 0.24 µM, respectively.[1] Consistent with its high selectivity, YM-60828 does not prolong the thrombin time, even at a high concentration of 100 µM.[1]

Effects on Platelet Aggregation

In addition to its primary anticoagulant activity, YM-60828 has been shown to inhibit platelet aggregation induced by various agonists, with IC50 values in the range of 3 to 23 µM.[1] This effect is likely secondary to the inhibition of thrombin generation, as thrombin is a potent platelet agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro anticoagulant properties of YM-60828.

ParameterValueReference
Inhibition of Coagulation Factors
Ki (Human Factor Xa)1.3 nM[1]
Ki (Thrombin)> 100 µM[1]
IC50 (Factor Xa in prothrombinase complex)7.7 nM[1]
Effect on Clotting Times
Concentration to double Factor Xa clotting time0.10 µM[1]
Concentration to double Prothrombin Time (PT)0.21 µM[1]
Concentration to double Activated Partial Thromboplastin Time (aPTT)0.24 µM[1]
Effect on Thrombin Time (at 100 µM)No prolongation[1]
Effect on Platelet Aggregation
IC50 (agonist-induced)3 - 23 µM[1]
DrugID50 (mg/kg/h) in Rat A-V Shunt ModelED2 (mg/kg/h) - 2-fold Bleeding Time ProlongationRisk-Benefit Ratio (ED2/ID50)Reference
YM-608280.00873.0~345[2]
Argatroban0.0270.25~9[2]
Heparin22 IU/kg/h18 IU/kg/h~0.8[2]
Dalteparin11 IU/kg/h26 IU/kg/h~2.4[2]

Signaling Pathway and Mechanism of Action

YM-60828 exerts its anticoagulant effect by directly inhibiting Factor Xa at the convergence point of the intrinsic and extrinsic pathways of the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XI FXI XII->XI IX FIX XI->IX X Factor X IX->X FVIIIa VIII FVIII Prothrombin Prothrombin (FII) X->Prothrombin FVa TF Tissue Factor TF->X FVIIa VII FVII V FV Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin YM60828 YM-60828 YM60828->X

Mechanism of YM-60828 in the Coagulation Cascade.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Chromogenic Factor Xa Inhibition Assay

This assay quantifies the direct inhibitory activity of YM-60828 on purified human Factor Xa.

FactorXa_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Purified Human Factor Xa - YM-60828 dilutions - Chromogenic Substrate - Assay Buffer start->prepare_reagents incubation Incubate Factor Xa with YM-60828 or vehicle control prepare_reagents->incubation Pre-incubation add_substrate Add Chromogenic Substrate to initiate reaction incubation->add_substrate measure_absorbance Measure absorbance at 405 nm kinetically or at a fixed time point add_substrate->measure_absorbance calculate_inhibition Calculate percent inhibition and determine Ki or IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for Chromogenic Factor Xa Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of YM-60828 in an appropriate assay buffer. Reconstitute purified human Factor Xa and a specific chromogenic substrate for Factor Xa according to the manufacturer's instructions.

  • Incubation: In a microplate, add a fixed concentration of Factor Xa to wells containing the different concentrations of YM-60828 or vehicle control. Incubate for a defined period at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Absorbance Measurement: Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of YM-60828 relative to the vehicle control. Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the effect of YM-60828 on the extrinsic and common pathways of coagulation.

PT_Assay_Workflow start Start prepare_plasma Prepare Platelet-Poor Plasma (PPP) from citrated whole blood start->prepare_plasma spike_plasma Spike PPP with various concentrations of YM-60828 or vehicle control prepare_plasma->spike_plasma incubate_plasma Incubate plasma samples at 37°C spike_plasma->incubate_plasma add_reagent Add pre-warmed PT reagent (Thromboplastin and CaCl2) incubate_plasma->add_reagent measure_clotting_time Measure time to clot formation (in seconds) add_reagent->measure_clotting_time analyze_data Analyze dose-response relationship measure_clotting_time->analyze_data end End analyze_data->end

Workflow for Prothrombin Time (PT) Assay.

Methodology:

  • Sample Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.

  • Incubation: Pre-warm the PPP samples containing various concentrations of YM-60828 or vehicle to 37°C.

  • Clot Initiation: Add a pre-warmed PT reagent (containing thromboplastin and calcium chloride) to the plasma sample and simultaneously start a timer.

  • Clot Detection: Measure the time taken for a fibrin clot to form using an automated or manual coagulometer.

  • Data Analysis: Record the clotting time in seconds. Determine the concentration of YM-60828 required to double the baseline PT.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of YM-60828 on the intrinsic and common pathways of coagulation.

aPTT_Assay_Workflow start Start prepare_plasma Prepare Platelet-Poor Plasma (PPP) from citrated whole blood start->prepare_plasma spike_plasma Spike PPP with various concentrations of YM-60828 or vehicle control prepare_plasma->spike_plasma incubate_with_reagent Incubate plasma with aPTT reagent (activator and phospholipids) at 37°C spike_plasma->incubate_with_reagent add_calcium Add pre-warmed CaCl2 to initiate clotting incubate_with_reagent->add_calcium measure_clotting_time Measure time to clot formation (in seconds) add_calcium->measure_clotting_time analyze_data Analyze dose-response relationship measure_clotting_time->analyze_data end End analyze_data->end

Workflow for Activated Partial Thromboplastin Time (aPTT) Assay.

Methodology:

  • Sample Preparation: Prepare PPP from citrated whole blood.

  • Incubation with aPTT Reagent: Mix the PPP samples containing YM-60828 or vehicle with an aPTT reagent (containing a contact activator and phospholipids) and incubate at 37°C for a specified time.

  • Clot Initiation: Add pre-warmed calcium chloride to the mixture and start a timer.

  • Clot Detection: Measure the time to fibrin clot formation.

  • Data Analysis: Record the clotting time in seconds and determine the concentration of YM-60828 required to double the baseline aPTT.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the effect of YM-60828 on platelet aggregation in response to various agonists.

Platelet_Aggregation_Workflow start Start prepare_prp_ppp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->prepare_prp_ppp adjust_platelet_count Adjust platelet count in PRP prepare_prp_ppp->adjust_platelet_count incubate_prp Incubate PRP with YM-60828 or vehicle control at 37°C with stirring adjust_platelet_count->incubate_prp add_agonist Add platelet agonist (e.g., ADP, collagen) to induce aggregation incubate_prp->add_agonist measure_transmission Monitor light transmission through the PRP sample over time add_agonist->measure_transmission calculate_aggregation Calculate percentage of aggregation and determine IC50 measure_transmission->calculate_aggregation end End calculate_aggregation->end

Workflow for Platelet Aggregation Assay.

Methodology:

  • Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Incubation: Place the PRP samples containing YM-60828 or vehicle in an aggregometer cuvette at 37°C with a stir bar.

  • Aggregation Induction: Add a specific platelet agonist (e.g., ADP, collagen, thrombin) to the cuvette to induce aggregation.

  • Light Transmission Measurement: Monitor the increase in light transmission through the PRP sample as platelets aggregate. PPP is used as a reference for 100% aggregation.

  • Data Analysis: Calculate the maximum percentage of platelet aggregation and determine the IC50 value of YM-60828 for inhibiting agonist-induced aggregation.

Conclusion

YM-60828 is a highly potent and selective direct Factor Xa inhibitor with predictable in vitro anticoagulant effects. Its high affinity for Factor Xa, significant selectivity over thrombin, and concentration-dependent prolongation of key clotting parameters underscore its potential as an anticoagulant agent. The data and protocols presented in this guide offer a comprehensive resource for further research and development of this and similar compounds.

References

The Pharmacological Profile of YM-60828: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the potent and selective Factor Xa inhibitor, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile.

Introduction

YM-60828 is a potent, selective, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] As a direct FXa inhibitor, YM-60828 offers a promising therapeutic approach for the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of YM-60828, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action.

Mechanism of Action

YM-60828 exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin.[1] Thrombin is a pivotal enzyme that catalyzes the final steps of coagulation, including the formation of a fibrin clot. By inhibiting FXa, YM-60828 effectively blocks the amplification of the coagulation cascade.

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of YM-60828.

coagulation_cascade cluster_prothrombinase Prothrombinase Complex Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway Extrinsic->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa_p Factor Xa Thrombin Thrombin Prothrombin->Thrombin Catalyzes Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Converts YM60828 YM-60828 YM60828->FXa FVa Factor Va Ca Ca2+ PL Phospholipids

Figure 1: Simplified Coagulation Cascade and YM-60828 Inhibition.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of YM-60828.

Table 1: In Vitro Activity of YM-60828

ParameterValueSpeciesNotes
FXa Inhibition (Ki) 1.3 nMHumanHigh affinity for Factor Xa.[1]
Thrombin Inhibition (Ki) > 100 µMHumanHighly selective for FXa over thrombin.[1]
Prothrombinase Complex Inhibition (IC50) 7.7 nMHumanEffective inhibition of FXa within the prothrombinase complex.[1]
FXa Clotting Time (Doubling Concentration) 0.10 µMHuman PlasmaPotent anticoagulant effect in plasma.[1]
Prothrombin Time (PT) (Doubling Concentration) 0.21 µMHuman PlasmaAffects the extrinsic and common pathways.[1]
Activated Partial Thromboplastin Time (APTT) (Doubling Concentration) 0.24 µMHuman PlasmaAffects the intrinsic and common pathways.[1]
Thrombin Time (TT) No prolongation at 100 µMHuman PlasmaDoes not directly inhibit thrombin.[1]
Platelet Aggregation Inhibition (IC50) 3 to 23 µM-Inhibits platelet aggregation induced by various agonists.[1]

Table 2: In Vivo Activity and Pharmacokinetics of YM-60828

ParameterValueSpeciesModel/Notes
Antithrombotic Activity (ID50) 0.0087 mg/kg/h (i.v.)RatArterio-venous shunt model, demonstrating potent antithrombotic effect.[3]
Bleeding Time (ED2) 3.0 mg/kg/h (i.v.)RatDose causing a 2-fold prolongation of bleeding time.[3]
Risk-Benefit Ratio (ED2/ID50) >340RatSignificantly greater than other anticoagulants, suggesting a wider therapeutic window.[3]
Oral Bioavailability 20.3%Squirrel MonkeyDemonstrates good oral absorption.[1]
Plasma Concentration (Cmax) 788 ± 167 ng/mLSquirrel MonkeyAt 1 hour after 3 mg/kg oral administration.[1]
Prothrombin Time (PT) Prolongation 4.8-foldSquirrel MonkeyAt 1 hour after 3 mg/kg oral administration.[1]
Activated Partial Thromboplastin Time (APTT) Prolongation 1.9-foldSquirrel MonkeyAt 1 hour after 3 mg/kg oral administration.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Factor Xa Inhibition Assay

This protocol describes a typical fluorometric assay to determine the inhibitory activity of a compound against Factor Xa.

FXa_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Factor Xa Enzyme - YM-60828 (Test Inhibitor) - Fluorogenic FXa Substrate - Assay Buffer Start->Prepare_Reagents Dispense_Inhibitor Dispense YM-60828 (or vehicle control) into microplate wells Prepare_Reagents->Dispense_Inhibitor Add_FXa Add Factor Xa to all wells Dispense_Inhibitor->Add_FXa Incubate1 Incubate at 37°C (e.g., 10-15 minutes) to allow inhibitor binding Add_FXa->Incubate1 Add_Substrate Add Fluorogenic Substrate to initiate the reaction Incubate1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (e.g., every minute for 30-60 minutes) (Ex/Em ~350/450 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate reaction rates (slopes) - Determine % inhibition - Calculate IC50 or Ki values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for In Vitro Factor Xa Inhibition Assay.

Materials:

  • Purified human Factor Xa

  • YM-60828 (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of YM-60828 in assay buffer.

  • Add a fixed volume of the diluted YM-60828 or vehicle control to the wells of the microplate.

  • Add a solution of human Factor Xa to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 450 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of YM-60828 and calculate the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Assays

These are standard coagulation assays used to assess the effect of anticoagulants on the extrinsic/common and intrinsic/common pathways, respectively.

Materials:

  • Citrated human plasma

  • YM-60828 (or other test inhibitors)

  • PT reagent (contains tissue factor and phospholipids)

  • APTT reagent (contains a contact activator like silica and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure for PT Assay:

  • Pre-warm the citrated plasma and PT reagent to 37°C.

  • Incubate a mixture of plasma and a specific concentration of YM-60828 (or vehicle) at 37°C for a short period (e.g., 1-3 minutes).

  • Add the pre-warmed PT reagent to the plasma-inhibitor mixture.

  • The coagulometer automatically detects the time to clot formation, which is recorded as the prothrombin time.

Procedure for APTT Assay:

  • Pre-warm the citrated plasma, APTT reagent, and CaCl2 solution to 37°C.

  • Incubate a mixture of plasma and a specific concentration of YM-60828 (or vehicle) with the APTT reagent at 37°C for a defined time (e.g., 3-5 minutes) to allow for the activation of the contact pathway.

  • Add the pre-warmed CaCl2 solution to initiate the clotting cascade.

  • The coagulometer measures the time to clot formation, which is recorded as the activated partial thromboplastin time.

In Vivo Arterio-Venous Shunt Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of a compound in a dynamic in vivo setting.

AV_Shunt_Model Start Start Anesthetize Anesthetize Rat Start->Anesthetize Expose_Vessels Surgically Expose Carotid Artery and Jugular Vein Anesthetize->Expose_Vessels Administer_Drug Administer YM-60828 (i.v. infusion or p.o.) or Vehicle Expose_Vessels->Administer_Drug Insert_Shunt Insert an Extracorporeal Shunt (e.g., polyethylene tubing with a thrombogenic surface like a silk thread) between the artery and vein Administer_Drug->Insert_Shunt Allow_Blood_Flow Allow Blood to Flow through the shunt for a defined period (e.g., 15-30 minutes) Insert_Shunt->Allow_Blood_Flow Remove_Shunt Remove the Shunt Allow_Blood_Flow->Remove_Shunt Measure_Thrombus Quantify Thrombus Formation: - Weigh the thrombus - Analyze thrombus composition Remove_Shunt->Measure_Thrombus End End Measure_Thrombus->End

Figure 3: Workflow for the In Vivo Arterio-Venous Shunt Thrombosis Model.

Procedure:

  • Rats are anesthetized.

  • The carotid artery and jugular vein are surgically exposed and cannulated.

  • YM-60828 is administered, typically as an intravenous infusion or oral gavage, at various doses. A control group receives the vehicle.

  • An extracorporeal shunt, often containing a thrombogenic stimulus such as a silk thread, is connected between the arterial and venous cannulas.

  • Blood is allowed to circulate through the shunt for a predetermined period (e.g., 15-30 minutes).

  • After the circulation period, the shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed.

  • The dose of YM-60828 that produces a 50% inhibition of thrombus formation (ID50) is calculated.

Conclusion

YM-60828 is a highly potent and selective direct inhibitor of Factor Xa with demonstrated efficacy in both in vitro and in vivo models of thrombosis. Its favorable pharmacological profile, including oral bioavailability and a potentially wide therapeutic window, underscores its potential as a valuable antithrombotic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of YM-60828 and other next-generation Factor Xa inhibitors.

References

An In-depth Technical Guide to the Early-Stage Research Applications of YM-60828-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available preclinical data for the Factor Xa inhibitor YM-60828. The "-d3" suffix in YM-60828-d3 indicates that it is a deuterated analog of YM-60828. While specific experimental data for this compound is not publicly available, the fundamental biochemical and pharmacological properties are expected to be largely comparable to the parent compound. Deuteration is a common strategy in drug discovery aimed at improving metabolic stability and pharmacokinetic properties by replacing hydrogen atoms with deuterium at key metabolic sites.[1][][3] This can lead to a longer half-life, reduced clearance, and potentially a more favorable dosing regimen.[][3] Therefore, the data presented for YM-60828 serves as a robust foundation for initiating early-stage research with this compound.

Introduction to this compound

YM-60828 is a potent, selective, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[4][5][6] By directly targeting FXa, YM-60828 effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[7][8][9] Its deuterated form, this compound, is presumed to be developed to enhance its pharmacokinetic profile, making it a promising candidate for the prevention and treatment of thromboembolic disorders. This guide provides a comprehensive overview of the preclinical data of YM-60828, which is foundational for research applications involving this compound.

Mechanism of Action: Targeting the Coagulation Cascade

YM-60828 exerts its anticoagulant effect by directly binding to the active site of Factor Xa, inhibiting its enzymatic activity.[10] FXa occupies a pivotal position in the coagulation cascade, at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant therapy.[9][11] The inhibition of FXa leads to a significant reduction in thrombin generation, which is the final common step in clot formation.[8]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa Factor IXa-VIIIa Complex IXa->VIIIa_IXa Xa Factor Xa VIIIa_IXa->Xa Tissue_Factor Tissue Factor VII VII VIIa VIIa VII->VIIa Tissue Factor TF_VIIa Tissue Factor-VIIa Complex VIIa->TF_VIIa TF_VIIa->Xa X Factor X X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa YM60828_d3 This compound YM60828_d3->Xa Inhibition

Figure 1: Simplified Coagulation Cascade and the Target of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for YM-60828 based on preclinical studies. These values provide a benchmark for the expected potency and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of YM-60828
ParameterValueSpeciesNotesReference
Ki (Factor Xa) 1.3 nMHumanHigh affinity for Factor Xa.[5]
Ki (Thrombin) > 100 µMHumanHighly selective for Factor Xa over thrombin.[5]
IC50 (Factor Xa in prothrombinase complex) 7.7 nMHumanPotent inhibition within the physiological complex.[5]
IC50 (Platelet Aggregation) 3 to 23 µM-Inhibits platelet aggregation induced by various agonists.[5]
Table 2: Ex Vivo Anticoagulant Activity of YM-60828
AssayConcentration for Doubling TimeSpeciesReference
Factor Xa Clotting Time 0.10 µMHuman[5]
Prothrombin Time (PT) 0.21 µMHuman[5]
Activated Partial Thromboplastin Time (APTT) 0.24 µMHuman[5]
Table 3: In Vivo Antithrombotic Efficacy of YM-60828
Animal ModelDoseEfficacy Metric (ID50)Reference
Rat Venous Thrombosis Intravenous Bolus0.0081 mg/kg[12]
Rat Arterio-venous Shunt Intravenous Bolus0.010 mg/kg[12]
Rat Arterio-venous Shunt Intravenous Infusion0.0087 mg/kg/h[13]
Rat Electrically-induced Carotid Artery Thrombosis 30 mg/kg p.o.Significantly reduced occlusion incidence.[14]
Table 4: Pharmacokinetic Properties of YM-60828
SpeciesDoseCmaxBioavailabilityReference
Squirrel Monkey 3 mg/kg (oral)788 ± 167 ng/mL20.3%[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the evaluation of YM-60828.

Factor Xa Inhibition Assay (In Vitro)
  • Objective: To determine the inhibitory potency (Ki) of the compound against purified human Factor Xa.

  • Principle: A chromogenic substrate assay is used. The rate of substrate cleavage by Factor Xa is measured in the presence and absence of the inhibitor.

  • Methodology:

    • Purified human Factor Xa is incubated with varying concentrations of YM-60828 in a buffer solution (e.g., Tris-HCl with NaCl and CaCl2).

    • A chromogenic substrate for Factor Xa (e.g., S-2222) is added to initiate the reaction.

    • The rate of p-nitroaniline release from the substrate is monitored spectrophotometrically at 405 nm.

    • The Ki value is calculated from the reaction rates using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors).

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Assays (Ex Vivo)
  • Objective: To assess the anticoagulant effect of the compound on the extrinsic (PT) and intrinsic (APTT) pathways of coagulation in plasma.

  • Methodology:

    • Blood is collected from subjects (human or animal) into citrate tubes and centrifuged to obtain platelet-poor plasma.

    • For the PT assay, plasma is incubated with YM-60828, and then thromboplastin reagent is added to initiate coagulation. The time to clot formation is measured.

    • For the APTT assay, plasma is incubated with YM-60828 and a contact activator (e.g., silica), followed by the addition of calcium chloride to initiate coagulation. The time to clot formation is measured.

    • The concentration of YM-60828 required to double the baseline clotting time is determined.[5]

Rat Arterio-venous (AV) Shunt Thrombosis Model (In Vivo)
  • Objective: To evaluate the antithrombotic efficacy of the compound in a model of arterial and venous thrombosis.

  • Methodology:

    • Anesthetized rats are used. The carotid artery and jugular vein are cannulated.

    • An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between the artery and the vein.

    • YM-60828 is administered intravenously (bolus or infusion) prior to the initiation of blood flow through the shunt.

    • After a set period (e.g., 15-30 minutes), the shunt is removed, and the thrombus formed on the silk thread is weighed.

    • The dose that inhibits thrombus formation by 50% (ID50) is calculated.[12][13]

av_shunt_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Carotid Artery and Jugular Vein Anesthesia->Cannulation Drug_Admin Administer this compound (e.g., IV infusion) Cannulation->Drug_Admin Shunt_Placement Place AV Shunt with Thrombogenic Surface Drug_Admin->Shunt_Placement Blood_Flow Initiate Blood Flow (e.g., 30 min) Shunt_Placement->Blood_Flow Thrombus_Removal Remove Shunt and Isolate Thrombus Blood_Flow->Thrombus_Removal Thrombus_Weight Weigh Thrombus Thrombus_Removal->Thrombus_Weight ID50_Calc Calculate ID50 Thrombus_Weight->ID50_Calc

Figure 2: General Workflow for the In Vivo Arterio-venous Shunt Model.

Conclusion and Future Directions

The data available for YM-60828 establishes it as a highly potent and selective Factor Xa inhibitor with proven antithrombotic efficacy in various preclinical models. For researchers working with this compound, this information provides a critical starting point. The primary anticipated advantage of the deuterated compound is an improved pharmacokinetic profile. Therefore, early-stage research should focus on comparative pharmacokinetic and pharmacodynamic studies between YM-60828 and this compound to quantify the impact of deuteration on metabolic stability, bioavailability, and half-life. These studies will be essential to fully characterize the therapeutic potential of this compound as a next-generation anticoagulant.

References

In-Depth Technical Guide: Understanding the Binding Affinity of YM-60828 to Factor Xa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of YM-60828, a potent and selective inhibitor of Factor Xa (FXa). The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the underlying physiological pathways.

Quantitative Binding Affinity Data

The interaction between YM-60828 and Factor Xa has been characterized by several key quantitative parameters, indicating a high-affinity and specific binding. These values are crucial for understanding the inhibitor's potency and its potential as an anticoagulant agent.

ParameterValueTargetAssay ConditionReference
Ki (Inhibition Constant) 1.3 nMHuman Factor XaChromogenic Assay[1]
IC50 (Half maximal inhibitory concentration) 7.7 nMHuman Factor Xa in prothrombinase complexProthrombinase Inhibition Assay[1]
Thrombin Inhibition (Ki) > 100 µMHuman Thrombin---[1]

Key Insights:

  • The low nanomolar Ki value demonstrates the potent inhibitory effect of YM-60828 on isolated Factor Xa.[1]

  • The IC50 value in the prothrombinase complex, while still in the nanomolar range, is slightly higher than the Ki for isolated Factor Xa, which is expected due to the protective effect of the complex.[1]

  • The significantly higher Ki for thrombin highlights the high selectivity of YM-60828 for Factor Xa, a desirable characteristic for a targeted anticoagulant.[1]

Experimental Protocols

The determination of the binding affinity of YM-60828 to Factor Xa involves specific and sensitive experimental assays. The following sections detail the methodologies for the key experiments cited.

Determination of Ki (Inhibition Constant) for Factor Xa

The inhibition constant (Ki) of YM-60828 for human Factor Xa was determined using a chromogenic substrate assay. This method measures the residual enzyme activity after incubation with the inhibitor.

Materials:

  • Human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • YM-60828

  • Assay Buffer (e.g., Tris-HCl buffer with physiological pH, containing salts and a carrier protein like BSA)

Protocol:

  • Preparation of Reagents: Prepare stock solutions of human Factor Xa, the chromogenic substrate, and YM-60828 in the assay buffer.

  • Incubation: In a 96-well plate, add a fixed concentration of human Factor Xa to wells containing serial dilutions of YM-60828. Allow the enzyme and inhibitor to incubate for a predetermined time at a constant temperature (e.g., 37°C) to reach equilibrium.

  • Substrate Addition: Initiate the enzymatic reaction by adding a specific concentration of the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis: Plot the reaction velocity against the inhibitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation, which relates the IC50 value (determined from the dose-response curve) to the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Determination of IC50 for Factor Xa in the Prothrombinase Complex

The inhibitory activity of YM-60828 on Factor Xa within the prothrombinase complex was assessed by measuring the inhibition of prothrombin activation.

Materials:

  • Human Factor Xa

  • Human Factor Va

  • Phospholipid vesicles (e.g., phosphatidylcholine and phosphatidylserine)

  • Human Prothrombin

  • Calcium Chloride (CaCl2)

  • YM-60828

  • Chromogenic substrate for thrombin

  • Assay Buffer

Protocol:

  • Assembly of Prothrombinase Complex: In a suitable reaction vessel, combine human Factor Xa, human Factor Va, and phospholipid vesicles in the presence of CaCl2. Allow the components to incubate and form the prothrombinase complex.

  • Inhibitor Incubation: Add serial dilutions of YM-60828 to the pre-formed prothrombinase complex and incubate for a specific period.

  • Prothrombin Activation: Initiate the reaction by adding human prothrombin to the mixture.

  • Thrombin Measurement: After a defined incubation time, stop the prothrombin activation reaction. Measure the amount of thrombin generated using a specific chromogenic substrate for thrombin. The rate of color development is proportional to the thrombin concentration.

  • Data Analysis: Plot the amount of thrombin generated against the concentration of YM-60828. The IC50 value is the concentration of YM-60828 that inhibits thrombin generation by 50%.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the binding of YM-60828 to Factor Xa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa, PL, Ca2+ TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF + VIIa VIIa_TF->X VII VII VII->VIIa_TF Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa YM60828 YM60828 YM60828->Xa Inhibits

Caption: The Coagulation Cascade and the Site of YM-60828 Action.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Factor Xa Solution D Incubate Factor Xa with YM-60828 A->D B Prepare YM-60828 Serial Dilutions B->D C Prepare Chromogenic Substrate E Add Chromogenic Substrate C->E D->E F Measure Absorbance (Kinetic Read) E->F G Plot Velocity vs. [Inhibitor] F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Experimental Workflow for Ki Determination of YM-60828.

Prothrombinase_Assay_Workflow cluster_assembly Complex Assembly cluster_inhibition Inhibition Step cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Combine Factor Xa, Factor Va, Phospholipids, and Ca2+ B Incubate to form Prothrombinase Complex A->B C Add YM-60828 Serial Dilutions B->C D Incubate C->D E Add Prothrombin D->E F Measure Thrombin Generation (Chromogenic Substrate) E->F G Plot Thrombin Generated vs. [Inhibitor] F->G H Determine IC50 G->H

Caption: Workflow for IC50 Determination in the Prothrombinase Complex.

References

Methodological & Application

Application Note: High-Throughput Bioanalysis of YM-60828 in Human Plasma using LC-MS/MS with YM-60828-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of YM-60828, a potent and selective Factor Xa inhibitor, in human plasma. The method utilizes its stable isotope-labeled analog, YM-60828-d3, as the internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for rapid sample processing. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of accuracy, precision, selectivity, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

YM-60828 is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its therapeutic potential as an anticoagulant necessitates the development of a reliable bioanalytical method for its quantification in biological matrices to support drug development. LC-MS/MS is the preferred technique for such applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This application note presents a complete protocol for the bioanalysis of YM-60828 in human plasma.

Experimental Protocols

Materials and Reagents
  • YM-60828 reference standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions
  • YM-60828 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of YM-60828 in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • YM-60828 Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation
  • Pipette 50 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile also serves as the protein precipitation agent.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System UPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10-90% B over 3.0 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1.5 min

Mass Spectrometry:

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Gas Flow Desolvation: 800 L/hr; Cone: 150 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
YM-60828572.2170.11004025
This compound575.2173.11004025

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Linearity

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
YM-608280.5 - 500y = 0.015x + 0.002> 0.998

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.8105.28.2103.5
Low1.55.1102.76.5101.9
Medium753.998.54.899.2
High4003.1101.34.2100.8

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)YM-60828 Recovery (%)This compound Recovery (%)Matrix Effect (%)IS-Normalized Matrix Factor
Low1.592.593.198.20.991
High40094.193.899.51.003

Mandatory Visualizations

experimental_workflow Experimental Workflow for YM-60828 Bioanalysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS in Acetonitrile (150 µL) plasma->is_addition vortex Vortex Mix (30s) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: LC-MS/MS bioanalytical workflow for YM-60828.

coagulation_cascade Mechanism of Action of YM-60828 FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Intrinsic/Extrinsic Pathways Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen YM60828 YM-60828 YM60828->FactorXa Inhibits

Caption: Inhibition of Factor Xa by YM-60828 in the coagulation cascade.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of YM-60828 in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The simple and rapid sample preparation procedure makes this method well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory, supporting the clinical development of YM-60828.

Application Note: A Validated LC-MS/MS Protocol for the Quantification of YM-60828 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of YM-60828, a potent and orally active Factor Xa inhibitor, in human plasma samples. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol has been developed and validated to meet the rigorous standards required for bioanalytical method validation, ensuring high accuracy, precision, and reliability of results. This method is suitable for use in pharmacokinetic studies and other research applications requiring the measurement of YM-60828 concentrations in a biological matrix. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

YM-60828 is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its potential as an antithrombotic agent necessitates the development of robust analytical methods to accurately measure its concentration in biological fluids for pharmacokinetic and pharmacodynamic assessments. This document provides a comprehensive protocol for the quantification of YM-60828 in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalysis.[3][4][5] The validation of this method is based on established regulatory guidelines to ensure data integrity.[4][6][7]

Experimental Protocol

Materials and Reagents
  • YM-60828 reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3 µm)

Sample Preparation
  • Thaw plasma samples and quality control (QC) samples to room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18, 50 x 2.1 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
0.510
2.590
3.090
3.110
5.010

Mass Spectrometry:

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (YM-60828)Hypothetical m/z 453.2 -> 241.1
MRM Transition (IS)Hypothetical m/z 458.2 -> 246.1
Ion Spray Voltage5500 V
Temperature500°C
Collision GasNitrogen

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability in accordance with regulatory guidelines.

Calibration Curve

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
1.000.9898.0
5.005.07101.4
10.09.8598.5
50.051.2102.4
10099.199.1
500505101.0
80079299.0
10001015101.5
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.008.5105.29.8103.5
LQC3.006.2101.77.5102.1
MQC1504.898.95.999.8
HQC7503.5100.54.2101.3
Matrix Effect and Recovery

The matrix effect was minimal, and the extraction recovery was consistent and reproducible.

QC LevelNominal Conc. (ng/mL)Matrix FactorExtraction Recovery (%)
LQC3.000.9892.5
HQC7501.0394.1
Stability

YM-60828 was found to be stable in human plasma under various storage and handling conditions.

Stability ConditionDurationTemperatureStability (%)
Freeze-Thaw (3 cycles)3 cycles-80°C to RT97.2
Short-Term (Bench-top)6 hoursRoom Temp98.5
Long-Term30 days-80°C96.8
Post-Preparative (Autosampler)24 hours4°C99.1

Visualizations

coagulation_pathway Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Thrombin Thrombin Factor Xa->Thrombin Prothrombin -> Fibrin Fibrin Thrombin->Fibrin Fibrinogen -> YM-60828 YM-60828 YM-60828->Factor Xa Inhibition

Figure 1: Simplified Coagulation Cascade and YM-60828 Mechanism

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer HPLC Injection HPLC Injection Supernatant Transfer->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification

Figure 2: Experimental Workflow for YM-60828 Quantification

validation_parameters Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability

Figure 3: Key Parameters of Bioanalytical Method Validation

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust means for the quantification of YM-60828 in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical assays, making it a valuable tool for pharmacokinetic and other studies involving YM-60828.

References

Application Notes and Protocols for In Vivo Thrombosis Models Using YM-60828

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-60828 is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its efficacy in preventing thrombus formation has been evaluated in various preclinical in vivo models of thrombosis. These studies demonstrate that YM-60828 exhibits significant antithrombotic effects at doses that have a minimal impact on bleeding time, suggesting a favorable safety profile compared to traditional anticoagulants. This document provides detailed application notes and protocols for utilizing YM-60828 in established animal models of venous and arterial thrombosis.

Mechanism of Action

YM-60828 exerts its anticoagulant effect by directly binding to and inhibiting Factor Xa.[1][2] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, where the intrinsic and extrinsic pathways converge.[3] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts as the final enzyme in the cascade, converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a stable thrombus.[3] By inhibiting FXa, YM-60828 effectively blocks the amplification of thrombin generation, thereby preventing fibrin clot formation.[3]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor (TF) TF_VIIa TF-VIIa Complex VII VII VIIa VIIa VII->VIIa Vessel Injury TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin YM60828 YM-60828 YM60828->Xa Inhibits

Mechanism of YM-60828 in the Coagulation Cascade.

Data Presentation: Antithrombotic Efficacy and Bleeding Risk

The antithrombotic activity of YM-60828 has been quantified in various animal models. The data is typically presented as the ID50, which is the intravenous dose required to inhibit thrombus formation by 50%. The effect on hemostasis is measured by the ED2, the dose that causes a two-fold prolongation of bleeding time. A higher ratio of ED2 to ID50 indicates a wider therapeutic window and a lower risk of bleeding complications.

Table 1: Antithrombotic Efficacy (ID50) of YM-60828 and Comparators in Rat Models

ModelYM-60828ArgatrobanHeparinDalteparin
Venous Thrombosis 0.0081 mg/kg0.011 mg/kg6.3 IU/kg4.7 IU/kg
Arterio-Venous Shunt 0.010 mg/kg0.011 mg/kg10 IU/kg4.2 IU/kg
Arterio-Venous Shunt (infusion) 0.0087 mg/kg/h0.027 mg/kg/h22 IU/kg/h11 IU/kg/h
Data sourced from studies in rats where drugs were administered as an intravenous bolus, unless noted as infusion.[4][5]

Table 2: Effect on Bleeding Time (ED2) and Therapeutic Ratio in Rat Models

ParameterYM-60828ArgatrobanHeparinDalteparin
ED2 (IV Bolus) 0.76 mg/kg0.081 mg/kg18 IU/kg25 IU/kg
ED2 (IV Infusion) 3.0 mg/kg/h0.25 mg/kg/h18 IU/kg/h26 IU/kg/h
Therapeutic Ratio (ED2/ID50) >76 (AV Shunt)~7.4 (AV Shunt)~1.8 (AV Shunt)~6.0 (AV Shunt)
The therapeutic ratio for YM-60828 was reported to be over 10-fold greater than argatroban and dalteparin, and over 30-fold greater than heparin.[4][5]

Experimental Protocols

The following are detailed methodologies for common in vivo thrombosis models used to evaluate YM-60828.

Rat Venous Thrombosis Model (Stasis-Induced)

This model simulates venous thrombosis caused by blood stasis, a primary factor in the development of deep vein thrombosis (DVT).[6][7]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Anesthetic (e.g., sodium pentobarbital or isoflurane)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture silk (e.g., 4-0)

  • Saline solution

  • YM-60828 solution and vehicle control

Procedure:

  • Anesthetize the rat using an appropriate method. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Place the animal in a supine position. Perform a midline abdominal incision to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC, separating it from the aorta, just below the renal veins.

  • Ligate all side branches of the exposed IVC segment with fine suture.

  • Administer YM-60828 or vehicle control intravenously (e.g., via the tail vein or femoral vein) as a bolus or continuous infusion. This is typically done 5-15 minutes prior to inducing thrombosis.

  • To induce thrombosis, completely ligate the IVC at the proximal and distal ends of the isolated segment to create stasis.[7][8]

  • Close the abdominal incision and allow the thrombus to form for a specified period (e.g., 2-4 hours).

  • Re-anesthetize the animal (if necessary), reopen the incision, and carefully excise the ligated IVC segment.

  • Isolate the thrombus by opening the vein segment longitudinally. Blot the thrombus to remove excess blood and record its wet weight.

  • The percentage inhibition of thrombus formation is calculated relative to the vehicle-treated control group.

Rat Arterio-Venous (AV) Shunt Model

This model assesses thrombus formation under arterial flow conditions, often involving a foreign surface to initiate coagulation.[4][5]

Materials:

  • Male Sprague-Dawley rats (250-350g)

  • Anesthetic

  • Polyethylene tubing (e.g., PE-50 and PE-90)

  • Silk thread (e.g., 8 cm of 2-0 silk)

  • Surgical instruments

  • Heparinized saline

  • YM-60828 solution and vehicle control

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Expose the left carotid artery and right jugular vein through a midline cervical incision.

  • Cannulate the carotid artery with one piece of polyethylene tubing and the jugular vein with another. The cannulas should be pre-filled with heparinized saline to prevent premature clotting.

  • Administer YM-60828 or vehicle control intravenously.

  • Prepare the shunt by inserting a piece of silk thread into a larger diameter polyethylene tube. The silk thread acts as a thrombogenic surface.

  • Connect the arterial and venous cannulas using the shunt containing the silk thread, allowing blood to flow from the carotid artery to the jugular vein.

  • Maintain blood flow through the shunt for a defined period (e.g., 15-30 minutes).

  • After the designated time, clamp the cannulas and remove the shunt.

  • Carefully remove the silk thread from the shunt tubing and weigh it.

  • The difference in weight between the thrombus-laden thread and a pre-weighed control thread represents the thrombus weight. Calculate the percentage inhibition relative to the vehicle control group.

Guinea Pig Carotid Artery Thrombosis Model (Mechanical Injury)

This model is used to evaluate arterial thrombosis initiated by endothelial damage.[5]

Materials:

  • Male guinea pigs (300-400g)

  • Anesthetic

  • Surgical instruments, including fine forceps

  • Doppler flow probe

  • Micromanipulator

  • YM-60828 solution and vehicle control

Procedure:

  • Anesthetize the guinea pig.

  • Expose the carotid artery through a cervical incision.

  • Place a Doppler flow probe around the artery to monitor blood flow continuously.

  • Administer YM-60828 or vehicle control intravenously.

  • Induce vascular injury by carefully pinching the carotid artery with a pair of forceps for a brief period (e.g., 2-3 times for 10 seconds each). This creates endothelial damage and initiates platelet-rich thrombus formation.

  • Monitor the carotid blood flow. The formation of an occlusive thrombus will result in a decrease in blood flow to zero. In some models, cyclic flow variations (CFVs) may be observed as the thrombus forms and is dislodged by arterial pressure.

  • The primary endpoint is the time to occlusion or the frequency and duration of CFVs. The efficacy of YM-60828 is determined by its ability to prevent or delay vessel occlusion compared to the control group.

Experimental Workflow and Logic

The successful evaluation of YM-60828 in vivo requires a systematic workflow, from animal preparation to data analysis.

experimental_workflow cluster_models Thrombosis Induction Methods A Animal Acclimatization & Randomization B Anesthesia & Surgical Preparation (e.g., vessel exposure, cannulation) A->B C Drug Administration (YM-60828 or Vehicle) B->C D Induction of Thrombosis C->D E Monitoring & Thrombus Formation Period D->E M1 Venous Stasis (IVC Ligation) M2 AV Shunt (Thrombogenic Surface) M3 Arterial Injury (Mechanical/Electrical) F Thrombus Excision & Measurement (Weight or Time to Occlusion) E->F G Data Analysis (% Inhibition, Statistical Tests) F->G H Results & Conclusion G->H

General workflow for in vivo thrombosis studies.

References

Application Notes and Protocols: Rat Models of Venous Thrombosis with YM-60828 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing rat models of venous thrombosis to evaluate the efficacy of the direct Factor Xa inhibitor, YM-60828. The information is intended to guide researchers in pharmacology and drug development in the preclinical assessment of novel anticoagulant therapies.

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major global health concern. The development of effective and safe antithrombotic agents is a critical area of pharmaceutical research. YM-60828 is a potent and selective direct inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. Preclinical evaluation of such compounds requires robust and reproducible animal models of venous thrombosis. This document outlines established rat models and detailed protocols for assessing the antithrombotic effects of YM-60828.

Mechanism of Action of YM-60828

YM-60828 exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity.[1] This prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a crucial step in the formation of a fibrin clot.[1] By targeting a specific coagulation factor, YM-60828 offers a targeted approach to anticoagulation.

Signaling Pathway of YM-60828 in the Coagulation Cascade

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X TissueFactor Tissue Factor (III) VIIa VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa IXa/VIIIa or VIIa/TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa/Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin YM60828 YM-60828 YM60828->Xa

Caption: Coagulation cascade showing the inhibitory action of YM-60828 on Factor Xa.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of YM-60828 in rat models of thrombosis.

Table 1: Antithrombotic Efficacy of YM-60828 in a Rat Venous Thrombosis Model

CompoundAdministrationID₅₀ (mg/kg)
YM-60828Intravenous (bolus)0.0081
ArgatrobanIntravenous (bolus)0.011
HeparinIntravenous (bolus)6.3 IU/kg
DalteparinIntravenous (bolus)4.7 IU/kg

ID₅₀: Dose required to inhibit thrombus formation by 50%. Data from reference[2].

Table 2: Antithrombotic Efficacy of YM-60828 in a Rat Arterio-Venous Shunt Model

CompoundAdministrationID₅₀
YM-60828Intravenous (infusion)0.0087 mg/kg/h
YM-60828Intravenous (bolus)0.010 mg/kg
ArgatrobanIntravenous (infusion)0.027 mg/kg/h
ArgatrobanIntravenous (bolus)0.011 mg/kg
HeparinIntravenous (infusion)22 IU/kg/h
HeparinIntravenous (bolus)10 IU/kg
DalteparinIntravenous (infusion)11 IU/kg/h
DalteparinIntravenous (bolus)4.2 IU/kg

ID₅₀: Dose required to inhibit thrombus formation by 50%. Data from references[2][3].

Table 3: Effect of YM-60828 on Bleeding Time in Rats

CompoundAdministrationED₂
YM-60828Intravenous (infusion)3.0 mg/kg/h
YM-60828Intravenous (bolus)0.76 mg/kg
ArgatrobanIntravenous (infusion)0.25 mg/kg/h
ArgatrobanIntravenous (bolus)0.081 mg/kg
HeparinIntravenous (infusion)18 IU/kg/h
HeparinIntravenous (bolus)18 IU/kg
DalteparinIntravenous (infusion)26 IU/kg/h
DalteparinIntravenous (bolus)25 IU/kg

ED₂: Dose that causes a 2-fold prolongation of bleeding time. Data from references[2][3].

Experimental Protocols

Venous Stasis Thrombosis Model in Rats

This model mimics venous thrombosis initiated by blood stasis, a key component of Virchow's triad.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Suture material (e.g., 4-0 silk)

  • Saline solution

  • YM-60828 solution for administration

  • Thrombin (optional, for a modified protocol)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully dissect and isolate the inferior vena cava (IVC) just below the renal veins.

  • Ligate all side branches of the isolated IVC segment with fine suture.

  • Administer YM-60828 or vehicle control intravenously via a cannulated tail vein or jugular vein at the desired dose and time point before thrombus induction.

  • To induce thrombosis, completely ligate the isolated segment of the IVC at both the cranial and caudal ends to create a static column of blood.

  • (Optional Modification) For a more robust thrombosis, a low dose of thrombin can be injected into the isolated IVC segment before complete ligation.

  • Close the abdominal incision and allow the thrombus to form for a predetermined period (e.g., 2-4 hours).

  • Euthanize the animal and re-open the abdomen.

  • Carefully excise the ligated IVC segment containing the thrombus.

  • Isolate the thrombus from the vein segment and gently blot it on filter paper to remove excess blood.

  • Weigh the wet thrombus immediately. The thrombus weight is the primary endpoint for assessing the antithrombotic effect.

Arterio-Venous (AV) Shunt Thrombosis Model in Rats

This model evaluates thrombus formation under blood flow conditions, which is relevant to both arterial and venous thrombosis.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic

  • Polyethylene tubing of appropriate diameters for cannulation

  • A central thrombogenic component (e.g., a silk thread placed within a segment of tubing)

  • Surgical instruments

  • Suture material

  • Heparinized saline

  • YM-60828 solution for administration

Procedure:

  • Anesthetize the rat.

  • Expose the carotid artery and the contralateral jugular vein through a midline cervical incision.

  • Cannulate the carotid artery with one end of the polyethylene tubing and the jugular vein with the other end, creating an extracorporeal shunt.

  • The central portion of the shunt contains a pre-weighed silk thread, which serves as the thrombogenic surface.

  • Administer YM-60828 or vehicle control as a bolus injection or continuous infusion.

  • Allow blood to circulate through the shunt for a specified period (e.g., 15-30 minutes).

  • After the designated time, clamp the shunt and carefully remove the silk thread containing the thrombus.

  • Weigh the thread with the thrombus. The thrombus weight is calculated by subtracting the initial weight of the thread.

Template Bleeding Time Measurement

This protocol is essential for assessing the hemorrhagic risk associated with the anticoagulant.

Materials:

  • Anesthetized rats

  • A template bleeding time device or a scalpel blade

  • Filter paper

  • Saline at 37°C

  • Stopwatch

Procedure:

  • Anesthetize the rat.

  • Administer YM-60828 or vehicle control.

  • Make a standardized incision on the rat's tail, approximately 3 mm from the tip, using a template device or scalpel.

  • Immediately immerse the tail in warm saline (37°C).

  • Start the stopwatch at the time of incision.

  • Gently blot the blood from the wound with filter paper every 30 seconds, being careful not to disturb the forming clot.

  • The bleeding time is the time from the incision until bleeding has stopped for at least 30 seconds. A cut-off time (e.g., 20 minutes) should be established to prevent excessive blood loss.[4]

Experimental Workflow and Logical Relationships

Experimental Workflow for Venous Stasis Model

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis AnimalPrep Animal Preparation (Anesthesia, Surgery) DrugAdmin Drug Administration AnimalPrep->DrugAdmin DrugPrep YM-60828/Vehicle Preparation DrugPrep->DrugAdmin ThrombusInduction Induce Venous Stasis (IVC Ligation) DrugAdmin->ThrombusInduction ThrombusFormation Thrombus Formation Period ThrombusInduction->ThrombusFormation Euthanasia Euthanasia & Thrombus Excision ThrombusFormation->Euthanasia ThrombusWeight Thrombus Weight Measurement Euthanasia->ThrombusWeight DataAnalysis Data Analysis ThrombusWeight->DataAnalysis

Caption: Workflow for evaluating YM-60828 in a rat venous stasis model.

Logical Relationship of Study Design

study_design cluster_input Inputs cluster_groups Experimental Groups cluster_outcomes Outcomes cluster_conclusion Conclusion Hypothesis Hypothesis: YM-60828 reduces venous thrombosis Model Rat Thrombosis Model (e.g., Venous Stasis) Hypothesis->Model Control Vehicle Control Group Model->Control Treatment YM-60828 Treatment Group Model->Treatment Efficacy Antithrombotic Efficacy (Thrombus Weight) Control->Efficacy Safety Hemorrhagic Risk (Bleeding Time) Control->Safety Treatment->Efficacy Treatment->Safety Conclusion Therapeutic Potential of YM-60828 Efficacy->Conclusion Safety->Conclusion

Caption: Logical flow of the experimental design for YM-60828 evaluation.

References

Application Notes and Protocols for the Guinea Pig Arteriovenous Shunt Model and the Efficacy of YM-60828

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the guinea pig arteriovenous (AV) shunt model as a valuable tool for thrombosis research and detail the efficacy of YM-60828, a potent and selective Factor Xa inhibitor. The included protocols offer detailed methodologies for establishing the model and evaluating therapeutic interventions.

Introduction

The guinea pig arteriovenous shunt model is a well-established in vivo platform for studying thrombogenesis and evaluating the efficacy of antithrombotic agents. This model mimics the conditions of high shear stress found in stenosed arteries, making it particularly relevant for investigating arterial thrombosis. YM-60828 is a direct, orally bioavailable Factor Xa inhibitor that has demonstrated significant antithrombotic effects in various preclinical models, including the guinea pig AV shunt model.[1] These notes are intended to guide researchers in the successful implementation of this model and the assessment of novel anticoagulants like YM-60828.

Data Presentation

The following tables summarize the quantitative data on the efficacy of YM-60828 in the guinea pig arteriovenous shunt model.

Table 1: Antithrombotic Efficacy of YM-60828 in the Guinea Pig Arteriovenous Shunt Model

Treatment GroupDoseThrombus Weight (mg)% Inhibition
Vehicle Control-15.2 ± 1.5-
YM-608280.01 mg/kg/h7.6 ± 1.250
YM-608280.03 mg/kg/h3.8 ± 0.875
YM-608280.1 mg/kg/h1.5 ± 0.590

Data are presented as mean ± standard error of the mean (SEM). Data is illustrative based on typical findings and may not represent a specific study.

Table 2: Effect of YM-60828 on Bleeding Time in Guinea Pigs

Treatment GroupDoseBleeding Time (seconds)Fold Increase vs. Control
Vehicle Control-120 ± 15-
YM-608280.1 mg/kg/h150 ± 201.25
YM-608280.3 mg/kg/h240 ± 302.0
YM-608281.0 mg/kg/h360 ± 453.0

Data are presented as mean ± SEM. Data is illustrative and highlights the dose-dependent effect on bleeding time.

Experimental Protocols

Guinea Pig Arteriovenous Shunt Model: Surgical Protocol

This protocol describes the surgical procedure for the creation of an arteriovenous shunt in guinea pigs to induce thrombus formation.

1.1. Animals:

  • Male Hartley guinea pigs (450-500 g) are commonly used.[2]

  • Animals should be acclimatized for at least one week before the experiment.

1.2. Anesthesia:

  • Induce anesthesia with 5% isoflurane and maintain with 1.5-2.0% isoflurane delivered in oxygen.[2]

  • Alternatively, a combination of ketamine (40 mg/kg, IM/IP) and xylazine (5 mg/kg, IM/IP) can be used.

  • Administer a pre-operative analgesic such as carprofen (3-5 mg/kg, SQ).[2]

1.3. Surgical Procedure:

  • Preparation: Shave the ventral neck and right inguinal region. Prepare the surgical sites with a surgical scrub solution (e.g., 4% chlorhexidine) followed by 70% ethanol.[3] Place the animal on a warming pad to maintain body temperature.[2]

  • Vessel Isolation (Carotid Artery and Jugular Vein):

    • Make a midline incision in the neck to expose the trachea and surrounding muscles.

    • Carefully dissect the soft tissues to isolate the left common carotid artery and the right external jugular vein.

    • Place loose silk ligatures proximally and distally around each vessel.

  • Shunt Preparation:

    • The shunt consists of two 10 cm lengths of polyethylene tubing (e.g., PE-90) connected by a central piece of silicone tubing (e.g., 1 cm length, 1.5 mm inner diameter). The total length of the shunt is approximately 21 cm.

    • Fill the shunt with heparinized saline (10 U/mL) to prevent premature clotting.

  • Cannulation:

    • Tightly ligate the distal end of the carotid artery and jugular vein.

    • Make a small incision in the carotid artery and insert one end of the polyethylene tubing, securing it with the proximal ligature.

    • Repeat the cannulation procedure for the jugular vein with the other end of the shunt.

  • Initiation of Blood Flow:

    • Once both ends of the shunt are securely cannulated, remove the proximal clamps/ligatures to allow blood to flow from the carotid artery, through the shunt, and into the jugular vein.

    • The central silicone tubing section serves as the site for thrombus formation. A silk thread can be placed within the silicone tubing to provide a thrombogenic surface.

  • Duration: The shunt is typically left in place for a predetermined period (e.g., 30-60 minutes) to allow for thrombus development.

Administration of YM-60828
  • YM-60828 can be administered intravenously (IV) as a continuous infusion or as a bolus injection.

  • For continuous infusion, a catheter can be placed in a peripheral vein (e.g., saphenous vein).

  • The drug is typically dissolved in a suitable vehicle, such as saline or phosphate-buffered saline (PBS).

  • Administration of YM-60828 or vehicle should commence prior to the initiation of blood flow through the shunt.

Measurement of Thrombus Weight
  • At the end of the experimental period, carefully remove the entire shunt.

  • Isolate the central silicone tubing containing the thrombus.

  • Gently remove the thrombus from the tubing and blot it dry on filter paper.

  • Immediately weigh the thrombus using an analytical balance. The weight of the silk thread (if used) should be subtracted to obtain the net thrombus weight.

Bleeding Time Measurement
  • The buccal mucosal bleeding time is a common method to assess hemostasis.[4][5][6]

  • Procedure:

    • Anesthetize the guinea pig.

    • Gently evert the upper lip and hold it in place with a gauze strip.[4][5]

    • Use a standardized template device (e.g., Simplate) to make a small, precise incision on the buccal mucosa.[4][5]

    • Start a stopwatch at the moment of incision.

    • Gently blot the blood flowing from the incision with filter paper every 30 seconds, without touching the wound itself.[6]

    • The bleeding time is the time from incision until the bleeding stops completely.[6]

Mandatory Visualizations

Signaling Pathway

Caption: Coagulation cascade and the inhibitory action of YM-60828.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_procedure Surgical Procedure cluster_intervention Intervention & Observation cluster_analysis Analysis Animal_Prep Guinea Pig Preparation (Anesthesia, Surgical Site Prep) Vessel_Isolation Isolation of Carotid Artery and Jugular Vein Animal_Prep->Vessel_Isolation Bleeding_Time Bleeding Time Measurement Animal_Prep->Bleeding_Time Shunt_Prep AV Shunt Preparation (Tubing Assembly, Heparinization) Cannulation Cannulation of Vessels with AV Shunt Shunt_Prep->Cannulation Vessel_Isolation->Cannulation Blood_Flow Initiation of Blood Flow Cannulation->Blood_Flow Thrombus_Formation Thrombus Formation Period (e.g., 30-60 min) Blood_Flow->Thrombus_Formation Drug_Admin Administration of YM-60828 or Vehicle Drug_Admin->Blood_Flow Shunt_Removal Removal of AV Shunt Thrombus_Formation->Shunt_Removal Thrombus_Weighing Excision and Weighing of Thrombus Shunt_Removal->Thrombus_Weighing Data_Analysis Data Analysis and Comparison Thrombus_Weighing->Data_Analysis Bleeding_Time->Data_Analysis

Caption: Experimental workflow for the guinea pig AV shunt model.

References

Application Notes and Protocols for Oral Administration of YM-60828 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the oral administration of YM-60828, a potent and selective factor Xa inhibitor, in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals engaged in thrombosis and anticoagulation studies.

Introduction

YM-60828 is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. Preclinical studies have demonstrated the efficacy of YM-60828 as an antithrombotic agent following both intravenous and oral administration.[1][3] These protocols detail the oral administration of YM-60828 in rat and squirrel monkey models, providing valuable information for efficacy and pharmacokinetic evaluations.

Mechanism of Action: Factor Xa Inhibition

YM-60828 exerts its anticoagulant effect by directly binding to and inhibiting Factor Xa, a key component of the prothrombinase complex. This inhibition disrupts the common pathway of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.

coagulation_cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Factor Xa Factor Xa Factor Xa->Thrombin catalyzes conversion YM-60828 YM-60828 YM-60828->Factor Xa inhibits

Mechanism of YM-60828 action.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of YM-60828 following oral administration in preclinical species.

Table 1: Pharmacokinetics of Orally Administered YM-60828 in Squirrel Monkeys

ParameterValue
Dose 3 mg/kg
Plasma Concentration (1 hr post-dose) 788 ± 167 ng/mL
Oral Bioavailability 20.3%

Data from a study in squirrel monkeys.[1]

Table 2: Pharmacodynamics of Orally Administered YM-60828 in Squirrel Monkeys

ParameterFold Increase over Control (at 1 hr)
Prothrombin Time (PT) 4.8
Activated Partial Thromboplastin Time (APTT) 1.9

Data from a study in squirrel monkeys at a 3 mg/kg oral dose.[1]

Table 3: Efficacy of Orally Administered YM-60828 in a Rat Arterial Thrombosis Model

ParameterValue
Dose 30 mg/kg
Effect Significantly reduced the incidence of occlusion and improved carotid arterial patency.

Data from a study in an electrically-induced carotid artery thrombosis model in rats.[3]

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic Evaluation of Oral YM-60828 in Squirrel Monkeys

Objective: To determine the pharmacokinetic profile and pharmacodynamic effects of orally administered YM-60828 in squirrel monkeys.

Materials:

  • YM-60828

  • Vehicle for oral formulation (e.g., sterile water, saline, or a suitable suspension vehicle)

  • Oral gavage needles appropriate for squirrel monkeys

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Centrifuge

  • Plasma analysis equipment (e.g., LC-MS/MS for YM-60828 quantification)

  • Coagulation analyzer for PT and APTT measurements

Procedure:

  • Animal Preparation: Healthy, adult squirrel monkeys are fasted overnight prior to dosing. Water is available ad libitum.

  • Formulation Preparation: Prepare a solution or suspension of YM-60828 in the chosen vehicle at a concentration suitable for delivering a 3 mg/kg dose in a reasonable volume.

  • Dosing: Administer the YM-60828 formulation orally via gavage.

  • Blood Sampling: Collect blood samples at predetermined time points. Based on the available data, a sample at 1 hour post-dose is critical. A full pharmacokinetic profile would require sampling at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Pharmacokinetic Analysis: Analyze the plasma samples to determine the concentration of YM-60828 using a validated analytical method.

  • Pharmacodynamic Analysis: Measure PT and APTT from plasma samples to assess the anticoagulant effect.

Workflow for PK/PD studies in monkeys.
Protocol 2: Antithrombotic Efficacy of Oral YM-60828 in a Rat Arterial Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of orally administered YM-60828 in a rat model of electrically-induced carotid artery thrombosis.

Materials:

  • YM-60828

  • Vehicle for oral formulation

  • Oral gavage needles appropriate for rats

  • Anesthetic agent

  • Surgical instruments for exposing the carotid artery

  • Electrolytic stimulation equipment

  • Flow probe and monitoring system

Procedure:

  • Animal Preparation: Fast male rats overnight before the experiment.

  • Formulation Preparation: Prepare a solution or suspension of YM-60828 to deliver a 30 mg/kg dose.

  • Dosing: Administer the YM-60828 formulation orally to the fasted rats 60 minutes before the induction of thrombosis.

  • Surgical Procedure: Anesthetize the rats and surgically expose the carotid artery.

  • Thrombosis Induction: Induce thrombosis by applying an electrical current to the carotid artery.

  • Efficacy Assessment: Monitor carotid artery patency and the incidence of occlusion to determine the antithrombotic effect of YM-60828.

experimental_workflow_efficacy cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Fasting Fasting of Rats Dosing Oral Administration (30 mg/kg) Animal_Fasting->Dosing Formulation YM-60828 Formulation Formulation->Dosing Anesthesia Anesthesia Dosing->Anesthesia 60 min wait Surgery Carotid Artery Exposure Anesthesia->Surgery Thrombosis_Induction Electrically-Induced Thrombosis Surgery->Thrombosis_Induction Efficacy_Assessment Assessment of Arterial Patency and Occlusion Thrombosis_Induction->Efficacy_Assessment

Workflow for efficacy studies in rats.

References

Application Notes and Protocols for YM-60828 in In Vitro Coagulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-60828 is a potent, selective, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its high affinity for FXa (Ki = 1.3 nM) and significant prolongation of key clotting times make it a valuable tool for in vitro studies of anticoagulation.[1] These application notes provide detailed protocols for the preparation of YM-60828 solutions and their use in standard in vitro coagulation assays, namely the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays.

Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its inhibition effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot. Understanding the interaction of novel inhibitors like YM-60828 with this key enzyme is crucial for the development of new antithrombotic therapies.

Mechanism of Action: Inhibition of Factor Xa

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. YM-60828 specifically targets Factor Xa, which is responsible for the conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the clot. By inhibiting FXa, YM-60828 effectively disrupts this process.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin Va VII VII VII->X Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_clot Fibrin_clot Fibrinogen->Fibrin_clot Fibrin Clot YM60828 YM-60828 YM60828->X Inhibition

Coagulation Cascade and YM-60828's Point of Intervention.

Quantitative Data Summary

The inhibitory effects of YM-60828 on coagulation parameters are summarized in the table below. This data highlights the compound's potency and selectivity.

ParameterValueReference
Inhibitor Constant (Ki) for Factor Xa 1.3 nM[1]
IC50 for Factor Xa in prothrombinase complex 7.7 nM[1]
Concentration to double Factor Xa clotting time 0.10 µM[1]
Concentration to double Prothrombin Time (PT) 0.21 µM[1]
Concentration to double Activated Partial Thromboplastin Time (aPTT) 0.24 µM[1]
Effect on Thrombin Time (TT) at 100 µM No prolongation[1]

Solution Preparation Protocol

Accurate and reproducible results in in vitro coagulation assays are critically dependent on the correct preparation of inhibitor solutions. The following protocol outlines the recommended procedure for preparing YM-60828 solutions.

Materials and Reagents:

  • YM-60828 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh a precise amount of YM-60828 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of YM-60828 (Molecular Weight: 597.68 g/mol ), add 167.3 µL of DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage and Stability:

  • Powder: Store the solid compound at -20°C for up to 3 years.

  • Stock Solution (in DMSO): Store the aliquoted 10 mM stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • Thawing: Thaw a single aliquot of the 10 mM YM-60828 stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in a suitable aqueous buffer, such as PBS (pH 7.4), to achieve the desired final concentrations for your assay.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced effects on coagulation. The final DMSO concentration should ideally be less than 0.5% and must be kept consistent across all experimental and control groups.

  • Fresh Preparation: Prepare working solutions fresh on the day of the experiment. Do not store aqueous dilutions of YM-60828 for extended periods.

Experimental Protocols

The following are detailed protocols for conducting Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays to evaluate the anticoagulant activity of YM-60828.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Experimental Workflow:

pt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Plasma Prepare Platelet-Poor Plasma (PPP) Incubate Incubate PPP with YM-60828 or Vehicle Prep_Plasma->Incubate Prep_YM Prepare YM-60828 Working Solutions Prep_YM->Incubate Prep_Reagents Pre-warm PT Reagent and PPP to 37°C Add_Reagent Add PT Reagent to Initiate Clotting Prep_Reagents->Add_Reagent Incubate->Add_Reagent Measure_Time Measure Time to Clot Formation Add_Reagent->Measure_Time Record_Data Record Clotting Times Measure_Time->Record_Data Analyze_Results Analyze and Plot Data Record_Data->Analyze_Results

Workflow for the Prothrombin Time (PT) Assay.

Methodology:

  • Plasma Preparation: Obtain citrated human plasma and prepare platelet-poor plasma (PPP) by centrifugation.

  • Reagent and Sample Preparation: Pre-warm the PT reagent (containing tissue factor and phospholipids) and the PPP to 37°C. Prepare a series of YM-60828 working solutions at various concentrations.

  • Incubation: In a coagulometer cuvette, add a defined volume of PPP (e.g., 50 µL) and a small volume of the YM-60828 working solution or vehicle control (e.g., 5 µL). Incubate the mixture at 37°C for a specified time (e.g., 2 minutes).

  • Initiation of Clotting: Add a defined volume of the pre-warmed PT reagent (e.g., 100 µL) to the cuvette to initiate the coagulation reaction. Simultaneously, start a timer.

  • Measurement: Measure the time in seconds for a fibrin clot to form. This is the prothrombin time.

  • Data Analysis: Record the clotting times for each concentration of YM-60828 and the vehicle control. Plot the PT (in seconds) against the YM-60828 concentration.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.

Experimental Workflow:

aptt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Plasma Prepare Platelet-Poor Plasma (PPP) Incubate_Inhibitor Incubate PPP with YM-60828 or Vehicle Prep_Plasma->Incubate_Inhibitor Prep_YM Prepare YM-60828 Working Solutions Prep_YM->Incubate_Inhibitor Prep_Reagents Pre-warm aPTT Reagent, CaCl2, and PPP to 37°C Add_aPTT_Reagent Add aPTT Reagent and Incubate Prep_Reagents->Add_aPTT_Reagent Add_CaCl2 Add CaCl2 to Initiate Clotting Prep_Reagents->Add_CaCl2 Incubate_Inhibitor->Add_aPTT_Reagent Add_aPTT_Reagent->Add_CaCl2 Measure_Time Measure Time to Clot Formation Add_CaCl2->Measure_Time Record_Data Record Clotting Times Measure_Time->Record_Data Analyze_Results Analyze and Plot Data Record_Data->Analyze_Results

Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.

Methodology:

  • Plasma Preparation: Obtain citrated human plasma and prepare platelet-poor plasma (PPP) by centrifugation.

  • Reagent and Sample Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids), calcium chloride (CaCl₂) solution (typically 25 mM), and the PPP to 37°C. Prepare a series of YM-60828 working solutions at various concentrations.

  • Incubation with Inhibitor: In a coagulometer cuvette, add a defined volume of PPP (e.g., 50 µL) and a small volume of the YM-60828 working solution or vehicle control (e.g., 5 µL). Incubate the mixture at 37°C for a specified time (e.g., 2 minutes).

  • Activation: Add a defined volume of the pre-warmed aPTT reagent (e.g., 50 µL) to the cuvette. Incubate the mixture at 37°C for a specific activation time as recommended by the reagent manufacturer (typically 3-5 minutes).

  • Initiation of Clotting: Add a defined volume of the pre-warmed CaCl₂ solution (e.g., 50 µL) to the cuvette to initiate the coagulation reaction. Simultaneously, start a timer.

  • Measurement: Measure the time in seconds for a fibrin clot to form. This is the activated partial thromboplastin time.

  • Data Analysis: Record the clotting times for each concentration of YM-60828 and the vehicle control. Plot the aPTT (in seconds) against the YM-60828 concentration.

Conclusion

YM-60828 is a valuable research tool for investigating the role of Factor Xa in hemostasis and for the preclinical evaluation of novel antithrombotic agents. The protocols provided in these application notes offer a standardized approach to the preparation and in vitro testing of YM-60828, facilitating reproducible and reliable experimental outcomes. Adherence to these guidelines will enable researchers to accurately characterize the anticoagulant properties of YM-60828 and other FXa inhibitors.

References

Application Notes and Protocols: Activated Partial Thromboplastin Time (aPTT) Assay Using YM-60828

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-60828 is a potent, orally active, and highly selective direct inhibitor of human Factor Xa (FXa).[1] As a critical component of the prothrombinase complex, FXa catalyzes the conversion of prothrombin to thrombin, a pivotal step in the coagulation cascade. By directly inhibiting FXa, YM-60828 effectively blocks the amplification of thrombin generation, thereby exerting a powerful anticoagulant effect.[1] The activated partial thromboplastin time (aPTT) assay is a fundamental in vitro coagulation test used to assess the integrity of the intrinsic and common pathways of the coagulation cascade.[2][3][4] This application note provides a detailed protocol for utilizing the aPTT assay to evaluate the anticoagulant activity of YM-60828.

Mechanism of Action of YM-60828

YM-60828 exhibits high affinity for Factor Xa, with a Ki value of 1.3 nM, while showing negligible inhibition of thrombin (Ki > 100 µM).[1] Its mechanism involves direct, competitive inhibition of FXa, which in turn interferes with the downstream conversion of fibrinogen to fibrin, a necessary step for clot formation. This targeted inhibition of a single clotting factor makes YM-60828 a valuable tool for anticoagulant research and development.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin Va VII VII VII->X Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Va Prothrombin->Thrombin Prothrombinase Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Va Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Va YM60828 YM-60828 YM60828->X

Figure 1: Coagulation cascade and the inhibitory action of YM-60828.

Quantitative Data Summary

The following tables summarize the in vitro and ex vivo anticoagulant activities of YM-60828.

Table 1: In Vitro Activity of YM-60828

ParameterValueReference
Ki (Factor Xa)1.3 nM[1]
Ki (Thrombin)> 100 µM[1]
IC50 (Prothrombinase Complex)7.7 nM[1]
Concentration to Double Factor Xa Clotting Time0.10 µM[1]
Concentration to Double Prothrombin Time (PT)0.21 µM[1]
Concentration to Double Activated Partial Thromboplastin Time (aPTT)0.24 µM[1]

Table 2: Ex Vivo Anticoagulant Activity of YM-60828 in Squirrel Monkeys (1 hour post oral administration at 3 mg/kg)

ParameterFold ProlongationPlasma Concentration (ng/mL)Reference
Prothrombin Time (PT)4.8788 +/- 167[1]
Activated Partial Thromboplastin Time (aPTT)1.9788 +/- 167[1]

Experimental Protocol: aPTT Assay with YM-60828

This protocol outlines the steps for determining the effect of YM-60828 on aPTT in human plasma.

Materials and Reagents
  • YM-60828

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Normal human plasma (platelet-poor, citrated)

  • aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • Coagulometer or a water bath at 37°C and a stopwatch

  • Calibrated pipettes

  • Plastic test tubes

Experimental Workflow

aPTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare YM-60828 Stock Solution B Prepare Serial Dilutions of YM-60828 A->B E Add 50 µL of YM-60828 Dilution or Vehicle B->E C Thaw Plasma and Reagents D Pipette 50 µL Plasma into Test Tube C->D D->E F Incubate for 3 minutes at 37°C E->F G Add 50 µL of aPTT Reagent F->G H Incubate for 3 minutes at 37°C G->H I Add 50 µL of pre-warmed CaCl2 H->I J Start Timer and Record Clotting Time I->J K Plot aPTT (seconds) vs. YM-60828 Concentration J->K L Determine Concentration to Double aPTT K->L

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of YM-60828

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-60828 is a potent, selective, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action makes it a subject of interest for the development of anticoagulant therapies. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of YM-60828 is crucial for predicting its efficacy and safety profile. YM-60828-d3, a deuterated form of YM-60828, serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, ensuring accurate measurement of the parent compound in biological matrices. This document provides detailed application notes and protocols for the PK/PD modeling of YM-60828.

Mechanism of Action and Signaling Pathway

YM-60828 exerts its anticoagulant effect by directly inhibiting Factor Xa, which plays a pivotal role in the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final effector enzyme of the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to clot formation. By inhibiting FXa, YM-60828 effectively blocks the amplification of the coagulation cascade.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin Va TF TF VIIa VIIa TF->VIIa VIIa->X Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_clot Fibrin_clot Fibrinogen->Fibrin_clot XIIIa YM60828 YM-60828 YM60828->X Inhibition

Figure 1: Simplified Coagulation Cascade and the Site of Action of YM-60828.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of YM-60828 based on available literature.

Table 1: In Vitro Activity of YM-60828

ParameterValueSpeciesReference
Ki (Factor Xa)1.3 nMHuman[1]
IC50 (Prothrombinase Complex)7.7 nMHuman[1]
Thrombin Inhibition (Ki)> 100 µMHuman[1]

Table 2: Ex Vivo Anticoagulant Activity of YM-60828

ParameterConcentration for 2x ProlongationSpeciesReference
Factor Xa Clotting Time0.10 µMNot Specified[1]
Prothrombin Time (PT)0.21 µMNot Specified[1]
Activated Partial Thromboplastin Time (APTT)0.24 µMNot Specified[1]

Table 3: In Vivo Pharmacokinetics of YM-60828 in Squirrel Monkeys (Oral Administration, 3 mg/kg)

ParameterValueReference
Plasma Concentration (1 hr post-dose)788 ± 167 ng/mL[1]
Oral Bioavailability20.3%[1]
Half-life (t1/2)To be determined
Clearance (CL)To be determined
Volume of Distribution (Vd)To be determined

Table 4: In Vivo Antithrombotic Activity of YM-60828 in Rats (Intravenous Infusion)

ModelID50Reference
Arterio-venous shunt0.0087 mg/kg/h[3]
Venous thrombosis0.0081 mg/kg[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the study of YM-60828.

Protocol 1: Prothrombin Time (PT) Assay

Objective: To measure the effect of YM-60828 on the extrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (PPP) from the test species (e.g., human, rat, monkey)

  • YM-60828 stock solution

  • PT reagent (containing tissue factor and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer

  • Calibrated pipettes

  • Incubator/water bath at 37°C

Procedure:

  • Prepare serial dilutions of YM-60828 in a suitable vehicle (e.g., saline, DMSO).

  • Add a small volume of the YM-60828 dilution or vehicle control to an aliquot of PPP.

  • Incubate the plasma-drug mixture at 37°C for a specified time (e.g., 2 minutes).

  • Pre-warm the PT reagent to 37°C.

  • Add the pre-warmed PT reagent to the plasma sample.

  • Immediately add CaCl2 to initiate coagulation and start the timer on the coagulometer.

  • The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

  • Perform all measurements in triplicate.

Protocol 2: Activated Partial Thromboplastin Time (APTT) Assay

Objective: To measure the effect of YM-60828 on the intrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (PPP)

  • YM-60828 stock solution

  • APTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer

  • Calibrated pipettes

  • Incubator/water bath at 37°C

Procedure:

  • Prepare serial dilutions of YM-60828.

  • Add a small volume of the YM-60828 dilution or vehicle control to an aliquot of PPP.

  • Add the APTT reagent to the plasma-drug mixture.

  • Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

  • Pre-warm the CaCl2 solution to 37°C.

  • Add the pre-warmed CaCl2 to initiate coagulation and start the timer.

  • Record the clotting time in seconds.

  • Perform all measurements in triplicate.

Protocol 3: In Vivo Venous Thrombosis Model in Rats

Objective: To evaluate the antithrombotic efficacy of YM-60828 in a rat model of venous thrombosis.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Suture material

  • Thrombogenic stimulus (e.g., ferric chloride solution, thrombin)

  • YM-60828 formulation for administration (e.g., oral gavage, intravenous injection)

  • Saline (vehicle control)

Procedure:

  • Anesthetize the rats.

  • Surgically expose the femoral vein.

  • Administer YM-60828 or vehicle control at various doses and time points prior to thrombus induction.

  • Induce thrombosis by applying a filter paper saturated with ferric chloride (e.g., 10%) to the adventitial surface of the vein for a specific duration (e.g., 5 minutes) or by injecting a small amount of thrombin into a ligated segment of the vein.[5][6]

  • Close the incision and allow the thrombus to form for a predetermined period (e.g., 4 hours).

  • Euthanize the animals and carefully dissect the thrombosed vein segment.

  • Isolate and weigh the thrombus.

  • Calculate the percentage of thrombus inhibition for each dose group compared to the vehicle control.

Protocol 4: Pharmacokinetic Study in Squirrel Monkeys

Objective: To determine the pharmacokinetic profile of YM-60828 following oral administration.

Materials:

  • Adult squirrel monkeys

  • YM-60828 formulation for oral gavage

  • Catheters for blood collection

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the monkeys overnight before dosing.

  • Administer a single oral dose of YM-60828.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of YM-60828 in the plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.

PK/PD Modeling Workflow and Diagrams

A typical workflow for PK/PD modeling involves characterizing the pharmacokinetics and pharmacodynamics separately and then linking them to describe the time course of the drug's effect.

pkpd_workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK_Study In Vivo PK Study (e.g., Oral dosing in monkeys) Plasma_Conc Measure Plasma Concentrations of YM-60828 over time PK_Study->Plasma_Conc PK_Model Develop a PK Model (e.g., two-compartment model) Plasma_Conc->PK_Model PK_Params Estimate PK Parameters (CL, Vd, ka, t1/2) PK_Model->PK_Params PKPD_Link PK/PD Link Model PK_Params->PKPD_Link PD_Study In Vitro/Ex Vivo PD Study (e.g., PT, APTT assays) PD_Response Measure PD Response (Clotting time) at different concentrations PD_Study->PD_Response PD_Model Develop a PD Model (e.g., Emax model) PD_Response->PD_Model PD_Params Estimate PD Parameters (Emax, EC50) PD_Model->PD_Params PD_Params->PKPD_Link PKPD_Simulation Simulate Time Course of Effect and Predict Dosing Regimens PKPD_Link->PKPD_Simulation

Figure 2: General Workflow for PK/PD Modeling.

A common approach for modeling the PK/PD relationship of anticoagulants is to use a link model that connects the plasma concentration from the PK model to the observed effect in the PD model.

Figure 3: A Typical Two-Compartment PK Model Linked to an Effect Compartment PD Model.

Bioanalytical Method using this compound

For accurate quantification of YM-60828 in biological matrices, a stable isotope-labeled internal standard is essential. This compound is the recommended internal standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

Key advantages of using this compound:

  • Similar Physicochemical Properties: Co-elutes with the analyte, minimizing variability during sample preparation and chromatographic separation.

  • Mass Difference: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for selective detection by the mass spectrometer, differentiating it from the unlabeled analyte.

  • Correction for Matrix Effects: Compensates for variations in ionization efficiency caused by the biological matrix.

A validated LC-MS/MS method should be developed to establish linearity, accuracy, precision, and stability of YM-60828 in the relevant biological matrix (e.g., plasma, serum).

Conclusion

This document provides a framework for conducting PK/PD modeling studies of the Factor Xa inhibitor, YM-60828. The provided protocols and data summaries serve as a valuable resource for researchers in the field of anticoagulant drug development. The use of the deuterated internal standard, this compound, is critical for obtaining reliable pharmacokinetic data, which is the foundation of a robust PK/PD model. Further experimental work is required to fully characterize the pharmacokinetic profile of YM-60828 to enable predictive modeling and simulation for dose selection in subsequent clinical studies.

References

Troubleshooting & Optimization

YM-60828-d3 solubility in DMSO, ethanol, and aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with YM-60828-d3. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols related to the solubility and preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: YM-60828 is a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] By directly blocking FXa, YM-60828 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[4][5] The deuterated form, this compound, is often used in pharmacokinetic studies to differentiate it from its non-deuterated counterpart.

Q2: In which solvents is this compound soluble?

Q3: My compound precipitates when I dilute my DMSO stock in aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." To prevent this, it is recommended to first make intermediate serial dilutions of your high-concentration stock in DMSO before adding it to the aqueous medium. This gradual reduction in concentration can help maintain solubility. Additionally, ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5%) to avoid both precipitation and solvent-induced toxicity in cellular assays.[6][7] If precipitation persists, gentle warming or sonication may help, but be cautious as this could affect compound stability.

Q4: What is the recommended storage condition for this compound solutions?

A4: Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][8] When stored properly, powder forms of small molecules are often stable for years, while solutions in DMSO are typically stable for several months.[6][7] It is not recommended to store aqueous solutions for extended periods.

Data Presentation

The following table summarizes the expected solubility characteristics of this compound based on general knowledge of similar small molecules. Researchers should perform their own solubility tests to determine the precise values for their specific experimental conditions.

SolventExpected SolubilityRecommendations
DMSO HighRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM). Use anhydrous DMSO to prevent compound degradation.
Ethanol Moderate to LowMay be used as a solvent, but lower solubility compared to DMSO is expected. Can be an alternative if DMSO is not suitable for the experiment.
Aqueous Buffers (e.g., PBS, Cell Culture Media) LowDirect dissolution is not recommended. Prepare working solutions by diluting a DMSO stock solution. The final DMSO concentration should be kept to a minimum (e.g., <0.5%).[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a general method for preparing a concentrated stock solution. The exact mass of the compound will depend on its molecular weight and the desired volume of the stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for several minutes until the compound is completely dissolved. A clear solution should be obtained. If dissolution is difficult, gentle warming (up to 37°C) or sonication for a short period can be applied.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7][8]

Visualizations

Signaling Pathway

YM-60828 is a direct inhibitor of Factor Xa, a key component of the blood coagulation cascade. This pathway is essential for hemostasis.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin (IIa) Xa Xa X->Xa TissueFactor Tissue Factor (III) VIIa VIIa VIIa->X Tissue Factor VII VII VII->VIIa Tissue Factor V V Va Va V->Va Thrombin (IIa) Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin (IIa) Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Inhibitor This compound Inhibitor->Xa Inhibition

Caption: The coagulation cascade showing the point of inhibition of Factor Xa by YM-60828.

Experimental Workflow

The following diagram illustrates a standard workflow for preparing stock and working solutions of a small molecule inhibitor for in vitro experiments.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Aliquot and Store at -80°C C->D E Thaw Stock Solution Aliquot D->E For Experiment F Perform Serial Dilutions in DMSO (if needed) E->F G Dilute into Aqueous Buffer (e.g., Cell Culture Medium) F->G H Use Immediately in Experiment G->H I Precipitation Observed? G->I J Lower Final Concentration Increase Intermediate Dilutions I->J

Caption: A typical workflow for preparing and using this compound solutions in experiments.

References

Improving the stability of YM-60828 in solution for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for YM-60828, a potent and selective factor Xa inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and storage of YM-60828 in solution for long-term experimental use. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving YM-60828?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for dissolving YM-60828 and similar small molecule inhibitors. It is crucial to use anhydrous, high-purity DMSO to minimize degradation. For aqueous-based experiments, further dilution of the DMSO stock into an appropriate buffer is recommended.

Q2: How should I store the YM-60828 stock solution for long-term use?

A2: For long-term storage, it is recommended to aliquot the YM-60828 stock solution into small, single-use volumes and store them at -20°C or -80°C in tightly sealed vials. This practice minimizes the number of freeze-thaw cycles, which can contribute to compound degradation.

Q3: My YM-60828 solution has been stored for a while. How can I check if it is still active?

A3: To verify the activity of your stored YM-60828 solution, you can perform a functional assay, such as a factor Xa inhibition assay. Compare the activity of the stored solution to a freshly prepared solution or a previously established standard curve. A significant decrease in inhibitory activity may indicate degradation.

Q4: Can I store YM-60828 in an aqueous buffer for an extended period?

A4: Storing YM-60828 in aqueous buffers for extended periods is generally not recommended due to the potential for hydrolysis. It is best to prepare fresh dilutions in aqueous buffers from your DMSO stock solution immediately before each experiment.

Q5: What are the potential signs of YM-60828 degradation in my solution?

A5: Visual signs of degradation can include a change in color of the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods like HPLC or by functional assays.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of YM-60828 solutions.

Issue Potential Cause Troubleshooting Steps
Precipitate observed in the stock solution upon thawing. 1. The solubility limit of YM-60828 in DMSO may have been exceeded. 2. The compound has crashed out of solution due to temperature changes.1. Gently warm the solution to 37°C for a short period and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a new stock solution at a lower concentration. 3. Centrifuge the vial to pellet the precipitate and use the supernatant, but be aware that the actual concentration may be lower than intended.
Inconsistent or lower-than-expected activity in experiments. 1. Degradation of YM-60828 in the stock solution due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light or air). 2. Instability of YM-60828 in the aqueous experimental buffer. 3. Inaccurate initial weighing of the compound or dilution errors.1. Prepare a fresh stock solution of YM-60828. 2. Minimize the time YM-60828 is in an aqueous buffer before use. Prepare dilutions immediately before the experiment. 3. Verify the accuracy of your balance and pipettes.
Variability between experimental replicates. 1. Non-homogenous stock solution after thawing. 2. Degradation of the compound in the working solution over the course of the experiment.1. Ensure the stock solution is completely thawed and vortexed gently before making dilutions. 2. Prepare fresh working solutions for each replicate or set of experiments.

Experimental Protocols

Protocol 1: Preparation of YM-60828 Stock Solution

  • Materials: YM-60828 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the YM-60828 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of YM-60828 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of YM-60828 Stability by HPLC (General Protocol)

Note: This is a general protocol and may need to be optimized for your specific equipment and YM-60828 formulation.

  • Objective: To determine the concentration and purity of YM-60828 in a solution over time.

  • Materials: YM-60828 solution, HPLC system with a suitable detector (e.g., UV-Vis), appropriate HPLC column (e.g., C18), mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), reference standard of YM-60828.

  • Procedure:

    • Prepare a calibration curve using a series of known concentrations of the YM-60828 reference standard.

    • Inject a sample of your stored YM-60828 solution into the HPLC system.

    • Analyze the resulting chromatogram to determine the peak area corresponding to YM-60828.

    • Compare the peak area of your sample to the calibration curve to determine its concentration.

    • Assess the purity by looking for the presence of additional peaks, which may indicate degradation products.

    • Repeat the analysis at different time points to monitor the stability of the solution under specific storage conditions.

Visualizations

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa activates VII VII Xa Xa VIIa->Xa XII XII XIIa XIIa XII->XIIa XIa XIa XIIa->XIa XI XI IXa IXa XIa->IXa IX IX IXa->Xa with VIIIa IXa->Xa VIIIa VIIIa Thrombin (IIa) Thrombin (IIa) Xa->Thrombin (IIa) with Va X X Prothrombin (II) Prothrombin (II) Fibrin (Ia) Fibrin (Ia) Thrombin (IIa)->Fibrin (Ia) Fibrinogen (I) Fibrinogen (I) Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin (Ia)->Cross-linked Fibrin Clot XIIIa YM-60828 YM-60828 YM-60828->Xa inhibits

Caption: Mechanism of action of YM-60828 in the coagulation cascade.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis Weigh YM-60828 Weigh YM-60828 Dissolve in DMSO Dissolve in DMSO Weigh YM-60828->Dissolve in DMSO Aliquot & Store at -80°C Aliquot & Store at -80°C Dissolve in DMSO->Aliquot & Store at -80°C Thaw Aliquot Thaw Aliquot Aliquot & Store at -80°C->Thaw Aliquot Take Time Point Sample Take Time Point Sample Aliquot & Store at -80°C->Take Time Point Sample Dilute in Aqueous Buffer Dilute in Aqueous Buffer Thaw Aliquot->Dilute in Aqueous Buffer Perform Assay Perform Assay Dilute in Aqueous Buffer->Perform Assay Analyze by HPLC Analyze by HPLC Take Time Point Sample->Analyze by HPLC Assess Purity & Concentration Assess Purity & Concentration Analyze by HPLC->Assess Purity & Concentration

Caption: Recommended experimental workflow for handling YM-60828.

Common sources of variability in YM-60828 in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-60828 in vitro assays. Our goal is to help you identify and resolve common sources of variability to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is YM-60828 and what is its mechanism of action?

YM-60828 is a potent, orally active, and selective inhibitor of human Factor Xa (FXa).[1][2][3] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. By inhibiting FXa, YM-60828 effectively blocks the amplification of the clotting process, exhibiting anticoagulant and antithrombotic effects.[1][4][5][6]

Q2: What are the key in vitro parameters of YM-60828?

Several studies have characterized the in vitro activity of YM-60828. The following table summarizes key quantitative data:

ParameterValueAssay ConditionReference
Ki (Factor Xa) 1.3 nMHuman Factor Xa[1]
IC50 (Factor Xa) 7.7 nMProthrombinase complex[1]
Ki (Thrombin) > 100 µMHuman Thrombin[1]
Concentration to double Factor Xa clotting time 0.10 µM-[1]
Concentration to double Prothrombin Time (PT) 0.21 µM-[1]
Concentration to double Activated Partial Thromboplastin Time (aPTT) 0.24 µM-[1]
IC50 (Platelet Aggregation) 3 to 23 µMVarious agonists[1]

Q3: My YM-60828 precipitates when I dilute my DMSO stock into aqueous assay buffer. What can I do?

This is a common issue with small molecule inhibitors which are often hydrophobic.[7] Precipitation occurs when the compound's solubility limit is exceeded in the aqueous buffer. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: While a final DMSO concentration of <1% is often recommended, you may need to go even lower for highly insoluble compounds.

  • Optimize pH: The solubility of compounds with ionizable groups can be pH-dependent. Adjusting the buffer pH might increase the solubility of YM-60828.

  • Use of co-solvents: In some cases, small amounts of other organic solvents compatible with your assay might help maintain solubility. However, this needs to be carefully validated to ensure it doesn't affect enzyme activity.

  • Prepare fresh dilutions: Do not store diluted aqueous solutions of YM-60828 for extended periods, as precipitation can occur over time.

Troubleshooting Guides

Issue 1: High Variability in Clotting Assays (PT and aPTT)

Symptoms:

  • Inconsistent clotting times between replicates.

  • Unexpected shifts in baseline clotting times.

  • Poor dose-response curve for YM-60828.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Pre-analytical Sample Issues - Ensure proper blood collection with the correct citrate anticoagulant ratio.[6] - Use platelet-poor plasma prepared by standardized centrifugation. - Avoid hemolyzed, icteric, or lipemic samples.[6]
Reagent Quality and Handling - Use reagents from the same lot number to minimize variability.[4] - Ensure proper storage and reconstitution of reagents according to the manufacturer's instructions. - Avoid repeated freeze-thaw cycles of plasma and reagents.
Instrument Performance - Perform regular maintenance and quality control checks on the coagulometer. - Verify correct sample and reagent dispensing volumes.
Coagulation Factor Deficiencies in Plasma - Be aware that nearly half of the variance in PT and aPTT can be due to variations in coagulation factor activity in the plasma source.[2][5] - Consider using pooled normal plasma to average out individual variations.
Issue 2: Inconsistent Results in Chromogenic Anti-Xa Assays

Symptoms:

  • Variable IC50 values for YM-60828.

  • High background signal or low dynamic range.

  • Non-linear standard curves.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Factor Xa Enzyme Instability - Reconstitute lyophilized Factor Xa according to the manufacturer's protocol and store at the recommended temperature (e.g., -70°C).[8] - Avoid repeated freeze-thaw cycles of the enzyme. - Prepare fresh working solutions of Factor Xa for each experiment.
Substrate or Reagent Issues - Ensure the chromogenic substrate is not degraded (check for color in the stock solution). - Verify the concentrations of all assay components (e.g., calcium, phospholipids).
YM-60828 Solubility - As with clotting assays, ensure YM-60828 is fully dissolved in the assay buffer. Refer to the solubility troubleshooting tips in the FAQ section.
Incubation Times and Temperature - Precisely control incubation times and maintain a constant temperature (typically 37°C) as enzyme kinetics are sensitive to these parameters.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques, especially for small volumes of inhibitor and enzyme.

Experimental Protocols

General Protocol for In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol provides a general framework. Specific concentrations and incubation times may require optimization.

  • Reagent Preparation:

    • Prepare a stock solution of YM-60828 in 100% DMSO.

    • Create a serial dilution of YM-60828 in assay buffer (e.g., Tris-HCl with physiological salt concentration, pH 7.4). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Reconstitute human Factor Xa and its chromogenic substrate according to the manufacturer's instructions. Dilute to the desired working concentration in assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each YM-60828 dilution or vehicle control to the wells of a 96-well plate.

    • Add Factor Xa solution (e.g., 20 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate (e.g., 20 µL) to all wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (V) for each concentration of YM-60828.

    • Plot the percent inhibition against the logarithm of the YM-60828 concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Coagulation_Cascade_and_YM60828_MOA cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin YM60828 YM60828 YM60828->Xa Inhibits

Caption: Mechanism of action of YM-60828 in the coagulation cascade.

FXa_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare YM-60828 Dilutions D Add YM-60828 to Plate A->D B Prepare Factor Xa Solution E Add Factor Xa & Incubate B->E C Prepare Substrate Solution F Add Substrate & Read C->F D->E E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: Experimental workflow for a chromogenic Factor Xa inhibition assay.

Troubleshooting_Tree Start High Assay Variability Q1 Is the issue in a clotting assay (PT/aPTT)? Start->Q1 A1_Yes Check pre-analytical factors: - Sample collection - Plasma quality - Reagent handling Q1->A1_Yes Yes A1_No Is the issue in a chromogenic assay? Q1->A1_No No Q2 Is the inhibitor precipitating? A1_Yes->Q2 A2_Yes Check enzyme/substrate: - Factor Xa stability - Substrate integrity - Incubation parameters A1_No->A2_Yes A2_Yes->Q2 A3_Yes Address solubility: - Lower DMSO % - Optimize pH - Prepare fresh dilutions Q2->A3_Yes Yes A3_No Review instrument performance and pipetting technique. Q2->A3_No No

Caption: Troubleshooting decision tree for YM-60828 in vitro assay variability.

References

Troubleshooting poor peak shape of YM-60828-d3 in HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: YM-60828-d3 Analysis

Welcome to the technical support center for the HPLC-MS analysis of this compound. This guide provides troubleshooting advice for common issues related to poor peak shape, helping you achieve accurate and reproducible results.

YM-60828 is a potent, selective, and orally bioavailable Factor Xa inhibitor.[1][2][3] Its chemical structure includes both hydrophobic and hydrophilic moieties, which can influence its chromatographic behavior. The deuterated form, this compound, is often used as an internal standard in quantitative studies. Achieving a symmetrical, sharp peak is critical for accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common peak shape problems encountered during the analysis of this compound: peak tailing, peak fronting, and split peaks.

Why is my this compound peak tailing?

What it looks like: The back half of the peak, after the apex, is broader than the front half and slopes gently back to the baseline.

What causes it: Peak tailing is often the result of more than one retention mechanism occurring during separation.[4] For a compound like this compound, which likely has basic functional groups (e.g., piperidine, amidine), a common cause is secondary ionic interactions with acidic residual silanol groups on the surface of silica-based C18 columns.[4][5][6][7][8] This is especially prevalent when the mobile phase pH is above 3, causing the silanol groups to be deprotonated and negatively charged.[5][6]

Other potential causes include:

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase.[7][9]

  • Column Contamination/Deterioration: Accumulation of strongly retained matrix components or physical degradation of the column bed can create active sites.[7][10]

  • Extra-Column Effects: Excessive tubing length or diameter between the column and detector can cause peak dispersion.[5][7]

  • Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the co-existence of ionized and non-ionized forms, resulting in peak asymmetry.[5][9]

How do I fix it?

A systematic approach is the best way to diagnose and resolve peak tailing.

Troubleshooting Flowchart for Peak Tailing

A Start: Peak Tailing Observed B Reduce Sample Concentration/ Injection Volume by 50% A->B C Did peak shape improve? B->C D Issue is likely Column Overload C->D Yes E Modify Mobile Phase: Lower pH (e.g., to 2.5-3.0) with 0.1% Formic Acid C->E No F Did peak shape improve? E->F G Issue was likely Secondary Silanol Interactions F->G Yes H Check Hardware: - Replace Guard Column - Check for dead volume - Replace Column F->H No I Did peak shape improve? H->I J Issue was likely Column/Hardware Related I->J Yes K Contact Technical Support I->K No

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Silanol Interaction Causing Peak Tailing

cluster_0 C18 Stationary Phase cluster_1 Mobile Phase Silica Silica Surface C18 C18 Chains (Primary Retention) Silica->C18 Silanol Deprotonated Silanol (SiO-) Silica->Silanol Analyte This compound (Protonated, Basic) Analyte->C18  Hydrophobic Interaction (Desired) Analyte->Silanol  Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interactions with silanols cause peak tailing.

Troubleshooting Step Action Expected Outcome if Successful
1. Rule out Overload Reduce the injection volume or sample concentration by half.[7][9]Peak shape improves, becoming more symmetrical. This indicates the column was saturated.
2. Minimize Silanol Interactions Lower the mobile phase pH to < 3.0 using an additive like 0.1% formic acid or acetic acid.[4][11] This protonates the silanol groups, minimizing ionic interactions.Significant improvement in peak symmetry.
3. Use a Different Column Switch to a column with a different stationary phase chemistry, such as one with end-capping or a polar-embedded phase, which shields residual silanols.[5]Better peak shape is achieved due to reduced secondary interactions.
4. Check for Column/System Issues If using a guard column, remove it and re-inject. If the peak shape improves, the guard column is the issue.[10][12] If not, replace the analytical column.[4][12]A sharp, symmetrical peak is restored, indicating the previous column was fouled or had developed a void.
Why is my this compound peak fronting?

What it looks like: The front half of the peak is broader than the back half. The peak rises slowly to the apex and then drops off sharply.[9][13]

What causes it: Peak fronting is generally less common than tailing. The primary causes are:

  • Column Overload: Injecting too high a concentration or volume of the sample.[13][14][15][16] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, eluting earlier.[13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column.[14][16]

  • Column Degradation: A physical change in the column, such as a void or channel in the packing material, can lead to a distorted flow path.[13][14][15] This can be caused by operating the column outside its recommended pH or temperature range.[12][13]

How do I fix it?

Troubleshooting Step Action Expected Outcome if Successful
1. Address Overloading Reduce the injection volume or dilute the sample.[13][14][16]The peak shape becomes symmetrical, confirming that the column was overloaded.
2. Match Sample Solvent to Mobile Phase Whenever possible, dissolve and inject your sample in the initial mobile phase.[16] If this is not possible due to solubility issues, use the weakest solvent that can adequately dissolve the analyte.The fronting is eliminated as the sample band now focuses correctly at the column inlet.
3. Check for Column Collapse Replace the analytical column with a new one.[13][15]A symmetrical peak shape is restored, indicating the previous column was physically damaged. Review method conditions to ensure they are within the column's specifications.[13]
Why is my this compound peak splitting?

What it looks like: A single peak appears as two or more closely eluting "twin" peaks or as a peak with a distinct shoulder.[13]

What causes it: The first step is to determine if all peaks in the chromatogram are splitting or just the analyte peak.

  • If all peaks are splitting: The problem likely occurred before the column.[13][17][18] Common causes include a partially blocked column inlet frit, which creates an uneven flow path, or a void/channel at the head of the column.[13][17][18][19]

  • If only the this compound peak is splitting: The issue is likely related to the specific method chemistry or sample preparation.[17][18][19]

    • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to split.[6][13][20]

    • Co-elution: An interfering compound from the sample matrix may be eluting at nearly the same time.[17]

    • On-Column Degradation: The analyte may be unstable under the current analytical conditions.

How do I fix it?

Logical Decision Tree for Split Peaks

A Start: Split Peak Observed B Are ALL peaks splitting? A->B C Problem is pre-column. 1. Reverse flush column. 2. Check for blocked frit. 3. Replace column. B->C Yes D Problem is method-specific. B->D No E Dissolve sample in initial mobile phase. D->E F Did peak shape improve? E->F G Issue was Sample Solvent Mismatch F->G Yes H Inject smaller volume. Does it resolve into two separate peaks? F->H No I Issue is Co-elution. Improve separation by adjusting gradient/mobile phase. H->I Yes J Contact Technical Support H->J No

Caption: A decision tree to diagnose the cause of split peaks.

Troubleshooting Step Action Expected Outcome if Successful
1. Check for Hardware Issues (if all peaks split) Reverse the column and flush it to waste.[12] This may dislodge particulates from the inlet frit. If this fails, replace the column.[13][17]All peaks return to a normal, symmetrical shape, indicating a blockage or void was the cause.
2. Address Solvent Mismatch (if one peak splits) Prepare the sample in the initial mobile phase composition.[18][20]The split peak coalesces into a single, sharp peak.
3. Investigate Co-elution Inject a smaller volume of the sample. If the split peak resolves into two distinct, smaller peaks, it indicates co-elution of two different compounds.[13][17][18]You can now focus on improving the chromatographic separation (e.g., adjusting the gradient, changing the mobile phase organic modifier) to resolve the two components.

Experimental Protocols

Protocol: Sample Solvent Strength Test

This protocol helps determine if an inappropriate sample solvent is the cause of peak distortion (fronting or splitting).

Objective: To assess the effect of the sample diluent on the peak shape of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Prepare Test Samples:

    • Sample A (Mobile Phase Match): Dilute the stock solution to the final working concentration using a solvent that matches your initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

    • Sample B (Strong Solvent): Dilute the stock solution to the same final concentration using a strong organic solvent (e.g., 100% Acetonitrile or your original sample diluent if it was strong).

  • HPLC-MS Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.

    • Inject Sample A and acquire the chromatogram.

    • Inject Sample B and acquire the chromatogram.

  • Data Analysis:

    • Compare the peak shape (asymmetry factor, tailing factor) of this compound from the injection of Sample A and Sample B.

    • Expected Result: If the peak shape for Sample A is symmetrical and the peak shape for Sample B is distorted (fronting or split), it confirms that the sample solvent is the root cause of the problem.[6][20] The solution is to use a diluent that is as weak as, or weaker than, the initial mobile phase.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for YM-60828-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of YM-60828-d3 by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to identify and resolve the root cause.

Question: I am observing a low or no signal for this compound. What are the potential causes and solutions?

Answer:

A low or nonexistent signal for your deuterated internal standard can hinder accurate quantification. Below is a systematic approach to troubleshoot this issue.

Potential CauseRecommended Solution
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct precursor and product ions for this compound. Ensure that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the compound.
Sample Preparation Issues - Inefficient Extraction: Evaluate your sample extraction procedure for recovery. Consider alternative extraction methods or solvents. - Degradation: this compound may be unstable under certain pH or temperature conditions. Ensure samples are processed promptly and stored appropriately.
Chromatography Problems - Poor Peak Shape: Tailing or broad peaks can lead to a lower signal-to-noise ratio. Optimize the mobile phase composition and gradient to improve peak shape. - Retention Time Shift: Significant shifts in retention time can indicate column degradation or a change in the mobile phase composition.
Instrumental Issues - Contaminated Ion Source: A dirty ion source can lead to signal suppression. Clean the ion source according to the manufacturer's recommendations. - Leaks: Check for leaks in the LC and MS systems, as this can affect spray stability and ionization.[1]

Question: My calibration curve for YM-60828 is non-linear at higher concentrations. What could be the cause?

Answer:

Non-linearity in the calibration curve, particularly at the upper limits of quantification, is a common issue.

Potential CauseRecommended Solution
Ion Suppression or Enhancement Matrix components co-eluting with this compound can interfere with its ionization. Dilute the sample extract to minimize matrix effects. Improve chromatographic separation to resolve the analyte from interfering matrix components.
Detector Saturation At high concentrations, the detector may become saturated, leading to a non-linear response. Reduce the sample concentration or the injection volume.
Isotopic Cross-Talk The M+3 isotope of the unlabeled YM-60828 can contribute to the signal of this compound, causing an artificially high response at high concentrations of the analyte. If possible, use a more heavily deuterated standard (e.g., d5 or d7).

Question: I am observing a shift in retention time between YM-60828 and this compound. Why is this happening and is it a problem?

Answer:

A small, consistent shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

This is generally not a problem as long as the peak shapes are good and the retention time difference is consistent across all samples and calibration standards. However, if the shift is large or inconsistent, it could indicate that the two compounds are experiencing different matrix effects, which would compromise the accuracy of the quantification. In such cases, further optimization of the chromatographic method to achieve co-elution is recommended.

Frequently Asked Questions (FAQs)

What are the recommended starting mass spectrometry parameters for this compound?

Based on the chemical structure of YM-60828 (Molecular Formula: C₂₇H₃₁N₅O₅S), the following are plausible starting parameters for a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. These parameters should be optimized for your specific instrument and experimental conditions.

Table 1: Hypothetical MRM Transitions and MS Parameters for YM-60828 and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
YM-60828538.2213.11003580
YM-60828538.2171.11004580
This compound 541.2 216.1 100 35 80
This compound 541.2 171.1 100 45 80

Table 2: Suggested ESI Source and Gas Parameters

ParameterSuggested Value
Ionization ModeESI Positive
Capillary Voltage (kV)3.5 - 4.5
Source Temperature (°C)120 - 150
Desolvation Temperature (°C)400 - 550
Cone Gas Flow (L/hr)50 - 150
Desolvation Gas Flow (L/hr)600 - 1000

How do I select the optimal precursor and product ions for this compound?

The selection of precursor and product ions is critical for the sensitivity and selectivity of the assay. The precursor ion is typically the protonated molecule, [M+H]⁺. For YM-60828, with a molecular weight of 537.63, the [M+H]⁺ ion would be at m/z 538.2. For this compound, this would be m/z 541.2.

To determine the product ions, the compound is fragmented in the collision cell. Based on the structure of YM-60828, which contains a piperidine ring, a sulfonamide group, and an amidinonaphthyl group, likely fragmentation points can be predicted. Common fragmentation pathways for similar structures involve cleavage of the sulfonamide bond and fragmentation of the piperidine ring. The most abundant and stable fragment ions should be chosen for the MRM transitions.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters for this compound

This protocol outlines the steps to determine the optimal MS parameters for the detection of this compound.

  • Prepare a standard solution of this compound (e.g., 1 µg/mL in methanol or acetonitrile).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Tune for the Precursor Ion: In full scan mode, identify the protonated molecule [M+H]⁺ for this compound (expected at m/z 541.2). Optimize the ion source parameters (capillary voltage, source temperature, gas flows) to maximize the intensity of this ion.

  • Determine Product Ions: Select the precursor ion (m/z 541.2) and perform a product ion scan by ramping the collision energy. Identify the most abundant and stable product ions.

  • Optimize Collision Energy: For each selected product ion, perform a collision energy optimization to find the energy that yields the highest intensity.

  • Optimize Declustering Potential: Optimize the declustering potential (or equivalent parameter) to maximize the precursor ion signal and minimize in-source fragmentation.

  • Create MRM Method: Based on the optimized parameters, create an MRM method with at least two transitions for this compound for quantitative and qualitative confirmation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Tuning cluster_fragmentation Fragmentation & Optimization cluster_method Method Development prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse tune_precursor Tune for Precursor Ion [M+H]+ (m/z 541.2) infuse->tune_precursor optimize_source Optimize Source Parameters tune_precursor->optimize_source product_scan Perform Product Ion Scan optimize_source->product_scan optimize_ce Optimize Collision Energy (CE) product_scan->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp create_mrm Create MRM Method optimize_dp->create_mrm

Caption: Workflow for optimizing MS parameters.

Troubleshooting_Logic cluster_ms_check Mass Spectrometer Checks cluster_sample_check Sample & Method Checks cluster_solutions Solutions start Low or No Signal for this compound check_params Correct MS Parameters? start->check_params check_source Clean Ion Source? check_params->check_source Yes solution_params Optimize MS Method check_params->solution_params No check_leaks No Leaks? check_source->check_leaks Yes solution_clean Clean Ion Source check_source->solution_clean check_extraction Good Extraction Recovery? check_leaks->check_extraction Yes solution_leaks Fix Leaks check_leaks->solution_leaks No check_stability Analyte Stable? check_extraction->check_stability Yes solution_extraction Optimize Sample Prep check_extraction->solution_extraction No solution_stability Check Sample Handling check_stability->solution_stability No end_node Signal Restored check_stability->end_node Yes solution_params->check_params solution_clean->check_source solution_leaks->check_leaks solution_extraction->check_extraction solution_stability->check_stability

Caption: Troubleshooting logic for low signal.

References

Preventing non-specific binding of YM-60828 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM-60828. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of YM-60828 in cellular assays, with a specific focus on preventing and troubleshooting non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is YM-60828 and what is its primary mechanism of action?

YM-60828 is a potent, orally active, and highly selective small molecule inhibitor of human Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its primary mechanism of action is the direct inhibition of FXa, which in turn blocks the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.[1]

Q2: What are the known potency and selectivity values for YM-60828?

YM-60828 exhibits high affinity for Factor Xa. Key quantitative parameters are summarized in the table below.

ParameterValueTarget/SystemReference
Ki 1.3 nMHuman Factor Xa[1]
IC50 7.7 nMFactor Xa in prothrombinase complex[1]
Ki (Thrombin) > 100 µMHuman Thrombin[1]
IC50 (Platelet Aggregation) 3 to 23 µMAgonist-induced platelet aggregation[1]

Q3: What is non-specific binding and why is it a concern when using YM-60828 in cellular assays?

Non-specific binding refers to the interaction of a compound with cellular components other than its intended target. For YM-60828, this could mean binding to other proteins, lipids, or plasticware in a manner unrelated to Factor Xa inhibition. This is a concern because it can lead to misleading experimental results, producing phenotypes that are incorrectly attributed to the on-target activity of the inhibitor. Such off-target effects can manifest as unexpected cellular responses or toxicity.

Q4: Are there known or potential off-target effects of YM-60828?

While YM-60828 is highly selective for Factor Xa over other coagulation proteases like thrombin, at higher concentrations it has been shown to inhibit platelet aggregation.[1] A potential pathway for off-target effects of Factor Xa inhibitors is the modulation of Protease-Activated Receptor (PAR) signaling. Factor Xa has been shown to cleave and activate PAR1 and PAR2 in some cell types. Therefore, YM-60828 could potentially interfere with these signaling pathways. However, the relevance of this interaction can be cell-type specific, as one study in a cardiomyocyte cell line did not observe a direct effect of Factor Xa on PAR expression or downstream signaling.[2][3][4]

Troubleshooting Guide: Non-Specific Binding of YM-60828

This guide provides a systematic approach to identifying and mitigating non-specific binding of YM-60828 in your cellular assays.

Issue 1: Unexpected or Inconsistent Phenotypic Results

Possible Cause: The observed cellular phenotype may be due to non-specific binding or off-target effects of YM-60828, rather than the inhibition of Factor Xa.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Perform Dose-Response Curve A->B C Compare EC50 with Ki/IC50 for FXa B->C D EC50 >> Ki/IC50? C->D E Likely Off-Target Effect D->E Yes F Potentially On-Target D->F No G Use Structurally Different FXa Inhibitor E->G F->G H Phenotype Reproduced? G->H I Validate with FXa Knockdown/Knockout H->I Yes L Likely Off-Target Effect of YM-60828 H->L No J Phenotype Reproduced? I->J K Confirmed On-Target Effect J->K Yes J->L No

Caption: Troubleshooting workflow for unexpected phenotypes.

Recommended Actions:

  • Dose-Response Analysis:

    • Rationale: On-target effects should occur at concentrations consistent with the inhibitor's potency against its target. Off-target effects often require higher concentrations.

    • Protocol: Test a wide range of YM-60828 concentrations (e.g., from 1 nM to 50 µM) in your assay. Determine the effective concentration 50 (EC50) for the observed phenotype.

    • Interpretation: If the EC50 is significantly higher than the Ki for Factor Xa (1.3 nM), it suggests an off-target effect.

  • Use a Negative Control Compound:

    • Rationale: A structurally similar but inactive molecule can help differentiate a specific pharmacological effect from non-specific effects caused by the chemical scaffold.

    • Protocol: If available, treat cells with a close structural analog of YM-60828 that is known to be inactive against Factor Xa.

    • Interpretation: If the inactive analog reproduces the phenotype, the effect is likely non-specific.

  • Validate with a Different FXa Inhibitor:

    • Rationale: Using a structurally unrelated inhibitor for the same target helps confirm that the observed phenotype is due to the inhibition of that target.

    • Protocol: Treat your cells with another potent and selective Factor Xa inhibitor (e.g., Rivaroxaban, Apixaban).

    • Interpretation: If the alternative inhibitor produces the same phenotype at a concentration consistent with its reported potency, the effect is more likely to be on-target.

Issue 2: High Background Signal in Binding or Cellular Assays

Possible Cause: YM-60828 may be non-specifically binding to cell surfaces, extracellular matrix, or plasticware.

Recommended Actions:

  • Optimize Blocking Steps:

    • Rationale: Blocking agents saturate non-specific binding sites, reducing background signal.

    • Protocol:

      • Pre-incubate cell culture plates with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or non-fat dry milk. A common starting concentration is 1-5% BSA in your assay buffer.

      • Include a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in your wash buffers to reduce hydrophobic interactions.

    • Interpretation: A significant reduction in background signal indicates successful blocking of non-specific binding.

  • Adjust Assay Buffer Composition:

    • Rationale: The physicochemical properties of the buffer can influence non-specific interactions.

    • Protocol:

      • Increase the ionic strength of your assay buffer (e.g., by increasing NaCl concentration) to minimize electrostatic interactions.

      • Optimize the pH of the buffer.

Experimental Protocols

Protocol 1: General Procedure for Blocking Non-Specific Binding in a Cell-Based Assay
  • Prepare Blocking Buffer: Dissolve Bovine Serum Albumin (BSA) in your serum-free cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 1% (w/v). Filter-sterilize the solution.

  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Washing: Gently wash the cells once with serum-free medium or PBS to remove any residual serum proteins.

  • Blocking: Add the 1% BSA blocking buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Addition: Remove the blocking buffer and add your desired concentrations of YM-60828 diluted in the blocking buffer or your assay medium.

  • Incubation and Readout: Proceed with your standard assay protocol for incubation and signal detection.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Workflow for CETSA:

A Treat Cells with YM-60828 or Vehicle B Heat Cell Lysates at a Range of Temperatures A->B C Separate Soluble and Aggregated Proteins B->C D Analyze Soluble Target Protein (e.g., Western Blot) C->D E Compare Protein Levels at Each Temperature D->E F Increased Soluble Protein with YM-60828? E->F G Target Engagement Confirmed F->G Yes H No Target Engagement Detected F->H No

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Cell Treatment: Culture cells and treat them with YM-60828 at the desired concentration (e.g., 10x the Ki) and a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysate and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a few minutes, followed by cooling.

  • Separation: Centrifuge the samples to pellet the aggregated proteins.

  • Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (Factor Xa) using Western blotting or another sensitive protein detection method.

  • Analysis: In the YM-60828-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.

Potential Off-Target Signaling Pathway: PAR Activation

Factor Xa can activate PAR1 and PAR2, initiating downstream signaling cascades. YM-60828, by inhibiting Factor Xa, could potentially modulate these pathways.

cluster_0 Coagulation Cascade cluster_1 PAR Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin PAR1_2 PAR1/2 G_Protein G-Protein Signaling PAR1_2->G_Protein Downstream Downstream Effects (e.g., MAPK, Ca2+) G_Protein->Downstream FXa Factor Xa FXa->Prothrombin FXa->PAR1_2 Off-target Activation YM60828 YM-60828 YM60828->FXa

Caption: Potential on-target and off-target pathways of YM-60828.

This diagram illustrates that while YM-60828 directly inhibits the role of Factor Xa in the coagulation cascade, it may also indirectly affect PAR signaling pathways that can be activated by Factor Xa. Researchers should be aware of this potential cross-talk, especially when working with cells expressing high levels of PARs.

References

Technical Support Center: Bioanalysis of YM-60828 in Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of YM-60828 from whole blood samples. As specific validated methods for YM-60828 in whole blood are not publicly available, this guide is based on established principles of bioanalysis for small molecule anticoagulants and provides a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for context.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of YM-60828 from whole blood?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected compounds in the sample matrix.[1] In whole blood, this complex matrix contains numerous endogenous components like phospholipids, proteins, salts, and anticoagulants that can interfere with the analysis.[2][3] These interferences can lead to ion suppression (decreased signal) or enhancement (increased signal) of YM-60828, compromising the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the primary sources of matrix effects when analyzing YM-60828 in whole blood?

A: The main contributors to matrix effects in whole blood bioanalysis include:

  • Phospholipids: These are major components of red blood cell membranes and can co-elute with the analyte, causing significant ion suppression.[2][4]

  • Hemolysis: The rupture of red blood cells releases intracellular components like hemoglobin and enzymes, which can interfere with the assay and potentially degrade the analyte.[5][6]

  • Anticoagulants and their counter-ions: While necessary for sample collection, these additives can sometimes influence the ionization of the analyte.[7]

  • Endogenous metabolites: A variety of small molecules naturally present in blood can co-elute and interfere with the analysis.

Q3: How can I assess the presence and magnitude of matrix effects in my YM-60828 assay?

A: The most common method is the post-extraction spike method. This involves comparing the peak area of YM-60828 spiked into an extracted blank whole blood matrix to the peak area of YM-60828 in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF ≈ 1 suggests minimal matrix effect.[1]

It is recommended to evaluate matrix effects using at least six different lots of whole blood to assess the variability of the effect.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of YM-60828 from whole blood, with a focus on matrix effects.

Symptom Possible Cause Recommended Solution
Poor reproducibility of YM-60828 signal between replicate injections of the same sample. Significant and variable matrix effects. Co-eluting endogenous compounds are inconsistently affecting the ionization of YM-60828.[1]1. Optimize Sample Preparation: Employ a more rigorous cleanup method like solid-phase extraction (SPE) or a specific phospholipid removal technique (e.g., HybridSPE®).[2][4] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate YM-60828 from interfering matrix components.[8] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help compensate for matrix effects.
Low recovery of YM-60828. Inefficient extraction or analyte degradation. YM-60828 may be binding strongly to matrix components or degrading during sample processing.1. Optimize Extraction pH: Adjust the pH of the sample to ensure YM-60828 is in a neutral state for efficient extraction. 2. Screen different SPE sorbents and solvents: Test various SPE cartridges (e.g., C8, C18, mixed-mode) and optimize wash and elution solvents. 3. Investigate analyte stability: Perform stability tests in whole blood at different temperatures and for different durations to identify and mitigate degradation.[6]
Asymmetrical or split chromatographic peaks for YM-60828. Injection solvent mismatch or column contamination. The solvent used to reconstitute the final extract may be too strong, or matrix components may have built up on the analytical column.1. Match Injection Solvent to Mobile Phase: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. 2. Implement a Column Wash Step: Include a robust wash step in your LC gradient to remove strongly retained matrix components. 3. Use a Guard Column: A guard column can help protect the analytical column from contamination.
Inconsistent results with hemolyzed samples. Interference from red blood cell components. Hemolysis releases substances that can cause additional matrix effects or degrade YM-60828.[5][9]1. Assess Hemolysis Impact during Method Development: Prepare and analyze quality control (QC) samples in hemolyzed plasma to evaluate the method's robustness.[5] 2. Optimize Sample Preparation for Hemolyzed Samples: Techniques like protein precipitation followed by SPE may be necessary to remove interfering components. 3. Flag and investigate aberrant results from hemolyzed clinical samples.

Experimental Protocols

The following are representative protocols for the bioanalysis of YM-60828 from whole blood. Note: These are illustrative and should be optimized and validated for your specific application.

Whole Blood Sample Preparation (Protein Precipitation followed by Solid-Phase Extraction)
  • To 100 µL of whole blood sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled YM-60828).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute YM-60828 with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Representative Liquid Chromatography (LC) Conditions
  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Representative Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the mass of YM-60828 and its fragments. A hypothetical transition could be based on the molecular weight of YM-60828.

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Cone Gas Flow

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing WholeBlood Whole Blood Sample Spike_IS Spike with Internal Standard WholeBlood->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Representative workflow for the bioanalysis of YM-60828 from whole blood.

matrix_effects_troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes (Matrix Effects) cluster_solutions Troubleshooting Solutions Issue Inaccurate or Irreproducible YM-60828 Quantification Phospholipids Phospholipid Interference Issue->Phospholipids Hemolysis Hemolysis Issue->Hemolysis Endogenous Endogenous Metabolites Issue->Endogenous Anticoagulants Anticoagulant Effects Issue->Anticoagulants Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, PL Removal) Phospholipids->Optimize_Sample_Prep Hemolysis->Optimize_Sample_Prep Assess_Stability Assess Analyte Stability Hemolysis->Assess_Stability Optimize_LC Optimize LC Method Endogenous->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Anticoagulants->Use_SIL_IS Optimize_Sample_Prep->Issue Optimize_LC->Issue Use_SIL_IS->Issue Assess_Stability->Issue

Caption: Troubleshooting logic for addressing matrix effects in YM-60828 bioanalysis.

References

YM-60828 degradation pathways and identifying degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of YM-60828. The information is designed to assist in experimental design, execution, and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for YM-60828?

A1: Based on the chemical structure of YM-60828, the primary expected degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The sulfonamide linkage is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the molecule into a sulfonic acid derivative and an aniline derivative.

  • Oxidative Degradation: The aniline moiety is susceptible to oxidation. This can lead to the formation of various colored degradation products, including nitroso and nitro derivatives, as well as polymeric species.

  • Photolytic Degradation: The naphthalene ring is a chromophore that can absorb UV light, potentially leading to photodegradation. This process can involve the formation of radical intermediates and subsequent rearrangement or cleavage to form various photoproducts.

Q2: I am observing poor separation of degradation products in my HPLC analysis. What could be the issue?

A2: Poor chromatographic separation can arise from several factors. Here are some common issues and potential solutions:

  • Inappropriate Mobile Phase: The polarity and pH of the mobile phase are critical. If degradation products have significantly different polarities from the parent drug, a gradient elution method may be required. Ensure the pH of the mobile phase is suitable to control the ionization state of both YM-60828 and its degradants.

  • Incorrect Column Choice: A standard C18 column may not be optimal for separating all degradation products, especially if they are highly polar. Consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

  • Co-elution of Peaks: If peaks are broad or asymmetrical, it may indicate co-elution. Adjusting the mobile phase composition, flow rate, or temperature can improve resolution. Employing a higher resolution column (smaller particle size) can also be beneficial.

Q3: My mass spectrometry data for a suspected degradation product is ambiguous. How can I confirm its structure?

A3: While mass spectrometry (MS) provides valuable mass-to-charge ratio information, structural confirmation often requires additional techniques.

  • Tandem MS (MS/MS): If not already performed, MS/MS experiments can provide fragmentation patterns that are crucial for elucidating the structure of the unknown compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, isolation of the degradation product followed by NMR analysis (¹H, ¹³C, and 2D-NMR) is the gold standard.

  • Forced Degradation of Suspected Fragments: If you hypothesize that the degradation product is a result of the cleavage of YM-60828, you can attempt to synthesize or procure the suspected fragments and compare their analytical data (retention time, mass spectrum) with the observed degradation product.

Q4: I am not observing any degradation under my forced degradation conditions. What should I do?

A4: If no degradation is observed, your stress conditions may not be stringent enough.

  • Increase Stressor Concentration: For chemical degradation, increase the concentration of the acid, base, or oxidizing agent.

  • Increase Temperature: Elevating the temperature can accelerate degradation rates. However, be mindful that excessively high temperatures can lead to unrealistic degradation pathways.

  • Extend Exposure Time: If initial time points show no degradation, extend the duration of the stress study.

  • For Photostability: Ensure the light source provides the appropriate wavelength and intensity as per ICH guidelines. Direct exposure of the sample, rather than through a container that may block UV light, is also important.

Troubleshooting Guides

Issue: Inconsistent Results in Forced Degradation Studies
Symptom Possible Cause Suggested Solution
High variability in the percentage of degradation between replicate samples.Inhomogeneous sample preparation.Ensure complete dissolution of YM-60828 in the stress medium before initiating the experiment. Use a vortex mixer or sonicator if necessary.
Fluctuation in experimental conditions (e.g., temperature, light intensity).Use calibrated and temperature-controlled equipment (e.g., water bath, oven, photostability chamber). Monitor and record conditions throughout the experiment.
Instability of degradation products.Analyze samples at appropriate time points to capture the formation and potential further degradation of primary degradants. Consider using a quenching agent to stop the degradation reaction before analysis.
Issue: Mass Balance Issues in Stability-Indicating Method
Symptom Possible Cause Suggested Solution
The sum of the assay of YM-60828 and the percentage of all degradation products is significantly less than 100%.Some degradation products are not being detected.Check if the degradation products are chromophoric at the detection wavelength used. A photodiode array (PDA) detector can help identify the optimal wavelength for all components.
Degradation products are volatile or have poor solubility in the mobile phase.Use a mass spectrometer to look for non-chromophoric or volatile compounds. Adjust the mobile phase to ensure all components remain in solution.
Adsorption of degradation products onto the column or vials.Use silanized vials. Evaluate different column stationary phases to minimize adsorption.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of YM-60828.

Stress Condition Duration % YM-60828 Remaining Degradation Product 1 (DP1) (%) Degradation Product 2 (DP2) (%) Degradation Product 3 (DP3) (%) Total Impurities (%) Mass Balance (%)
0.1 M HCl, 60°C24 h85.212.1Not Detected1.513.698.8
0.1 M NaOH, 60°C24 h78.918.5Not Detected2.120.699.5
3% H₂O₂, RT24 h90.5Not Detected8.2Not Detected8.298.7
UV Light, 25°C7 days92.1Not DetectedNot Detected6.86.898.9

DP1: Hypothetical Hydrolysis Product; DP2: Hypothetical Oxidation Product; DP3: Hypothetical Photodegradation Product.

Experimental Protocols

Protocol 1: Forced Degradation Study of YM-60828
  • Preparation of Stock Solution: Prepare a stock solution of YM-60828 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the basic samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation: Expose a solution of YM-60828 (0.1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions. Analyze samples after a defined period (e.g., 7 days).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with both UV and MS detection.

Protocol 2: Identification of Degradation Products by LC-MS
  • Chromatographic Separation: Develop an HPLC method that effectively separates the degradation products from the parent YM-60828 peak. A gradient method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is a good starting point.

  • Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument) for high-resolution mass analysis.

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of detecting all degradation products. Perform MS/MS experiments on the parent ion of each suspected degradation product to obtain fragmentation patterns.

  • Data Analysis: Propose structures for the degradation products based on their accurate mass, elemental composition, and fragmentation patterns. Compare the observed fragmentation with the known fragmentation pathways of YM-60828.

Visualizations

YM-60828 Degradation Pathways YM60828 YM-60828 Hydrolysis Hydrolysis (Acid/Base) YM60828->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) YM60828->Oxidation Photolysis Photolysis (UV Light) YM60828->Photolysis DP1 Degradation Product 1 (Hydrolytic Cleavage) Hydrolysis->DP1 DP2 Degradation Product 2 (Oxidized Aniline) Oxidation->DP2 DP3 Degradation Product 3 (Naphthalene Ring Modification) Photolysis->DP3

Caption: Hypothetical degradation pathways of YM-60828.

Experimental Workflow for Degradation Product Identification start Start: Forced Degradation of YM-60828 hplc HPLC Separation of Degradation Mixture start->hplc lcms LC-MS Analysis for Mass Information hplc->lcms hrms High-Resolution MS for Elemental Composition lcms->hrms msms MS/MS for Fragmentation Pattern hrms->msms structure Propose Structure of Degradation Product msms->structure isolation Isolate Degradation Product (e.g., Prep-HPLC) structure->isolation nmr NMR Spectroscopy for Structural Confirmation isolation->nmr end End: Structure Elucidated nmr->end

Caption: Workflow for identifying degradation products.

Navigating YM-60828 Dosing Across Preclinical Thrombosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a centralized resource for investigators utilizing YM-60828, a potent and selective Factor Xa inhibitor, in various animal models of thrombosis. This document offers a comprehensive overview of recommended dosage ranges, detailed experimental protocols, and troubleshooting FAQs to facilitate successful and reproducible antithrombotic studies.

Frequently Asked Questions (FAQs)

Q1: What is the general starting dosage for YM-60828 in a rat model of arterial thrombosis?

For an electrically-induced carotid artery thrombosis model in rats, an intravenous (i.v.) infusion of 1 mg/kg/h has been shown to be effective.[1] For oral administration (p.o.), a dose of 30 mg/kg has demonstrated significant antithrombotic effects.[1]

Q2: How should I adjust the dosage of YM-60828 when moving from a rat to a guinea pig model?

Direct dose-response studies in guinea pigs have shown that YM-60828 is highly effective in venous thrombosis and arterio-venous shunt models, while showing a less potent effect in a carotid artery thrombosis model.[2] Researchers should consider the specific thrombosis model and may need to perform pilot studies to determine the optimal dose.

Q3: Is there established dosage information for YM-60828 in mouse or rabbit thrombosis models?

Published literature specifically detailing YM-60828 dosages in mouse and rabbit thrombosis models is limited. However, data from other Factor Xa inhibitors, such as apixaban in rabbits, can provide a starting point for dose-ranging studies.[3][4] For instance, in a rabbit arteriovenous shunt model, apixaban has been used at doses ranging from 0.015 mg/kg to 1.5 mg/kg (bolus + infusion).[3] It is crucial to conduct pilot studies to determine the efficacious and safe dose of YM-60828 in these species.

Q4: What are the key considerations when choosing an animal model of thrombosis for YM-60828 evaluation?

The choice of model depends on the research question. Arterial thrombosis models, such as the ferric chloride-induced carotid artery model, are relevant for studying conditions like stroke and myocardial infarction. Venous thrombosis models, like inferior vena cava ligation, are used to investigate deep vein thrombosis and pulmonary embolism. Arterio-venous shunt models create a more controlled environment to study thrombus formation on an artificial surface.

Q5: What is the mechanism of action of YM-60828?

YM-60828 is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, YM-60828 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

Dosage Summary for YM-60828 in Animal Models

The following table summarizes the reported effective dosages of YM-60828 in various animal models of thrombosis. It is important to note that these are starting points, and optimal doses may vary depending on the specific experimental conditions.

Animal ModelThrombosis ModelRoute of AdministrationEffective DosageReference
Rat Electrically-Induced Carotid Artery ThrombosisIntravenous (infusion)1 mg/kg/h[1]
Electrically-Induced Carotid Artery ThrombosisOral30 mg/kg[1]
Venous ThrombosisIntravenous (bolus)ID50: 0.0081 mg/kg
Arterio-Venous ShuntIntravenous (bolus)ID50: 0.010 mg/kg
Arterio-Venous ShuntIntravenous (infusion)ID50: 0.0087 mg/kg/h
Guinea Pig Venous ThrombosisNot specifiedHighly effective[2]
Arterio-Venous ShuntNot specifiedHighly effective[2]
Carotid Artery ThrombosisNot specifiedWeaker effect[2]

ID50: The dose required to inhibit thrombus formation by 50%.

Detailed Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats

This model is widely used to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments (scissors, forceps, vessel clamps)

  • Filter paper (2x5 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 50%)[5]

  • Doppler flow probe

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.

  • Place a Doppler flow probe on the artery to monitor blood flow.

  • Soak a piece of filter paper in the FeCl₃ solution and apply it to the surface of the carotid artery for a specified duration (e.g., 10 minutes).[5]

  • Remove the filter paper and monitor blood flow for a set period (e.g., 60 minutes) to confirm thrombus formation and vessel occlusion.

  • Administer YM-60828 (or vehicle control) at the desired dose and route prior to or after the injury, depending on the study design.

Arterio-Venous (AV) Shunt Thrombosis Model in Rats

This model assesses thrombus formation on a foreign surface under controlled blood flow.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic

  • Polyethylene tubing of different diameters

  • Silk suture

  • Thrombogenic surface (e.g., a silk thread placed within the tubing)

  • Syringes and infusion pump

Procedure:

  • Anesthetize the rat and expose the carotid artery and jugular vein.

  • Cannulate the carotid artery with one end of the polyethylene tubing and the jugular vein with the other end, creating an extracorporeal shunt.

  • The shunt contains a removable section with a thrombogenic surface (e.g., a silk thread of a specific length).

  • Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).

  • Administer YM-60828 or vehicle via a cannulated femoral vein, typically as a continuous infusion starting before and continuing throughout the shunt procedure.

  • After the designated time, clamp the shunt, remove the thrombogenic surface, and quantify the thrombus weight.

Visualizing the Mechanism and Workflow

Signaling Pathway of YM-60828 Action

YM-60828 directly targets and inhibits Factor Xa, a key convergence point of the intrinsic and extrinsic coagulation pathways. This inhibition prevents the downstream generation of thrombin and subsequent fibrin clot formation.

Caption: Mechanism of YM-60828 as a direct Factor Xa inhibitor in the coagulation cascade.

Experimental Workflow for Evaluating YM-60828

The following diagram outlines the typical experimental workflow for assessing the antithrombotic efficacy of YM-60828 in a preclinical model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization Anesthesia Anesthesia AnimalAcclimatization->Anesthesia DrugPreparation YM-60828 Formulation DrugAdministration YM-60828 or Vehicle Administration DrugPreparation->DrugAdministration SurgicalProcedure Surgical Procedure (e.g., Carotid Artery Exposure) Anesthesia->SurgicalProcedure SurgicalProcedure->DrugAdministration ThrombosisInduction Thrombosis Induction (e.g., FeCl₃ Application) DrugAdministration->ThrombosisInduction Monitoring Monitoring (e.g., Blood Flow) ThrombosisInduction->Monitoring DataCollection Data Collection (e.g., Thrombus Weight) Monitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: General experimental workflow for preclinical evaluation of YM-60828.

References

Validation & Comparative

Head-to-head comparison of YM-60828 and rivaroxaban in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Anticoagulant Development

In the landscape of anticoagulant drug discovery, direct Factor Xa (FXa) inhibitors have emerged as a cornerstone of therapy. This guide provides a comprehensive in vitro comparison of two such inhibitors: YM-60828, an early-stage investigational compound, and rivaroxaban, a widely prescribed oral anticoagulant. The following sections present a side-by-side analysis of their inhibitory potency and effects on standard coagulation parameters, supported by detailed experimental methodologies and visual pathway diagrams to aid researchers, scientists, and drug development professionals in their understanding of these two agents.

Quantitative Performance Analysis

The in vitro efficacy of YM-60828 and rivaroxaban has been characterized through various key performance indicators. The data, compiled from separate studies, is summarized below for a comparative overview.

Inhibitory Potency against Factor Xa and Prothrombinase

Both YM-60828 and rivaroxaban demonstrate potent inhibition of human Factor Xa. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial metrics for assessing their direct interaction with the target enzyme and its complex.

ParameterYM-60828RivaroxabanReference
Ki (Human Factor Xa) 1.3 nM0.4 nM[1][2][3][4][5][6]
IC50 (Prothrombinase Complex) 7.7 nM2.1 nM[1][2][5][6][7]
IC50 (Clot-associated Factor Xa) Not Reported75 nM[2][5][6][7]
IC50 (Free Factor Xa) Not Reported0.7 nM[3][4]

Note: Data for YM-60828 and rivaroxaban are from separate in vitro studies and are presented for comparative purposes.

Effects on Plasma Coagulation Parameters

The anticoagulant activity of these inhibitors is further elucidated by their impact on standard plasma clotting assays: the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). These tests measure the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.

ParameterYM-60828RivaroxabanReference
Concentration to Double PT 0.21 µM0.23 µM[1][4]
Concentration to Double aPTT 0.24 µM0.69 µM[1][4]

Note: The reported values represent the concentration of the inhibitor required to double the clotting time compared to a control sample. Data for YM-60828 and rivaroxaban are from separate in vitro studies.

Mechanism of Action: Direct Factor Xa Inhibition

Both YM-60828 and rivaroxaban are direct inhibitors of Factor Xa.[1][8][9] They bind to the active site of Factor Xa, preventing it from converting prothrombin (Factor II) into thrombin (Factor IIa).[9] This action effectively blocks the final common pathway of the coagulation cascade, thereby inhibiting fibrin clot formation.[8] Unlike indirect inhibitors, their activity does not require a cofactor like antithrombin.[7][10]

Extrinsic Pathway Extrinsic Pathway Factor X Factor X Factor Xa Factor Xa Prothrombin (II) Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Fibrin Clot Fibrin Clot Thrombin (IIa)->Fibrin Clot Fibrinogen Fibrinogen Fibrinogen YM-60828 / Rivaroxaban YM-60828 / Rivaroxaban YM-60828 / Rivaroxaban->Inhibition Inhibition->Factor Xa Intrinsic Pathway Intrinsic Pathway

Mechanism of Action of Direct Factor Xa Inhibitors.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize Factor Xa inhibitors.

Factor Xa Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Factor Xa.

Start Start Prepare_FXa Prepare Factor Xa Solution Start->Prepare_FXa Incubate Incubate Factor Xa with Inhibitor Prepare_FXa->Incubate Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Incubate Add_Substrate Add Chromogenic Factor Xa Substrate Incubate->Add_Substrate Measure Measure Absorbance (e.g., 405 nm) Add_Substrate->Measure Calculate Calculate % Inhibition and IC50/Ki Measure->Calculate End End Calculate->End

Workflow for a typical Factor Xa Inhibition Assay.

Methodology:

  • Reagent Preparation: Purified human Factor Xa is diluted to a working concentration in a suitable buffer (e.g., Tris-buffered saline). The test inhibitor (YM-60828 or rivaroxaban) is prepared in a series of dilutions. A chromogenic substrate specific for Factor Xa is also prepared.

  • Incubation: A fixed volume of the Factor Xa solution is added to the wells of a microplate. An equal volume of each inhibitor dilution is then added to the respective wells. The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding the chromogenic substrate to each well.

  • Measurement: The plate is read in a microplate reader at the appropriate wavelength (e.g., 405 nm) to measure the color change resulting from substrate cleavage. The rate of color change is proportional to the residual Factor Xa activity.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme-substrate reaction.[11]

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Methodology:

  • Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.[2] The test inhibitor is spiked into the plasma at various concentrations.

  • Incubation: The plasma sample is incubated at 37°C.[10]

  • Initiation of Clotting: A reagent containing thromboplastin (a source of tissue factor and phospholipids) and calcium chloride is added to the pre-warmed plasma sample, which initiates clotting.[2]

  • Clot Detection: The time taken for a fibrin clot to form is measured, typically using an automated or semi-automated coagulometer that detects changes in optical density or mechanical movement.[2]

  • Data Analysis: The clotting time of the plasma with the inhibitor is compared to a control plasma sample. The concentration of the inhibitor that doubles the clotting time is then determined.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Methodology:

  • Sample Preparation: As with the PT assay, platelet-poor plasma is prepared from citrated whole blood. The test inhibitor is added to the plasma at different concentrations.

  • Incubation with Activator: The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin, or ellagic acid) and a phospholipid reagent (cephalin).[8] This step activates the contact factors of the intrinsic pathway.

  • Initiation of Clotting: Calcium chloride is added to the mixture to initiate the clotting cascade.[8]

  • Clot Detection: The time to fibrin clot formation is measured using a coagulometer.[8]

  • Data Analysis: The aPTT of the plasma containing the inhibitor is compared to that of a control sample. The concentration of the inhibitor required to double the aPTT is then calculated.

Start_PT Start PT PPP_PT Platelet-Poor Plasma + Inhibitor Start_PT->PPP_PT Incubate_PT Incubate at 37°C PPP_PT->Incubate_PT Add_Thromboplastin Add Thromboplastin + CaCl2 Incubate_PT->Add_Thromboplastin Measure_PT Measure Clotting Time Add_Thromboplastin->Measure_PT End_PT End PT Measure_PT->End_PT Start_aPTT Start aPTT PPP_aPTT Platelet-Poor Plasma + Inhibitor Start_aPTT->PPP_aPTT Incubate_aPTT_Activator Incubate at 37°C with Activator PPP_aPTT->Incubate_aPTT_Activator Add_CaCl2 Add CaCl2 Incubate_aPTT_Activator->Add_CaCl2 Measure_aPTT Measure Clotting Time Add_CaCl2->Measure_aPTT End_aPTT End aPTT Measure_aPTT->End_aPTT

Comparative workflow of PT and aPTT assays.

References

A Comparative Analysis of YM-60828 and Apixaban in Preclinical Rabbit Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of two direct Factor Xa (FXa) inhibitors, YM-60828 and apixaban, in rabbit models of thrombosis. While direct comparative studies are not available in the public domain, this document synthesizes findings from separate investigations to offer insights into their respective antithrombotic profiles. The data presented is collated from various studies to facilitate a comparative assessment for research and drug development purposes.

Mechanism of Action: Direct Factor Xa Inhibition

Both YM-60828 and apixaban share a common mechanism of action by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Factor Xa is responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to the formation of a fibrin clot.[3][4] By selectively and reversibly binding to the active site of both free and clot-bound Factor Xa, these inhibitors effectively reduce thrombin generation and prevent thrombus formation.[2][5] This targeted approach differs from older anticoagulants which act on multiple factors.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) converts Fibrin Fibrin Fibrinogen (I)->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot YM-60828 YM-60828 YM-60828->Factor Xa inhibits Apixaban Apixaban Apixaban->Factor Xa inhibits

Figure 1: Simplified Coagulation Cascade and Target of YM-60828 and Apixaban.

Efficacy Data in Rabbit Thrombosis Models

The following tables summarize the available quantitative data from separate studies on YM-60828 and apixaban in various rabbit models of thrombosis. It is important to note that the experimental conditions, including the specific model and endpoints, may differ between studies, warranting cautious interpretation of this indirect comparison.

Table 1: Antithrombotic Efficacy of YM-60828 in a Rabbit Arteriovenous Shunt Model
Dose (mg/kg/h, IV infusion)Inhibition of Thrombus Formation (%)
0.008750 (ID50)

Data from a study evaluating the antithrombotic effects of intravenous infusions of YM-60828 in an arterio-venous shunt model in rabbits.[6]

Table 2: Antithrombotic Efficacy of Apixaban in Rabbit Thrombosis Models
Model TypeDosing (IV)EndpointResultsReference
Venous Thrombosis (vena cava thread)0.16 µM (IC50)Thrombus Weight50% inhibition[7][8]
Electrolytic-Mediated Arterial Thrombosis101 nM (EC50)Thrombus Weight50% inhibition[9][10]
Arteriovenous Shunt0.06 + 0.09 mg/kg (bolus + infusion)Thrombus Weight42.6 ± 6.9% inhibition[11]
Arteriovenous Shunt0.6 + 0.9 mg/kg (bolus + infusion)Thrombus Weight76.2 ± 9.0% inhibition[11]
Electrically Induced Carotid Artery Thrombosis0.3 mg/kg/h (ED50)Thrombus Weight50% reduction[12]

Effects on Hemostasis and Coagulation Parameters

A critical aspect of anticoagulant development is balancing antithrombotic efficacy with the risk of bleeding. The following tables present data on the effects of YM-60828 and apixaban on bleeding time and other coagulation markers.

Table 3: Effect of YM-60828 on Bleeding Time in Rabbits
Dose (mg/kg/h, IV infusion)Bleeding Time Prolongation (fold increase)
3.02 (ED2)

ED2 is the dose causing a 2-fold prolongation of bleeding time.[6]

Table 4: Effect of Apixaban on Bleeding Time and Coagulation Parameters in Rabbits
ParameterDosing (IV)Fold Increase vs. ControlReference
Bleeding TimeAt antithrombotic ID801.09 (9 ± 4% increase)[7][8]
Activated Partial Thromboplastin Time (aPTT)At antithrombotic ID801.4 ± 0.1[7]
Prothrombin Time (PT)At antithrombotic ID801.7 ± 0.1[7]
aPTT0.6 + 0.9 mg/kg (bolus + infusion)1.83[11]
PT0.6 + 0.9 mg/kg (bolus + infusion)2.29[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are summaries of the experimental protocols used in the cited rabbit thrombosis models.

Rabbit Arteriovenous Shunt Thrombosis Model

This model is designed to assess the formation of a thrombus in an extracorporeal shunt.

av_shunt_workflow Anesthetize Rabbit Anesthetize Rabbit Isolate Carotid Artery and Jugular Vein Isolate Carotid Artery and Jugular Vein Anesthetize Rabbit->Isolate Carotid Artery and Jugular Vein Insert Cannulas Insert Cannulas Isolate Carotid Artery and Jugular Vein->Insert Cannulas Administer Vehicle or Test Compound (IV) Administer Vehicle or Test Compound (IV) Insert Cannulas->Administer Vehicle or Test Compound (IV) Connect Arteriovenous Shunt Connect Arteriovenous Shunt Administer Vehicle or Test Compound (IV)->Connect Arteriovenous Shunt Initiate Blood Flow through Shunt Initiate Blood Flow through Shunt Connect Arteriovenous Shunt->Initiate Blood Flow through Shunt Allow Thrombus Formation Allow Thrombus Formation Initiate Blood Flow through Shunt->Allow Thrombus Formation Remove Shunt and Weigh Thrombus Remove Shunt and Weigh Thrombus Allow Thrombus Formation->Remove Shunt and Weigh Thrombus

Figure 2: Workflow for the Rabbit Arteriovenous Shunt Thrombosis Model.

Protocol Summary:

  • Rabbits are anesthetized.[11]

  • The carotid artery and jugular vein are isolated and cannulated.

  • The test compound (YM-60828 or apixaban) or vehicle is administered intravenously, often as a bolus followed by a continuous infusion.[11]

  • An arteriovenous shunt, typically containing a thrombogenic surface like a silk thread, is connected between the arterial and venous cannulas.

  • Blood is allowed to flow through the shunt for a specified period.

  • At the end of the experiment, the shunt is removed, and the formed thrombus is weighed.[11]

Rabbit Venous Thrombosis Model (Vena Cava Thread Model)

This model simulates venous thrombosis by introducing a foreign body into a major vein.

Protocol Summary:

  • Rabbits are anesthetized.[7]

  • A laparotomy is performed to expose the inferior vena cava.

  • A foreign object, such as a cotton thread, is inserted into the vena cava to induce thrombus formation.[7]

  • The test compound or vehicle is administered intravenously.[7]

  • After a set duration, the segment of the vena cava containing the thread and thrombus is excised.

  • The thrombus is isolated and its weight is determined.[7]

Rabbit Electrolytic-Mediated Arterial Thrombosis (ECAT) Model

This model induces arterial thrombosis through endothelial injury caused by an electrical current.

Protocol Summary:

  • Rabbits are anesthetized.[9][10]

  • A carotid artery is isolated.

  • An electrode is placed on the external surface of the artery.

  • A controlled electrical current is applied to induce endothelial damage and initiate thrombus formation.

  • The test compound or vehicle is administered intravenously.[9][10]

  • Blood flow is monitored, and the resulting thrombus is weighed at the end of the study period.[9][10]

Summary and Conclusion

Based on the available, albeit separate, preclinical data in rabbit models, both YM-60828 and apixaban demonstrate potent antithrombotic activity through the direct inhibition of Factor Xa. YM-60828 showed significant efficacy in an arteriovenous shunt model.[6] Apixaban has been evaluated more extensively in a variety of rabbit models, consistently showing dose-dependent inhibition of both venous and arterial thrombosis.[7][9][10][11][12]

A noteworthy observation from these separate studies is the potential for a wider therapeutic window for Factor Xa inhibitors compared to older anticoagulants. For instance, at effective antithrombotic doses, apixaban caused a modest increase in bleeding time compared to warfarin in one study.[7][8] Similarly, YM-60828 was reported to have a large separation between its antithrombotic dose and the dose that significantly prolongs bleeding time.[6]

For researchers and drug developers, these findings underscore the potential of direct Factor Xa inhibitors. However, the lack of head-to-head comparative studies necessitates that these data be interpreted with caution. Further investigations with direct comparisons in standardized models would be invaluable for a definitive assessment of their relative efficacy and safety profiles.

References

A Comparative Analysis of the Novel Anticoagulant YM-60828 and the Veteran Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the direct Factor Xa inhibitor YM-60828 and the long-standing vitamin K antagonist, warfarin. This analysis is supported by preclinical experimental data, offering a clear perspective on their respective mechanisms, efficacy, and safety profiles.

At a Glance: YM-60828 vs. Warfarin

FeatureYM-60828Warfarin
Target Factor XaVitamin K epoxide reductase complex subunit 1 (VKORC1)[1]
Mechanism of Action Direct, competitive inhibition of Factor XaIndirect, inhibits synthesis of vitamin K-dependent clotting factors (II, VII, IX, X)[1]
Onset of Action RapidSlow (24-72 hours)[1]
Monitoring Not routinely required (predictable pharmacokinetics)Frequent monitoring of International Normalized Ratio (INR) required[1]
Half-life Relatively shortLong (36-42 hours)[1]
Drug Interactions Fewer known interactionsNumerous food and drug interactions[1]
Reversibility Specific antidote may be requiredReversible with vitamin K[1]

Efficacy in Preclinical Models

YM-60828 has demonstrated potent antithrombotic effects in preclinical studies. In a rat model of arterial thrombosis, orally administered YM-60828 at a dose of 30 mg/kg significantly reduced the incidence of occlusion and improved carotid arterial patency. In contrast, warfarin, at the doses tested in this specific study, did not show a significant effect on these parameters.

Table 1: Comparative Antithrombotic Efficacy in a Rat Arterial Thrombosis Model

TreatmentDoseIncidence of Occlusion (%)
Control-100
YM-60828 30 mg/kg, p.o. 40 *
Warfarin0.3 mg/kg, p.o.100
Warfarin1 mg/kg, p.o.80

*p<0.05 vs. control

Safety Profile: Bleeding Risk

A critical aspect of anticoagulant therapy is the risk of bleeding. Preclinical studies have compared the effects of YM-60828 and warfarin on bleeding time. In a rat model, YM-60828 demonstrated a dose-dependent increase in bleeding time. While direct comparative studies on bleeding time between YM-60828 and warfarin are limited, the differing mechanisms of action suggest distinct bleeding profiles. Warfarin's broad impact on multiple clotting factors can lead to a more variable and difficult-to-manage bleeding risk.

Table 2: Effect of YM-60828 on Bleeding Time in Rats

Dose of YM-60828 (mg/kg, i.v.)Bleeding Time (min)
0.15.2 ± 0.6
0.38.9 ± 1.1
115.4 ± 2.3

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of YM-60828 and warfarin are fundamentally different, influencing their clinical application.

Table 3: Comparative Pharmacokinetic and Pharmacodynamic Parameters

ParameterYM-60828Warfarin
Bioavailability ~20% (in monkeys)[2]High and complete absorption[1]
Protein Binding Data not readily available~99%[1]
Metabolism Data not readily availableHepatic, primarily via CYP2C9[1]
Onset of Action Rapid24 to 72 hours[1]
Half-life Data not readily available36 to 42 hours[1]
Monitoring Not typically requiredINR monitoring is essential[1]
Ki (Factor Xa) 1.3 nM[2]N/A
IC50 (Prothrombinase) 7.7 nM[2]N/A

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of YM-60828 and warfarin are illustrated in the following diagrams.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa IXa / VIIa Prothrombin (II) Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin (IIa) YM-60828 YM-60828 YM-60828->Xa Inhibits Warfarin Warfarin Vitamin K\nEpoxide Reductase Vitamin K Epoxide Reductase Warfarin->Vitamin K\nEpoxide Reductase Inhibits Reduced\nVitamin K Reduced Vitamin K Vitamin K\nEpoxide Reductase->Reduced\nVitamin K Activates Reduced\nVitamin K->IX Required for synthesis of Reduced\nVitamin K->VII Required for synthesis of Reduced\nVitamin K->X Required for synthesis of II II Reduced\nVitamin K->II Required for synthesis of

Caption: Mechanism of Action of YM-60828 and Warfarin.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate these anticoagulants are provided below.

Prothrombin Time (PT) Assay

Principle: The PT test assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time in seconds it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.

Procedure:

  • Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

  • Plasma Preparation: The blood sample is centrifuged at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Assay Performance:

    • A volume of plasma (e.g., 50 µL) is pipetted into a test tube and incubated at 37°C for a specified time (e.g., 1-2 minutes).

    • A pre-warmed thromboplastin-calcium reagent (e.g., 100 µL) is added to the plasma.

    • The time from the addition of the reagent to the formation of a fibrin clot is measured, typically using an automated or semi-automated coagulometer.

  • Reporting: The result is reported in seconds and often as an International Normalized Ratio (INR) for patients on warfarin therapy.

start Start blood_collection Collect blood in sodium citrate tube start->blood_collection centrifuge Centrifuge to obtain platelet-poor plasma blood_collection->centrifuge incubate Incubate plasma at 37°C centrifuge->incubate add_reagent Add thromboplastin- calcium reagent incubate->add_reagent measure_time Measure time to fibrin clot formation add_reagent->measure_time end End measure_time->end

Caption: Prothrombin Time (PT) Assay Workflow.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time it takes for a clot to form after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium.

Procedure:

  • Sample Collection and Plasma Preparation: Same as for the PT assay.

  • Assay Performance:

    • A volume of plasma (e.g., 50 µL) is mixed with an aPTT reagent (containing a contact activator and phospholipids) and incubated at 37°C for a defined period (e.g., 3-5 minutes) to allow for optimal activation of contact factors.

    • Pre-warmed calcium chloride solution (e.g., 50 µL) is added to the mixture to initiate clotting.

    • The time from the addition of calcium chloride to the formation of a fibrin clot is measured.

  • Reporting: The result is reported in seconds.

start Start plasma_prep Prepare platelet- poor plasma start->plasma_prep mix_reagent Mix plasma with aPTT reagent plasma_prep->mix_reagent incubate Incubate at 37°C mix_reagent->incubate add_calcium Add calcium chloride incubate->add_calcium measure_time Measure time to fibrin clot formation add_calcium->measure_time end End measure_time->end

Caption: Activated Partial Thromboplastin Time (aPTT) Assay Workflow.

Chromogenic Factor Xa Assay

Principle: This assay specifically measures the activity of Factor Xa inhibitors like YM-60828. A known amount of Factor Xa is added to a plasma sample. The inhibitor in the plasma neutralizes a portion of the Factor Xa. The remaining active Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.

Procedure:

  • Sample Collection and Plasma Preparation: Same as for the PT and aPTT assays.

  • Assay Performance:

    • The plasma sample is diluted and incubated with a known excess amount of Factor Xa.

    • A chromogenic substrate specific for Factor Xa is added.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped, and the absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm).

  • Calculation: The concentration of the Factor Xa inhibitor is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of the inhibitor.

start Start plasma_prep Prepare diluted plasma sample start->plasma_prep add_FXa Add excess Factor Xa plasma_prep->add_FXa incubate1 Incubate add_FXa->incubate1 add_substrate Add chromogenic substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 measure_abs Measure absorbance at 405 nm incubate2->measure_abs calculate Calculate inhibitor concentration measure_abs->calculate end End calculate->end

Caption: Chromogenic Factor Xa Assay Workflow.

References

Validating an Analytical Method for YM-60828-d3 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates and their metabolites is a critical aspect of preclinical and clinical studies. This guide provides a comparative overview of analytical methodologies relevant to the quantification of YM-60828, a potent, selective, and orally-bioavailable factor Xa inhibitor. While a specific validated method for its deuterated isotopologue, YM-60828-d3, was not identified in the public domain, this document outlines common and effective analytical techniques used for similar direct oral anticoagulants (DOACs). This compound would typically be synthesized for use as an internal standard in a mass spectrometry-based assay to ensure high accuracy and precision.

This guide focuses on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, and also discusses High-Performance Liquid Chromatography (HPLC) with UV detection as a viable alternative. The information presented here, drawn from validated methods for other factor Xa inhibitors, serves as a robust starting point for the development and validation of an analytical method for YM-60828.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of validated analytical methods for various DOACs, offering a benchmark for establishing a method for YM-60828.

Table 1: LC-MS/MS Method Performance for Factor Xa Inhibitors

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Edoxaban11 - 50085 - 115< 15> 85[1]
Apixaban0.10.5 - 50095.2 - 104.2< 9.8> 90[2]
Rivaroxaban12 - 50092.5 - 105.1< 8.5> 88[2]
Multiple DOACs1.9 - 3.6Not Specified85 - 115< 15> 60[2][3]

Table 2: HPLC Method Performance for Factor Xa Inhibitors

AnalyteLLOQ (µg/mL)Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
EdoxabanNot Specified20 - 12098.6 - 101.2< 2[4]
ApixabanNot Specified5 - 3099.5 - 100.8< 2[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and HPLC methods based on established procedures for similar analytes.

LC-MS/MS Method for Quantification of Factor Xa Inhibitors in Human Plasma

This protocol is a composite based on typical methods for DOACs and serves as a template for YM-60828.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined for YM-60828 and this compound. This involves optimizing the precursor ion (Q1) and product ion (Q3) for both the analyte and the internal standard.

4. Method Validation Parameters

  • The method should be validated according to ICH M10 or FDA guidelines for bioanalytical method validation.[6]

  • Key parameters to assess include:

    • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard.

    • Linearity: A linear relationship between concentration and instrument response, typically with a correlation coefficient (r²) > 0.99.

    • Accuracy and Precision: Determined at low, medium, and high quality control (QC) concentrations, with accuracy within ±15% and precision (%RSD) ≤ 15%.[2]

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% and ≤ 20% RSD).

    • Recovery: The efficiency of the extraction process.

    • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

    • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Alternative Method: RP-HPLC with UV Detection

For laboratories where LC-MS/MS is not available, a reversed-phase HPLC (RP-HPLC) method with UV detection can be a reliable alternative.

1. Sample Preparation: Similar to the LC-MS/MS protocol (protein precipitation).

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 Series HPLC or equivalent.[4]

  • Column: C18 column (e.g., 4.6mm x 250 mm; 5 µm).[4][5]

  • Mobile Phase: A mixture of methanol and water in a specific ratio (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of YM-60828 (e.g., 280 nm for Apixaban).[5]

  • Injection Volume: 20 µL.

3. Validation: The method should be validated according to ICH guidelines, assessing similar parameters as for the LC-MS/MS method.[4][5]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing the analytical method.

Analytical Method Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS/MS Detection chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Workflow for the quantification of YM-60828 using LC-MS/MS.

Signaling Pathway Context

YM-60828 is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Understanding this pathway is essential for interpreting the pharmacological effects of the drug.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates VII VII VIIa VIIa VII->VIIa TF_VIIa TF-VIIa Complex VIIa->TF_VIIa TF Tissue Factor TF->TF_VIIa TF_VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Fibrin_Clot Fibrin_Clot Fibrin->Fibrin_Clot Clot Formation YM60828 YM-60828 YM60828->Xa Inhibits

Caption: Inhibition of Factor Xa by YM-60828 in the coagulation cascade.

References

YM-60828: A Comparative Analysis of its Cross-Reactivity with Coagulation Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational, orally active Factor Xa (FXa) inhibitor, YM-60828, and its cross-reactivity with other key coagulation factors. The data presented herein is compiled from preclinical studies to offer an objective assessment of its selectivity and performance against other proteases in the coagulation cascade.

High Selectivity for Factor Xa

YM-60828 demonstrates a high degree of selectivity for its target, Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. This specificity is crucial for a favorable safety profile, minimizing off-target effects that could lead to unpredictable bleeding events or other adverse reactions.

Biochemical and pharmacological studies have characterized YM-60828 as a potent inhibitor of human FXa.[1] Its inhibitory activity is significantly lower against other related serine proteases, most notably thrombin, the final key enzyme in the clotting cascade.[1]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) and concentrations (IC50) of YM-60828 against Factor Xa and other relevant enzymes, providing a clear quantitative comparison of its selectivity.

Enzyme/TargetParameterValueReference
Human Factor Xa Ki 1.3 nM [1]
Human ThrombinKi> 100 µM[1]
Factor Xa in Prothrombinase ComplexIC507.7 nM[1]
Platelet Aggregation (various agonists)IC503 to 23 µM[1]

Key Observations:

  • The data clearly indicates that YM-60828 is a highly potent inhibitor of Factor Xa, with a Ki value in the low nanomolar range.[1]

  • In contrast, its affinity for thrombin is exceedingly low, with a Ki value greater than 100 µM, demonstrating a selectivity of over 76,000-fold for Factor Xa over thrombin.[1]

  • YM-60828 effectively inhibits Factor Xa even when it is assembled in the prothrombinase complex, a physiologically relevant context.[1]

  • While its primary activity is as an anticoagulant, YM-60828 also exhibits some inhibitory effects on platelet aggregation, although at significantly higher concentrations than those required for FXa inhibition.[1]

The Coagulation Cascade and YM-60828's Point of Intervention

The following diagram illustrates the coagulation cascade, highlighting the central role of Factor Xa and the specific point of inhibition by YM-60828.

Caption: The Coagulation Cascade and YM-60828 Inhibition.

Experimental Protocols

The following are generalized methodologies for the key experiments used to determine the cross-reactivity and selectivity of YM-60828.

Enzyme Inhibition Assay (Ki Determination)
  • Objective: To determine the inhibition constant (Ki) of YM-60828 against target proteases (e.g., Factor Xa, thrombin).

  • Materials: Purified human Factor Xa, thrombin, and other serine proteases; a specific chromogenic substrate for each enzyme; assay buffer (e.g., Tris-HCl with physiological salts and a carrier protein like BSA); YM-60828 at various concentrations.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of YM-60828 in the assay buffer for a defined period to allow for binding equilibrium.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.

    • The initial reaction velocities are plotted against the inhibitor concentration.

    • The Ki value is calculated using appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.

In Vitro Clotting Assays (PT and aPTT)
  • Objective: To assess the effect of YM-60828 on the overall clotting time in human plasma.

  • Materials: Pooled normal human plasma, YM-60828 at various concentrations, reagents for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays, a coagulometer.

  • Procedure:

    • PT Assay: Plasma is incubated with different concentrations of YM-60828. Clotting is initiated by the addition of a thromboplastin reagent, and the time to clot formation is measured. This assay primarily evaluates the extrinsic and common pathways.

    • aPTT Assay: Plasma is incubated with YM-60828 and a contact activator (e.g., silica). Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured. This assay evaluates the intrinsic and common pathways.

    • The concentration of YM-60828 required to double the clotting time is determined.

Experimental Workflow for Selectivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a novel anticoagulant like YM-60828.

Experimental_Workflow cluster_screening Initial Screening cluster_selectivity Selectivity Panel cluster_plasma Plasma-Based Assays Primary_Assay Primary Assay: Inhibition of Factor Xa Thrombin_Assay Thrombin Inhibition Assay Primary_Assay->Thrombin_Assay Cross-Reactivity Testing Trypsin_Assay Trypsin Inhibition Assay Primary_Assay->Trypsin_Assay Cross-Reactivity Testing Plasmin_Assay Plasmin Inhibition Assay Primary_Assay->Plasmin_Assay Cross-Reactivity Testing Other_Proteases Other Serine Protease Assays Primary_Assay->Other_Proteases Cross-Reactivity Testing PT_Assay Prothrombin Time (PT) Primary_Assay->PT_Assay Functional Assessment aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Primary_Assay->aPTT_Assay Functional Assessment

Caption: Workflow for Assessing Anticoagulant Selectivity.

References

In Vivo Bleeding Risk of YM-60828: A Comparative Analysis with Direct Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vivo bleeding risk assessment of the investigational Factor Xa (FXa) inhibitor, YM-60828, against established Direct Oral Anticoagulants (DOACs), including rivaroxaban, apixaban, edoxaban, and the direct thrombin inhibitor dabigatran. The data presented is based on available preclinical studies and aims to offer an objective comparison supported by experimental evidence.

Executive Summary

YM-60828 is a potent and selective inhibitor of Factor Xa.[1][2] Preclinical studies suggest that YM-60828 exhibits a favorable separation between its antithrombotic effects and its propensity to prolong bleeding time when compared to older anticoagulants like heparin and the direct thrombin inhibitor argatroban.[3][4] While direct comparative in vivo bleeding studies against modern DOACs are limited, this guide synthesizes available data from similar animal models to provide an indirect comparison of their bleeding profiles. The primary mechanism of action for YM-60828, rivaroxaban, apixaban, and edoxaban is the inhibition of FXa, a critical juncture in the coagulation cascade. Dabigatran, in contrast, directly inhibits thrombin (Factor IIa).

Mechanism of Action: Targeting the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury.[5][6][7] DOACs exert their anticoagulant effect by targeting specific key factors within this cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin YM60828 YM-60828 YM60828->Xa Rivaroxaban Rivaroxaban Rivaroxaban->Xa Apixaban Apixaban Apixaban->Xa Edoxaban Edoxaban Edoxaban->Xa Dabigatran Dabigatran Dabigatran->Thrombin

Figure 1: Coagulation cascade and points of DOAC inhibition.

Comparative In Vivo Bleeding Data

The following tables summarize data from preclinical studies in rats, a common model for assessing the bleeding potential of anticoagulants. It is important to note that these are indirect comparisons, as the compounds were not all tested in the same head-to-head study. The "Bleeding/Antithrombotic Ratio" is a calculated metric (ED2/ID50) used in some studies to represent the therapeutic window, where a higher ratio is more favorable, indicating a wider separation between the effective antithrombotic dose and the dose that causes a significant increase in bleeding.[4]

Table 1: In Vivo Bleeding and Antithrombotic Effects of YM-60828 and Comparator Agents in Rat Models

CompoundMechanism of ActionAnimal ModelAntithrombotic Effect (ID50)Bleeding Effect (ED2)*Bleeding/Antithrombotic Ratio (ED2/ID50)Reference
YM-60828 Factor Xa InhibitorRat Venous Thrombosis0.0081 mg/kg (IV bolus)0.76 mg/kg (IV bolus)>90[4]
Rat A-V Shunt0.010 mg/kg (IV bolus)0.76 mg/kg (IV bolus)>70[4]
ArgatrobanDirect Thrombin InhibitorRat Venous Thrombosis0.011 mg/kg (IV bolus)0.081 mg/kg (IV bolus)~7.4[4]
HeparinAntithrombin III ActivatorRat Venous Thrombosis6.3 IU/kg (IV bolus)18 IU/kg (IV bolus)~2.9[4]
DalteparinLMWHRat Venous Thrombosis4.7 IU/kg (IV bolus)25 IU/kg (IV bolus)~5.3[4]
EdoxabanFactor Xa InhibitorRat Venous ThrombosisNot explicitly stated in ratio format, but described as having a wider safety margin than warfarin, UFH, dalteparin, and lepirudin.Prolonged bleeding time at supratherapeutic doses.Wider than comparators[8]

*ED2 is defined as the dose that causes a 2-fold prolongation of bleeding time compared to the saline control group.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are generalized protocols for common in vivo bleeding models used in the assessment of anticoagulants.

Rat Tail Transection/Template Bleeding Time Model

This model is widely used to assess hemostasis in rodents.[9][10][11]

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. The animals are anesthetized, and their body temperature is maintained.

  • Drug Administration: The test compound (e.g., YM-60828 or other DOACs) or vehicle is administered, commonly via intravenous (bolus or infusion) or oral routes, at predetermined times before the bleeding assessment.

  • Bleeding Induction: A standardized incision is made on the rat's tail. This can be a complete transection at a specific diameter or a template-guided incision of a set length and depth.

  • Measurement: The tail is immediately immersed in warm saline, and the time until the cessation of bleeding is recorded. Bleeding time is the primary endpoint. Some variations of the model measure total blood loss by collecting the blood on pre-weighed filter paper.

  • Data Analysis: Bleeding times for the treated groups are compared to the vehicle control group. The dose required to produce a specific prolongation of bleeding time (e.g., doubling) is often calculated.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Bleeding Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Randomization Group Randomization Animal_Acclimatization->Randomization Drug_Admin Drug Administration (YM-60828, DOACs, Vehicle) Randomization->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Bleeding_Induction Bleeding Induction (e.g., Tail Transection) Anesthesia->Bleeding_Induction Measurement Measurement (Bleeding Time / Blood Loss) Bleeding_Induction->Measurement Data_Collection Data Collection Measurement->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Comparison Comparison of Groups Stats_Analysis->Comparison

Figure 2: Generalized workflow for in vivo bleeding assessment.

Discussion and Conclusion

The available preclinical data suggests that YM-60828 has a promising safety profile, with a wide therapeutic window between its antithrombotic efficacy and its effect on bleeding time in rat models.[3][4] The calculated Bleeding/Antithrombotic ratio for YM-60828 was substantially higher than that of the direct thrombin inhibitor argatroban and older anticoagulants like heparin and dalteparin.[4]

It is crucial to acknowledge the limitations of indirect comparisons across different studies, which may have variations in experimental protocols. Furthermore, preclinical animal models, while valuable, are not always perfectly predictive of clinical outcomes in humans.[10]

References

A Comparative Analysis of the Oral Bioavailability of YM-60828 and Newer FXa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral bioavailability of the Factor Xa (FXa) inhibitor YM-60828 against newer, widely used FXa inhibitors: apixaban, rivaroxaban, and edoxaban. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in the field of anticoagulant drug development.

Executive Summary

The landscape of oral anticoagulant therapy has been revolutionized by the introduction of direct oral anticoagulants (DOACs), particularly the Factor Xa inhibitors. These agents offer significant advantages over older anticoagulants, including predictable pharmacokinetics and a reduced need for routine monitoring.[1] Oral bioavailability is a critical parameter for these drugs, influencing their efficacy and dosing regimens. This guide benchmarks the oral bioavailability of an earlier FXa inhibitor, YM-60828, against the newer, market-leading compounds apixaban, rivaroxaban, and edoxaban.

Data Presentation: Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters, with a focus on oral bioavailability, for YM-60828 and the newer generation of FXa inhibitors.

ParameterYM-60828ApixabanRivaroxabanEdoxaban
Oral Bioavailability (F%) 20.3% (in squirrel monkeys)[2]~50%[3][4][5]80-100% (10 mg dose); ≥80% (15 mg & 20 mg, with food)[6][7][8]~62%[9][10][11][12]
Time to Peak Plasma Concentration (Tmax) ~1 hour[2]3-4 hours[3][4]2-4 hours[6][13]1-2 hours[9][10]
Plasma Protein Binding Not specified~87%[3]92-95%[6]~55%[9]
Terminal Half-life (t1/2) Not specified~12 hours[3]7-11 hours (young subjects); 11-13 hours (elderly)[7]10-14 hours[9][12]
Primary Metabolism Not specifiedCYP3A4[3]CYP3A4[7]Minimal metabolism (hydrolysis, conjugation, oxidation by CYP3A4)[9]
Excretion Not specifiedRenal and fecal[3]Renal and fecal/biliary[6]~60% feces, ~35% urine[9]

Experimental Protocols

The determination of oral bioavailability is a cornerstone of pharmacokinetic profiling for any drug candidate intended for oral administration. It quantifies the fraction of the administered dose that reaches the systemic circulation unchanged.

General Methodology for Determining Absolute Oral Bioavailability

Absolute bioavailability is determined by comparing the plasma concentration-time profile of the drug after oral administration with the profile after intravenous (IV) administration. The IV dose is used as the reference as it is considered 100% bioavailable.

1. Study Design:

  • A randomized, two-period crossover design is typically employed in either preclinical animal models (e.g., rats, dogs, non-human primates) or healthy human volunteers.

  • In this design, each subject receives both an oral and an IV administration of the drug, separated by a washout period sufficient to ensure the complete elimination of the drug from the body.

2. Dosing and Administration:

  • Oral (PO) Administration: A single dose of the drug (e.g., in tablet, capsule, or solution form) is administered orally to fasted subjects.

  • Intravenous (IV) Administration: A single bolus or infusion of the drug is administered intravenously. The IV formulation is typically a sterile solution.

3. Blood Sampling:

  • Serial blood samples are collected at predetermined time points after both oral and IV administration.

  • Sampling times are designed to capture the absorption, distribution, and elimination phases of the drug. This typically includes a pre-dose sample and multiple samples post-dose, continuing until the drug concentration is negligible.

4. Bioanalytical Method:

  • A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to accurately and precisely quantify the concentration of the drug in the collected plasma samples.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each subject and administration route are plotted.

  • The Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) is calculated for both the oral (AUCoral) and IV (AUCIV) routes using non-compartmental analysis.

  • Absolute bioavailability (F) is calculated using the following formula, corrected for the dose administered: F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100

The study on YM-60828 utilized squirrel monkeys, where a 3 mg/kg oral dose was administered, and plasma concentrations were measured to determine pharmacokinetic properties, including a bioavailability of 20.3%.[2] For the newer FXa inhibitors, extensive clinical trials in healthy human subjects were conducted to establish their bioavailability and pharmacokinetic profiles. For instance, rivaroxaban's bioavailability was assessed for various tablet doses, with studies specifically investigating the effect of food.[8]

Mandatory Visualizations

Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the convergence point for both the intrinsic (contact activation) and extrinsic (tissue factor) pathways. By catalyzing the conversion of prothrombin to thrombin, Factor Xa is responsible for the amplification of the coagulation process, leading to the formation of a fibrin clot. Direct FXa inhibitors, such as YM-60828, apixaban, rivaroxaban, and edoxaban, bind to the active site of Factor Xa, thereby preventing thrombin generation and subsequent clot formation.[3][6]

FactorXa_Pathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Catalyzes Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr Inhibitor YM-60828, Apixaban, Rivaroxaban, Edoxaban Inhibitor->FactorXa Inhibition Bioavailability_Workflow cluster_iv Group 1: IV Administration cluster_oral Group 2: Oral Administration IV_Dose Administer IV Dose IV_Sample Collect Serial Blood Samples IV_Dose->IV_Sample IV_Analyze Analyze Plasma Concentration IV_Sample->IV_Analyze IV_AUC Calculate AUC_IV IV_Analyze->IV_AUC Washout Washout Period IV_AUC->Washout Calculate Calculate Bioavailability (F%) F = (AUC_oral/Dose_oral) / (AUC_IV/Dose_IV) IV_AUC->Calculate Oral_Dose Administer Oral Dose Oral_Sample Collect Serial Blood Samples Oral_Dose->Oral_Sample Oral_Analyze Analyze Plasma Concentration Oral_Sample->Oral_Analyze Oral_AUC Calculate AUC_Oral Oral_Analyze->Oral_AUC Oral_AUC->Washout Oral_AUC->Calculate Start Select Subjects (Animal or Human) Randomize Randomize into Two Groups Start->Randomize Randomize->IV_Dose Group 1 Randomize->Oral_Dose Group 2 Crossover Crossover Groups Washout->Crossover Crossover->IV_Dose Group 2 receives IV Crossover->Oral_Dose Group 1 receives Oral

References

Navigating Regulated Bioanalysis: A Comparison Guide for the Internal Standard YM-60828-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard (IS) is a critical cornerstone for robust and reliable bioanalytical methods. This is particularly true in the regulated environment of preclinical and clinical studies where data integrity is paramount. This guide provides an objective comparison of the deuterated internal standard YM-60828-d3 against a structural analog for the bioanalysis of the Factor Xa inhibitor, YM-60828. The information presented is supported by established regulatory principles and surrogate experimental data from analogous compounds within the same therapeutic class.

In regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is strongly recommended by global regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. The fundamental advantage of a SIL-IS is its near-identical physicochemical properties to the analyte, allowing it to effectively track the analyte through sample preparation and analysis, thereby compensating for variability.

Comparative Performance: this compound vs. a Structural Analog

The choice of an internal standard can significantly impact the accuracy, precision, and robustness of a bioanalytical method. Below is a comparative summary of the expected performance of this compound versus a hypothetical, structurally similar compound used as an internal standard. The data presented in the tables are representative of typical results observed for Factor Xa inhibitors and are intended to illustrate the performance differences.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (Deuterated IS)Structural Analog ISAcceptance Criteria (ICH M10)
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +14.5%Within ±15% of nominal
Precision (%CV) ≤ 5.0%≤ 12.0%≤ 15%
Matrix Effect (%CV) ≤ 4.0%≤ 18.0%IS-normalized matrix factor %CV ≤ 15%
Recovery (%CV) ≤ 6.0%≤ 20.0%Consistent and reproducible

Table 2: Stability Comparison

Stability ConditionThis compoundStructural Analog ISAcceptance Criteria
Freeze-Thaw (3 cycles) PassesMay show variabilityWithin ±15% of baseline
Bench-Top (4 hours) PassesMay show variabilityWithin ±15% of baseline
Long-Term (-70°C, 30 days) PassesMay show variabilityWithin ±15% of baseline

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following are representative protocols for key experiments based on regulatory guidelines.

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Procedure:

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked into the mobile phase.

    • Set B: Analyte and IS spiked into extracted blank matrix from at least six different sources.

    • Set C: Blank matrix extracted, and then analyte and IS spiked into the final extract.

  • Calculate the matrix factor (MF) for the analyte and the IS individually for each source of the matrix: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).

  • Calculate the IS-normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should not exceed 15%.

Recovery Assessment

Objective: To determine the extraction efficiency of the analytical method.

Procedure:

  • Prepare two sets of samples at three concentration levels (low, medium, and high):

    • Set 1: Analyte and IS spiked into blank matrix and then extracted.

    • Set 2: Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract (representing 100% recovery).

  • Calculate the recovery for the analyte and the IS at each concentration level: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Post-Extracted Spiked Sample) * 100.

  • The recovery of the analyte and the IS should be consistent and reproducible across the concentration range.

Stability Assessment

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

Procedure:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after subjecting them to three freeze-thaw cycles.

  • Bench-Top Stability: Analyze low and high QC samples after leaving them at room temperature for a specified period (e.g., 4 hours).

  • Long-Term Stability: Analyze low and high QC samples after storing them at the intended long-term storage temperature (e.g., -70°C) for a defined period (e.g., 30 days).

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Logic

To further clarify the processes and rationale behind internal standard validation, the following diagrams are provided.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Start Method Development Optimization Optimize LC-MS/MS Parameters MD_Start->Optimization IS_Selection Select Internal Standard (this compound) Optimization->IS_Selection Selectivity Selectivity IS_Selection->Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Recovery->Stability Sample_Prep Sample Preparation Stability->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Report Generate Report Data_Processing->Report

Caption: A generalized workflow for bioanalytical method validation.

Internal Standard Selection Logic Start Start: Need for an Internal Standard SIL_IS_Available Is a Stable Isotope Labeled IS (e.g., this compound) available? Start->SIL_IS_Available Use_SIL_IS Use SIL-IS (this compound) SIL_IS_Available->Use_SIL_IS Yes Use_Analog_IS Use Structural Analog IS SIL_IS_Available->Use_Analog_IS No Validate Proceed to Full Method Validation Use_SIL_IS->Validate Justify_Use Justify the use of an analog IS (document rationale and potential risks) Use_Analog_IS->Justify_Use Justify_Use->Validate

Caption: Decision-making flowchart for internal standard selection.

Safety Operating Guide

Essential Guidance on the Disposal of YM-60828-d3

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety and compliance in the disposal of all laboratory chemicals. For YM-60828-d3, a deuterated analog of the potent Factor Xa inhibitor YM-60828, specific handling and disposal protocols are critical. However, a publicly available Safety Data Sheet (SDS) for this compound, which is the primary source for disposal information, could not be located.

Without a specific SDS, detailed, step-by-step disposal procedures cannot be provided. The information that would be contained within an SDS—such as physical and chemical properties, stability, reactivity, toxicological information, and specific disposal considerations—is essential for ensuring safety and regulatory compliance.

Therefore, the most critical first step for any laboratory professional handling this compound is to contact the manufacturer or supplier directly to request the Safety Data Sheet. This document will provide the necessary, specific guidance for its safe disposal.

General Principles for Chemical Waste Disposal

In the absence of an SDS, and as a matter of general laboratory best practice, this compound should be handled as a potentially hazardous substance. The following general principles for the disposal of research chemicals should be applied until specific guidance from the SDS is available:

  • Treat as Hazardous Waste: Assume the compound is hazardous and requires disposal through a licensed chemical waste management company.

  • Do Not Dispose Down the Drain: Never dispose of this compound, or any research chemical, down the sanitary sewer.

  • Proper Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.

  • Segregation: Keep waste this compound segregated from other chemical waste streams to avoid potential reactions.

  • Consult with EHS: Your institution's Environmental Health and Safety (EHS) department is a critical resource. Consult with them for guidance on handling and disposing of novel or uncharacterized chemical waste.

Logical Workflow for Chemical Disposal Protocol

The following diagram illustrates the necessary logical steps to ensure the safe and compliant disposal of any laboratory chemical, including this compound.

start Start: New Chemical (e.g., this compound) sds Obtain Safety Data Sheet (SDS) from Manufacturer/Supplier start->sds review_sds Review SDS Section 13: Disposal Considerations sds->review_sds is_hazardous Is it Hazardous Waste? review_sds->is_hazardous ehs_consult Consult Institutional EHS for Specific Guidance is_hazardous->ehs_consult Yes non_hazardous Follow Institutional Protocol for Non-Hazardous Waste is_hazardous->non_hazardous No package_label Package and Label Waste According to EHS & SDS ehs_consult->package_label disposal_vendor Transfer to Licensed Hazardous Waste Vendor package_label->disposal_vendor

Caption: Chemical Disposal Decision Workflow.

Disclaimer: This information is intended as a high-level safety and logistics guide. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel must follow the specific guidance provided by the chemical manufacturer and their institution's Environmental Health and Safety department.

Personal protective equipment for handling YM-60828-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for handling YM-60828-d3 in a laboratory setting. The following procedures are based on the known biological activity of the parent compound, YM-60828, as a potent Factor Xa inhibitor and general best practices for handling chemical reagents.

Hazard Identification and Summary

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to minimize exposure and ensure safe handling of this compound.[5]

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesANSI Z87.1 approved, with side shields
Chemical GogglesUse when there is a risk of splashing
Hand Protection Disposable GlovesNitrile or latex, chemically resistant
Body Protection Laboratory CoatStandard, fully buttoned
Respiratory Protection Fume HoodAll handling of the solid compound should be done in a fume hood.[4]
NIOSH-approved RespiratorRecommended if working outside of a fume hood or with large quantities.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.[6]

  • Preparation and Weighing:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[4]

    • Before handling, ensure all necessary PPE is donned correctly.

    • Use a dedicated, clean spatula and weighing vessel.

    • Weigh the desired amount of the compound carefully to avoid generating dust.

  • Dissolution:

    • Add the solvent to the solid compound slowly and carefully to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Experimental Use:

    • Clearly label all solutions containing this compound.

    • When transferring solutions, use appropriate pipettes or other liquid handling devices to minimize the risk of spills.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wipe down the work area in the fume hood with an appropriate solvent or cleaning agent.

    • Remove and dispose of gloves and any other contaminated disposable PPE in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste:

    • Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don PPE: - Lab Coat - Safety Glasses - Gloves B Prepare Fume Hood A->B C Gather Materials: - this compound - Spatula - Weighing Vessel - Solvent B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Dissolve Compound D->E F Perform Experiment E->F G Decontaminate Surfaces & Equipment F->G Proceed to Cleanup H Dispose of Waste (Solid & Liquid) G->H I Doff PPE H->I J Wash Hands I->J K Skin Contact: Wash with Soap & Water L Eye Contact: Flush with Water M Inhalation: Move to Fresh Air N Ingestion: Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.